Product packaging for Tantalum(IV) carbide(Cat. No.:)

Tantalum(IV) carbide

Cat. No.: B15351104
M. Wt: 192.958 g/mol
InChI Key: DUMHRFXBHXIRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tantalum(IV) carbide (TaC) is an extremely hard, refractory ceramic material characterized by its brown-gray powder appearance and metallic electrical conductivity . It possesses one of the highest melting points among binary compounds at 3,768 °C, making it a critical material for ultra-high-temperature ceramics (UHTCs) and applications in extreme environments like aerospace components and rocket nozzles . Its bonding is a complex mixture of ionic, metallic, and covalent contributions, which confers exceptional hardness (1,600–2,000 kg/mm²), brittleness, and excellent chemical stability . In research and industrial applications, TaC is commercially significant as a sintering additive and reinforcement phase. It dramatically improves the fracture toughness and mechanical properties of ceramic matrices such as SiBCN, where the thermal expansion mismatch between TaC nanoparticles and the matrix leads to crack deflection and energy absorption . In carbide ceramics (cermets) and high-entropy alloys (HEAs), the addition of TaC refines grain structure and forms hard, reinforcing phases that enhance yield strength and wear resistance, which is valuable for cutting tools and tool bits . Furthermore, TaC is a superconductor with a transition temperature of 10.35 K . Recent scientific advances have expanded its use into novel low-dimensional materials. Tantalum Carbide MXenes (such as Ta₄C₃Tₓ and Ta₂CTₓ), derived from etching the aluminum layer in MAX phase precursors, are emerging as promising two-dimensional materials . These MXenes exhibit exceptional electrical conductivity, efficient photothermal conversion, and biocompatibility, opening new research pathways in energy storage, electrocatalysis, sensors, and biomedicine . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CTa B15351104 Tantalum(IV) carbide

Properties

Molecular Formula

CTa

Molecular Weight

192.958 g/mol

IUPAC Name

methanidylidynetantalum(1+)

InChI

InChI=1S/C.Ta/q-1;+1

InChI Key

DUMHRFXBHXIRTD-UHFFFAOYSA-N

Canonical SMILES

[C-]#[Ta+]

Origin of Product

United States

Foundational & Exploratory

Tantalum(IV) carbide crystal structure and lattice parameters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Tantalum(IV) Carbide

Introduction

This compound (TaC), a member of the transition metal carbides, is a material of significant scientific and industrial interest due to its exceptional properties. These include an extremely high melting point (approximately 3768 °C), outstanding hardness (1600–2000 kg/mm ²), and excellent wear resistance.[1] These characteristics make it a critical component in cutting tools, high-temperature applications, and wear-resistant coatings. A fundamental understanding of its crystallographic properties is essential for tailoring its synthesis and performance for specific applications. This guide provides a detailed overview of the crystal structure and lattice parameters of this compound, along with the experimental protocols used for their determination.

Crystal Structure of Tantalum Carbide (TaCₓ)

The crystal structure of tantalum carbide is highly dependent on its stoichiometry, represented by the formula TaCₓ, where 'x' (the C/Ta atomic ratio) typically ranges from 0.4 to 1.0.[1]

Stoichiometric and Near-Stoichiometric TaC (x = 0.7–1.0)

For carbon-to-tantalum ratios between 0.7 and 1.0, TaC adopts a cubic crystal structure.[1] This is the most common and stable phase.

  • Crystal System: Cubic

  • Bravais Lattice: Face-Centered Cubic (FCC)

  • Structure Type: Rock-Salt (NaCl type)[1][2]

  • Space Group: Fm-3m (No. 225)[1][2]

  • Pearson Symbol: cF8[1]

In this structure, the tantalum atoms form a face-centered cubic lattice, and the carbon atoms occupy the octahedral interstitial sites.[2] Each tantalum atom is coordinated to six carbon atoms, and each carbon atom is coordinated to six tantalum atoms, forming a network of corner and edge-sharing octahedra.[2] The bonding in TaC is a complex mixture of metallic, covalent, and ionic contributions, with the strong covalent character being responsible for its high hardness and brittleness.[1]

Sub-stoichiometric Tantalum Carbides (TaCₓ, x < 0.7)

When the carbon content is significantly lower, other crystal structures can form. For instance, TaC₀.₅ has two primary crystalline forms:

  • A stable trigonal structure of the anti-cadmium iodide (anti-CdI₂) type.[1]

  • A hexagonal lattice that forms upon heating the trigonal structure to approximately 2000 °C.[1]

Another identified sub-stoichiometric phase is ζ-Ta₄C₃₋ₓ, which can precipitate from the cubic B1 structure.[3]

Caption: Relationship between TaCₓ stoichiometry and crystal structure.

Lattice Parameters

The lattice parameter of cubic TaC is not constant; it varies linearly with the carbon content. Specifically, the lattice parameter increases as the C/Ta ratio increases.[1][4] This relationship is crucial for characterizing the composition of TaC samples. The table below summarizes the reported lattice parameters for various stoichiometries of tantalum carbide.

FormulaCrystal SystemSpace GroupPearson Symbola (nm)c (nm)Reference(s)
TaCCubicFm-3m (225)cF80.4427 - 0.4456-[1][2][5]
TaC₀.₇₅TrigonalR-3m (166)hR240.31163.0[1]
TaC₀.₅TrigonalP-3m1 (164)hP30.31030.4938[1]
TaC₀.₅HexagonalP6₃/mmc (194)hP40.31050.4935[1]

Experimental Protocols for Structure and Lattice Parameter Determination

The primary technique for identifying the crystal phase and determining the lattice parameters of tantalum carbide is X-ray Diffraction (XRD).[6][7][8]

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present in a sample and to calculate the lattice parameters of each phase.

Methodology:

  • Sample Preparation: Tantalum carbide, typically in powder form, is prepared for analysis. For bulk materials, a surface is polished to be flat and smooth. The powder is packed into a sample holder to ensure a flat, level surface.

  • Instrument Setup: A powder diffractometer is used, equipped with a monochromatic X-ray source (commonly Cu Kα, λ ≈ 1.54 Å). The instrument is calibrated using a standard reference material (e.g., silicon).

  • Data Collection: The sample is irradiated with the X-ray beam at various angles of incidence (2θ), while the detector measures the intensity of the diffracted X-rays. The 2θ range is typically scanned from a low to a high angle (e.g., 20° to 100°) to capture all significant diffraction peaks.

  • Phase Identification: The resulting XRD pattern (a plot of intensity vs. 2θ) is analyzed. The positions (2θ angles) and relative intensities of the diffraction peaks are compared to standard patterns in crystallographic databases, such as the International Centre for Diffraction Data (ICDD), to identify the TaC phase(s) present (e.g., cubic TaC, Ta₂C).[3][5]

  • Lattice Parameter Calculation: Once the cubic TaC phase is confirmed, the precise positions of its diffraction peaks are used to calculate the lattice parameter 'a'. For cubic crystals, the relationship between the lattice parameter (a), the interplanar spacing (d), and the Miller indices (h, k, l) is given by:

    a = dhkl * √(h² + k² + l²)

    The d-spacing is determined from the peak position (θ) using Bragg's Law:

    nλ = 2d sin(θ)

    To obtain a precise value for 'a', the calculated lattice parameters from multiple peaks are often extrapolated using methods like the Nelson-Riley function to correct for systematic errors.[9][10] The composition (C/Ta ratio) can then be estimated from the calculated lattice parameter using established linear relationships.[4][10]

G A Sample Preparation (Powder or Bulk) B XRD Data Collection (Intensity vs. 2θ) A->B Mount in Diffractometer C Phase Identification (Compare to Database) B->C Analyze XRD Pattern D Peak Indexing (Assign hkl to peaks) C->D If phase is identified E Lattice Parameter Calculation (Using Bragg's Law) D->E F Refinement & Error Correction (e.g., Nelson-Riley Plot) E->F G Final Lattice Parameter(s) F->G

Caption: General experimental workflow for XRD analysis of TaC.

Conclusion

This compound primarily crystallizes in the cubic rock-salt structure, with its lattice parameter being a direct function of its carbon stoichiometry. Deviations from this stoichiometry can lead to the formation of other phases, such as trigonal or hexagonal structures. X-ray diffraction is the standard and most effective experimental protocol for the precise determination of both the crystal structure and lattice parameters of TaC, providing crucial data for materials development and quality control in research and industrial settings.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tantalum(IV) Carbide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tantalum(IV) carbide (TaC) is a member of the ultra-high temperature ceramics (UHTCs) family, renowned for its exceptional physical and chemical properties.[1] It is a binary compound of tantalum and carbon, forming an extremely hard, brittle, and refractory ceramic material with metallic electrical conductivity.[2][3] Typically appearing as a brown-gray powder, TaC is commonly processed by sintering and is a vital component in cermet materials.[2][4] Its remarkable characteristics, including one of the highest known melting points for a binary compound, make it a desirable material for demanding applications in the aerospace, cutting tool, and electronics industries.[2][3][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physical Properties

Tantalum carbide exhibits a unique combination of physical characteristics that make it suitable for extreme environments. The bonding between tantalum and carbon atoms is a complex mixture of ionic, metallic, and strong covalent contributions, which is the source of its very hard and brittle nature.[2][3]

General and Mechanical Properties

TaC is known for its exceptional hardness and high melting point.[6] It has a Mohs hardness of 9-10, making it one of the hardest materials known.[1][7] Recent measurements have conclusively established its melting point at 3,768 °C (4,041 K).[2] Its elastic modulus is approximately 285 GPa, significantly higher than that of pure tantalum (186 GPa).[2][3]

Thermal and Electrical Properties

Tantalum carbide displays metallic electrical conductivity.[2] It also functions as a superconductor at a relatively high transition temperature of 10.35 K.[2][3] The material's magnetic properties shift from diamagnetic to paramagnetic as the carbon content (x in TaCx) increases beyond 0.9.[2]

Table 1: Physical Properties of Tantalum Carbide (TaC)

PropertyValue
General
Chemical FormulaTaC
Molar Mass192.96 g/mol
AppearanceBrown-gray powder[2]
OdorOdorless[2]
Density14.3–14.65 g/cm³[2]
Thermal
Melting Point3,768 °C (4,041 K)[2]
Boiling Point4,780–5,470 °C (5,050–5,740 K)[2]
Thermal Conductivity21-22 W/(m·K)
Thermal Expansion Coeff.6.6 × 10⁻⁶ K⁻¹
Mechanical
Hardness1,600–2,000 kg/mm ² (Vickers); 9-10 (Mohs)[1]
Elastic Modulus285 GPa[2][3]
Bending Strength340–400 MPa
Electrical & Magnetic
Electrical Resistivity~30 µΩ·cm[3]
Superconducting Tc10.35 K[2][3]
Magnetic PropertiesDiamagnetic (for TaCx, x ≤ 0.9), Paramagnetic (x > 0.9)[2]
Crystal Structure
Crystal SystemCubic (rock-salt structure) for x = 0.7–1.0[2]
Space GroupFm-3m (No. 225)[2][8]
Lattice Parameter (a)~0.4427 nm[2]

Chemical Properties

Tantalum carbide demonstrates high chemical stability, making it resistant to corrosion and chemical attack in many environments.[9][10]

  • Solubility : It is insoluble in water and most inorganic acids at room temperature.[3][11] It is, however, soluble in a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃).[2][3]

  • Oxidation Resistance : TaC exhibits strong resistance to oxidation.[3] When heated in air, it shows high oxidation resistance up to temperatures of 1000 to 1100 °C.[12]

  • Reactivity : It is chemically inert to ammonia and hydrogen at high temperatures.[1] It can be melted and decomposed by potassium pyrosulfate.[3][11]

Table 2: Chemical Properties of Tantalum Carbide (TaC)

PropertyDescription
Water Solubility Insoluble[3]
Acid Solubility Insoluble in most acids; Soluble in a mixture of HF and HNO₃[2][3]
Oxidation High resistance to oxidation up to 1000-1100 °C in air[12]
Chemical Stability Excellent stability; inert to ammonia and hydrogen at high temperatures[9]

Crystal Structure

Tantalum carbide (TaCₓ) typically crystallizes in a face-centered cubic (FCC) structure, specifically the rock-salt (NaCl) type, for carbon content where x ranges from 0.7 to 1.0.[2][6] In this structure, tantalum atoms form a cubic close-packed lattice, with carbon atoms occupying the octahedral interstitial sites. Each tantalum atom is coordinated to six carbon atoms, and each carbon atom is coordinated to six tantalum atoms, forming a network of corner and edge-sharing TaC₆ octahedra.[8]

Caption: 2D representation of the TaC rock-salt crystal structure.

Experimental Protocols

The synthesis and characterization of this compound involve high-temperature processes and precise analytical techniques to ensure the desired stoichiometry and properties.

Synthesis Methodologies

Several methods are employed for the synthesis of TaC powders.

  • Direct Reaction of Elements : This is a common method where a mixture of tantalum and graphite powders is heated in a vacuum or an inert gas atmosphere (like argon).[2][3] The heating is typically performed at temperatures around 2000 °C in a furnace or an arc-melting setup.[2][3]

  • Carbothermal Reduction : An alternative technique involves the reduction of tantalum pentoxide (Ta₂O₅) by carbon.[2][3] This reaction is carried out in a vacuum or hydrogen atmosphere at temperatures between 1500–1700 °C.[2][3]

  • Self-Propagating High-Temperature Synthesis (SHS) : This method utilizes the exothermic reaction between tantalum and carbon powders to produce TaC.[3][13]

  • Gaseous Carburization : This process uses hydrocarbon gases, such as methane or hexane, as the carbon source to react with tantalum metal powder at high temperatures (e.g., 1273 K).[13]

Characterization Protocols

To verify the properties of synthesized TaC, several characterization techniques are essential.

1. X-Ray Diffraction (XRD)

  • Objective : To determine the crystal structure, phase purity, and lattice parameters of the synthesized TaC powder.

  • Methodology :

    • A small, homogenous sample of the TaC powder is prepared and mounted on a sample holder.

    • The sample is placed in an X-ray diffractometer.

    • A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

    • The sample is rotated, and the detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to identify the crystal structure and calculate lattice parameters, while the absence of extra peaks confirms phase purity.[14][15]

2. Scanning Electron Microscopy (SEM)

  • Objective : To analyze the morphology, particle size, and microstructure of the TaC powder or sintered ceramic.

  • Methodology :

    • The TaC sample (powder or a polished and etched surface of a sintered pellet) is mounted on an SEM stub using conductive adhesive.

    • If the sample is non-conductive, a thin conductive coating (e.g., gold or carbon) is applied via sputtering.

    • The sample is loaded into the high-vacuum chamber of the SEM.

    • A focused beam of high-energy electrons is scanned across the sample surface.

    • Detectors collect the secondary electrons, backscattered electrons, and characteristic X-rays emitted from the sample.

    • These signals are used to generate high-resolution images of the surface topography and provide information about the elemental composition.[14][16]

3. Vickers Hardness Testing

  • Objective : To measure the microhardness of a densified TaC ceramic.

  • Methodology :

    • A sintered and polished TaC sample with a flat, smooth surface is prepared.

    • The sample is placed on the stage of a Vickers microhardness tester.

    • A diamond indenter with a square-based pyramid shape is pressed into the sample's surface with a specific load (e.g., 0.49 N) for a set duration.[17]

    • After the load is removed, the diagonal lengths of the resulting indentation are measured using an optical microscope.

    • The Vickers hardness (HV) is calculated based on the applied load and the surface area of the indentation.[16][17]

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Raw Materials (Ta/Ta₂O₅ + C) mix Mixing & Milling start->mix heat High-Temp Reaction (e.g., 2000°C, Vacuum) mix->heat product TaC Powder heat->product xrd XRD Analysis (Phase & Structure) product->xrd Verify Purity sem SEM Imaging (Morphology) product->sem Analyze Particles sinter Hot Pressing / Sintering product->sinter dense_tac Dense TaC Ceramic sinter->dense_tac hardness Vickers Hardness Test (Mechanical Properties) dense_tac->hardness

Caption: Experimental workflow for TaC synthesis and characterization.

References

An In-depth Technical Guide to the Thermal Expansion Coefficient of Tantalum(IV) Carbide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum(IV) carbide (TaC) is a refractory ceramic material renowned for its exceptional hardness, high melting point, and chemical inertness. These properties make it a critical component in various high-temperature applications, including cutting tools, wear-resistant coatings, and advanced ceramic composites. A thorough understanding of its thermophysical properties, particularly its coefficient of thermal expansion (CTE), is paramount for the design and reliability of components subjected to extreme temperature variations. This technical guide provides a comprehensive overview of the thermal expansion behavior of this compound, detailing its dependence on stoichiometry and temperature. Furthermore, it outlines the standard experimental methodologies for its measurement and illustrates the fundamental relationships governing its thermal expansion.

Data Presentation: Thermal Expansion Coefficient of this compound

The coefficient of thermal expansion of this compound is significantly influenced by its stoichiometry (the carbon-to-metal ratio) and temperature. The data presented below has been compiled from various experimental studies.

Stoichiometry (C/Ta ratio)Average Coefficient of Thermal Expansion (x 10⁻⁶ /°C)Temperature Range (°C)
TaC₀.₇₈₉6.0425 - 1000[1]
TaC₀.₉₁₂6.3725 - 1000[1]
TaC₀.₉₉₇6.9625 - 1000[1]
TaC6.3Not Specified[2]
Material FormAverage Coefficient of Thermal Expansion (x 10⁻⁶ /K)Temperature Range (°C)
TaC Film6.7 - 8.2Not Specified
Ta₂C Film7.2Not Specified

Experimental Protocols

The determination of the thermal expansion coefficient of refractory materials like this compound requires precise measurement techniques capable of operating at high temperatures. The two primary methods employed are High-Temperature X-ray Diffraction (HT-XRD) and Dilatometry.

High-Temperature X-ray Diffraction (HT-XRD)

This method allows for the in-situ determination of the lattice parameters of a crystalline material as a function of temperature. The change in lattice parameters is then used to calculate the coefficient of thermal expansion.

Procedure:

  • Sample Preparation: A fine powder of the this compound sample is prepared. For accurate measurements, the powder should be annealed to relieve any residual stresses and ensure a homogenous composition. The powder is then mounted on a high-temperature sample holder, typically made of a material with a known and stable thermal expansion, such as platinum or alumina.

  • Instrument Setup: The experiment is conducted in a high-temperature X-ray diffractometer equipped with a furnace capable of reaching the desired temperatures. The atmosphere within the furnace can be controlled (e.g., vacuum or inert gas) to prevent oxidation of the sample at elevated temperatures.

  • Data Collection:

    • An initial XRD pattern is collected at room temperature to determine the initial lattice parameter.

    • The sample is then heated to a series of predetermined temperatures. At each temperature, the sample is allowed to thermally equilibrate before an XRD pattern is recorded.

    • Diffraction patterns are collected over a specific 2θ range that covers the prominent diffraction peaks of TaC.

  • Data Analysis:

    • The positions of the diffraction peaks in each pattern are used to calculate the lattice parameter of the TaC at that specific temperature using Bragg's Law.

    • The coefficient of linear thermal expansion (α) is then calculated from the change in the lattice parameter with temperature using the following equation: α = (1/a₀) * (Δa/ΔT) where a₀ is the lattice parameter at the initial temperature, Δa is the change in the lattice parameter, and ΔT is the change in temperature.

Dilatometry

Dilatometry is a technique that directly measures the dimensional change of a material as a function of temperature.

Procedure:

  • Sample Preparation: A solid, dense sample of this compound with a well-defined geometry (typically a rod or a rectangular bar) is required. The surfaces of the sample should be parallel and smooth to ensure accurate contact with the dilatometer's pushrod.

  • Instrument Setup: The sample is placed in a dilatometer, which consists of a furnace for controlled heating and a pushrod system connected to a displacement sensor (e.g., a linear variable differential transformer, LVDT). The pushrod, typically made of a stable material like alumina or sapphire, transmits the dimensional change of the sample to the sensor.

  • Data Collection:

    • The initial length of the sample is measured at room temperature.

    • The sample is heated at a controlled rate through the desired temperature range.

    • The change in length of the sample is continuously recorded by the displacement sensor as a function of temperature.

  • Data Analysis:

    • The coefficient of linear thermal expansion (α) is calculated from the measured change in length using the formula: α = (1/L₀) * (ΔL/ΔT) where L₀ is the initial length of the sample, ΔL is the change in length, and ΔT is the change in temperature.

Mandatory Visualization

The following diagram illustrates the logical relationship between the stoichiometry of this compound, its crystal lattice parameter, and its coefficient of thermal expansion.

G Relationship between Stoichiometry, Lattice Parameter, and Thermal Expansion in TaC cluster_0 Material Property cluster_1 Influence Stoichiometry Stoichiometry (C/Ta Ratio) LatticeParameter Lattice Parameter (a) Stoichiometry->LatticeParameter Determines CTE Coefficient of Thermal Expansion (α) LatticeParameter->CTE Influences Influence1 An increase in the C/Ta ratio leads to an increase in the lattice parameter. Influence2 An increase in the lattice parameter results in a higher coefficient of thermal expansion.

Stoichiometry's effect on TaC's thermal expansion.

As depicted in the diagram, the stoichiometry, or the ratio of carbon to tantalum atoms, is a fundamental property of this compound. An increase in the carbon content within the stable composition range leads to an expansion of the crystal lattice, resulting in a larger lattice parameter. This, in turn, causes a higher coefficient of thermal expansion, as a larger lattice is generally more susceptible to expansion with increasing temperature.

References

An In-Depth Technical Guide to the Tantalum-Carbon (Ta-C) Phase Diagram

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Materials Engineers

Introduction

The Tantalum-Carbon (Ta-C) system is of significant interest to the materials science and engineering communities primarily due to the exceptional properties of tantalum carbide phases. These materials are classified as ultra-high temperature ceramics (UHTCs) and possess a combination of high melting points, extreme hardness, good thermal conductivity, and chemical stability.[1][2] Tantalum carbide (TaC) has one of the highest melting points of any known binary compound, making it a candidate for applications in extreme environments such as aerospace propulsion systems, rocket nozzles, and high-performance cutting tools.[1][3] Understanding the Ta-C phase diagram is fundamental to controlling the microstructure and, consequently, the properties of tantalum carbide-based materials. This guide provides a detailed overview of the stable phases, phase transformations, and experimental methodologies used to characterize this critical materials system.

Phases and Crystal Structures

The Ta-C system is characterized by several stable and metastable phases, primarily distinguished by their stoichiometry and crystal structure. The main phases of interest include the tantalum solid solution (α-Ta), the sub-carbides (Ta₂C and Ta₄C₃), and the monocarbide (TaC).[4] Recent computational studies have also predicted several thermodynamically stable or metastable vacancy-ordered phases, such as Ta₆C₅.[2][5]

Table 1: Crystallographic Data of Major Phases in the Tantalum-Carbon System

Phase NameFormulaPearson SymbolSpace GroupCrystal SystemLattice Parameters (Å)
Tantalum (α-Ta)TacI2Im-3mCubica = 3.3058
Zeta-Tantalum Carbideζ-Ta₄C₃R-3mRhombohedrala = 3.11, c = 29.35
Tantalum Subcarbide (α-Ta₂C)α-Ta₂ChP3P-3m1Hexagonala = 3.103, c = 4.936
Tantalum MonocarbideTaCcF8Fm-3mCubic (NaCl-type)a ≈ 4.45 (varies with stoichiometry)[4]
Ordered Tantalum CarbideTa₆C₅C2/mMonoclinica=7.70, b=10.89, c=5.25, β=90.0°[2]

Note: Lattice parameters for TaC are highly dependent on the carbon content (stoichiometry).

The Ta-C Phase Diagram: Key Features and Invariant Reactions

The Ta-C phase diagram illustrates the equilibrium phases present as a function of temperature and composition. Key features include a solid solution of carbon in tantalum, several carbide compounds, and eutectic and peritectic reactions at high temperatures.

The monocarbide phase (TaC) exhibits a wide range of non-stoichiometry, from approximately TaC₀.₇ to TaC₁.₀.[3] The subcarbide Ta₂C also has a notable composition range. These non-stoichiometric ranges are critical as they significantly influence the material's properties. For instance, the lattice parameter of TaC decreases with deficient carbon content.[4]

Table 2: Key Invariant Reactions and Transition Temperatures in the Ta-C System

Reaction TypeTemperature (°C)Composition (at. % C)Reaction
Eutectic~2843~20L ↔ α-Ta + Ta₂C
Peritectic~3327~38L + TaC ↔ Ta₂C
Melting (Congruent)~3768 - 3880~49-50TaC ↔ L[3][6]

Note: Reported temperatures can vary between studies due to experimental conditions and purity of materials.[3]

Physical and Mechanical Properties

The properties of tantalum carbides make them suitable for demanding applications. The strong covalent component in the Ta-C bond contributes to their high hardness and brittle nature.[3] TaC, in particular, is renowned for its extreme melting point and hardness.[6][7]

Table 3: Selected Physical and Mechanical Properties of Tantalum Carbides

PropertyTaCTa₂C
Melting Point (°C) 3768 - 3880[3][6]~3327[3]
Density (g/cm³) 14.3 - 14.65[3]15.1
Hardness (Mohs) 9 - 10+[6][7]-
Microhardness ( kg/mm ²) 1600 - 2000[3]-
Elastic Modulus (GPa) 285[3]-
Electrical Resistivity (µΩ·cm) ~30-
Thermal Conductivity (W/m·K) 21[3]-

Experimental Protocols for Phase Diagram Determination

The determination of a phase diagram is a meticulous process involving the synthesis of alloys, heat treatment to achieve equilibrium, and subsequent analysis to identify the phases present at various temperatures.[8][9]

Sample Preparation and Synthesis
  • Powder Metallurgy : A common method involves blending high-purity tantalum and tantalum carbide powders in desired ratios.[4]

  • Hot Isostatic Pressing (HIP) : This technique is used to consolidate the powder blends into dense specimens under high temperature and pressure.[4]

  • Arc Melting : For high-temperature phase studies, samples can be prepared by arc melting the constituent elements.[10]

  • Carburization : Tantalum wires or foils can be carburized in a controlled hydrocarbon gas atmosphere to produce various Ta-C compositions.[11]

Equilibrium and Quenching

Samples are heat-treated (annealed) in a vacuum or inert atmosphere furnace at specific temperatures for extended periods to allow the microstructure to reach equilibrium. Following this, samples are rapidly cooled (quenched) to room temperature to preserve the high-temperature phase constitution for analysis.[9]

Analytical Techniques

A combination of analytical methods is required to accurately determine the phase boundaries.[12]

  • X-Ray Diffraction (XRD) : This is the primary technique for identifying the crystal structures of the phases present in a quenched sample.[13]

  • Differential Thermal Analysis (DTA) : DTA is a dynamic method used to detect the temperatures of phase transformations (e.g., melting, eutectic reactions) by measuring temperature differences between the sample and a reference material as they are heated or cooled.[14]

  • Metallography and Microscopy : Polished and etched samples are examined using optical microscopy and Scanning Electron Microscopy (SEM) to observe the microstructure, including the number of phases, their morphology, and distribution.[15]

  • Electron Probe Microanalysis (EPMA) : This technique is used to determine the precise chemical composition of individual phases within the microstructure.

experimental_workflow cluster_prep Sample Preparation cluster_heat Heat Treatment cluster_analysis Characterization cluster_result Output p1 Powder Blending (Ta + TaC) p2 Consolidation (e.g., HIP, Arc Melting) p1->p2 h1 Equilibrium Annealing (High Temperature) p2->h1 a4 Transformation Temps (DTA) p2->a4 h2 Rapid Quenching h1->h2 a1 Phase Identification (XRD) h2->a1 a2 Microstructure Analysis (SEM, Metallography) h2->a2 a3 Composition Analysis (EPMA) h2->a3 r1 Phase Diagram Construction a1->r1 a2->r1 a3->r1 a4->r1

General experimental workflow for phase diagram determination.

Phase Transformations and Microstructure

The microstructures observed in the Ta-C system are direct consequences of the phase transformations that occur during cooling from high temperatures. A key phenomenon is the precipitation of secondary phases from a primary phase due to decreasing solubility with temperature.[11]

For example, in carbon-deficient TaC (e.g., compositions between TaC and Ta₂C), cooling from a single-phase TaC region can lead to the precipitation of other carbide phases. It has been observed that ζ-Ta₄C₃ precipitates as laths or platelets within the cubic TaC grains.[4] This precipitation occurs on specific crystallographic planes, namely the {111} family of planes in the TaC structure, which are the close-packed planes.[4] This relationship leads to characteristic "crisscross" or "striated" patterns in the microstructure.[4][11]

precipitation_pathway cluster_0 High Temperature (Single-Phase Region) cluster_1 Cooling (Enters Two-Phase Region) cluster_2 Room Temperature Microstructure T1 Homogeneous TaC₁-ₓ Phase (Cubic, Fm-3m) P1 Nucleation of ζ-Ta₄C₃ on TaC {111} planes T1->P1 Slow Cooling T2 TaC Matrix (Primary Phase) P1->T2 T3 ζ-Ta₄C₃ Precipitates (Laths) P1->T3

Precipitation of ζ-Ta₄C₃ from a TaC matrix upon cooling.

Conclusion

The Tantalum-Carbon phase diagram is essential for the development and processing of ultra-high temperature ceramics. It is defined by several carbide phases, most notably the extremely hard and high-melting TaC, which exhibits a broad stoichiometric range. The relationships between phases, governed by eutectic and peritectic reactions, dictate the microstructures that form upon processing. Understanding these transformations, often elucidated through experimental techniques like XRD, DTA, and electron microscopy, allows for the tailoring of material properties for applications in extreme thermal and mechanical environments. Continued research, particularly using computational methods, promises to further refine the phase equilibria and uncover new metastable phases within this important system.[2][5]

References

A Technical Guide to Tantalum(IV) Carbide: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tantalum(IV) carbide (TaC), a member of the refractory metal carbide family, stands out for its exceptional hardness, extremely high melting point, and chemical inertness. These properties make it a critical material in a variety of high-performance applications, from cutting tools and wear-resistant coatings to components for aerospace and nuclear industries. This technical guide provides an in-depth exploration of the discovery and history of this compound, alongside detailed experimental protocols for its primary synthesis methods. Quantitative data on its physicochemical properties are compiled for easy reference, and key historical and procedural workflows are visualized to offer a clear and comprehensive understanding of this remarkable material.

Discovery and History

The journey of this compound is intrinsically linked to the discovery of its constituent element, tantalum.

  • 1802: Discovery of Tantalum: The Swedish chemist Anders Gustaf Ekeberg first identified the element tantalum in mineral samples from Sweden and Finland.[1][2] He named it after the mythological Greek figure Tantalus, reflecting the element's frustrating inability to be dissolved in acid.[2]

  • 1864: Isolation of Metallic Tantalum: The first metallic form of tantalum was produced by Jean Charles Galissard de Marignac, who achieved this by reducing tantalum chloride with hydrogen at high temperatures.[1]

  • 1876: First Synthesis of Tantalum Carbide: The first reported synthesis of tantalum carbide was achieved by heating tantalum pentoxide with carbon in a vacuum or hydrogen atmosphere at temperatures between 1,500 and 1,700 °C.[3] However, this early method offered poor control over the stoichiometry of the final product.[3]

  • Late 19th - Early 20th Century: The Electric Arc Furnace: The development of the electric arc furnace by Henri Moissan, capable of reaching temperatures up to 3,500°C, was a pivotal advancement for high-temperature inorganic chemistry.[4][5] This technology enabled the synthesis of a wide range of refractory compounds, including numerous carbides, borides, and silicides, paving the way for more controlled and efficient production of materials like tantalum carbide.[4][5][6] Moissan's work provided a crucial technological leap for the field of refractory materials.[6]

Historical Development Timeline

G cluster_1800 19th Century cluster_1900 20th Century & Beyond 1802 1802: Discovery of Tantalum by A.G. Ekeberg 1864 1864: Isolation of Metallic Tantalum by de Marignac 1802->1864 1876 1876: First Synthesis of Tantalum Carbide 1864->1876 1892 1892: Development of the Electric Arc Furnace by H. Moissan 1876->1892 Early_1900s Early 20th Century: Advancements in Powder Metallurgy & Sintering 1892->Early_1900s Mid_1900s Mid-20th Century: Development of CVD and PVD techniques for TaC coatings Early_1900s->Mid_1900s Late_1900s Late 20th Century: Refinement of SHS methods for TaC synthesis Mid_1900s->Late_1900s Present Present: Nanomaterial synthesis and advanced applications Late_1900s->Present

A timeline of key milestones in the discovery and development of this compound.

Physicochemical Properties

This compound is a brown-gray, odorless powder in its bulk form.[3] It is known for its metallic electrical conductivity and is insoluble in water, but soluble in a mixture of hydrofluoric and nitric acids.[3][7]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Physical and Mechanical Properties

PropertyValue
Molar Mass192.96 g/mol [3]
Density14.3 - 14.65 g/cm³[3]
Melting Point3,768 °C[3]
Boiling Point4,780 - 5,470 °C[3]
Microhardness1,600 - 2,000 kg/mm ² (~9 Mohs)[3]
Elastic Modulus285 GPa[3]

Table 2: Thermal and Electrical Properties

PropertyValue
Thermal Conductivity21 W/(m·K)[3]
Heat Capacity (C)36.71 J/(mol·K)[3]
Standard Molar Entropy (S⦵298)42.29 J/(mol·K)[3]
Standard Enthalpy of Formation (ΔfH⦵298)-144.1 kJ/mol[3]
Superconducting Transition Temperature (Tc)10.35 K[3]

Table 3: Crystallographic Data for TaC

PropertyValue
Crystal SystemCubic[3]
Space GroupFm-3m[3]
Lattice Parameter (a)0.4427 nm[3]

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound, each with its own advantages and applications.

Carbothermal Reduction of Tantalum Pentoxide

This is a common and historically significant method for producing TaC powder. The overall reaction is:

Ta₂O₅ + 7C → 2TaC + 5CO

Experimental Protocol:

  • Precursor Preparation: Tantalum pentoxide (Ta₂O₅) and high-purity carbon (graphite or carbon black) powders are mixed in a stoichiometric ratio, or with a slight excess of carbon to ensure complete reaction. The powders should have a fine particle size to maximize the reaction surface area.

  • Milling: The powder mixture is ball-milled for several hours in an inert atmosphere (e.g., argon) to ensure homogeneity.

  • Compaction: The milled powder is cold-pressed into pellets to improve contact between the reactant particles.

  • Heat Treatment: The pellets are placed in a graphite crucible within a tube furnace. The furnace is evacuated to a high vacuum (e.g., < 10⁻⁴ torr) or filled with a flowing inert gas (e.g., argon).

  • Reaction: The furnace is heated to a temperature between 1,500 °C and 1,700 °C and held for several hours to allow the carbothermal reduction to proceed to completion.[3]

  • Cooling and Product Recovery: The furnace is cooled to room temperature, and the resulting TaC powder or pellets are recovered. The product may require further milling to achieve the desired particle size.

Chemical Vapor Deposition (CVD)

CVD is a versatile technique for producing high-purity, dense coatings of TaC on various substrates. A common precursor system involves the reduction of tantalum chloride with a hydrocarbon in a hydrogen atmosphere.

Experimental Protocol (using TaCl₅, C₃H₆, and H₂):

  • Substrate Preparation: A suitable substrate, such as graphite, is cleaned and placed in the CVD reactor.

  • Precursor Delivery: Tantalum pentachloride (TaCl₅) powder is heated in a sublimator to generate TaCl₅ vapor. An inert carrier gas (e.g., Argon) is used to transport the TaCl₅ vapor into the reaction chamber.

  • Reactant Gas Mixture: Propylene (C₃H₆) as the carbon source and hydrogen (H₂) as the reducing agent are introduced into the reactor at controlled flow rates.

  • Deposition: The substrate is heated to a deposition temperature, typically between 1,000 °C and 1,300 °C. The reactant gases decompose and react on the hot substrate surface to form a TaC coating. The deposition pressure is maintained at a low level (e.g., 5-10 kPa).

  • Cooling and Characterization: After the desired coating thickness is achieved, the gas flow is stopped, and the reactor is cooled to room temperature. The coated substrate is then removed for characterization.

G cluster_precursors Precursor Delivery cluster_reactor CVD Reactor cluster_products Products TaCl5 TaCl₅ Vapor Mixing Gas Mixing TaCl5->Mixing C3H6 C₃H₆ Gas C3H6->Mixing H2 H₂ Gas H2->Mixing Ar Ar Carrier Gas Ar->TaCl5 Deposition Deposition on Heated Substrate (1000-1300°C) Mixing->Deposition TaC_Coating TaC Coating Deposition->TaC_Coating Byproducts Gaseous Byproducts (e.g., HCl) Deposition->Byproducts

Workflow for the Chemical Vapor Deposition of this compound.
Self-Propagating High-Temperature Synthesis (SHS)

SHS is a combustion synthesis method that utilizes the highly exothermic reaction between tantalum and carbon to produce TaC. The reaction is initiated by a localized energy source and then propagates as a self-sustaining combustion wave through the reactant mixture.

Experimental Protocol:

  • Reactant Preparation: High-purity tantalum and carbon powders are mixed in the desired stoichiometric ratio. The particle size of the reactants can influence the combustion characteristics.

  • Green Body Formation: The powder mixture is cold-pressed into a cylindrical or other desired shape (the "green body"). The density of the green body can affect the propagation of the combustion wave.

  • Ignition: The green body is placed in a reaction chamber, which is typically evacuated or filled with an inert gas. The reaction is initiated at one end of the sample using a localized heat source, such as an electrically heated tungsten coil or a laser pulse.

  • Combustion Wave Propagation: Once ignited, a self-sustaining combustion wave propagates through the reactant mixture, converting it to TaC. The process is very rapid, often completing within seconds.

  • Product Cooling and Finishing: After the combustion is complete, the product is allowed to cool. The resulting TaC is typically a porous solid that may require subsequent grinding or sintering to achieve a dense final product.

G cluster_prep Reactant Preparation cluster_synthesis Synthesis cluster_product Product Mix Mix Ta and C Powders Press Cold Press into Green Body Mix->Press Ignite Ignite with Localized Heat Source Press->Ignite Propagate Self-Propagating Combustion Wave Ignite->Propagate Cool Cool Porous TaC Product Propagate->Cool Finish Grinding/Sintering (Optional) Cool->Finish

Workflow for the Self-Propagating High-Temperature Synthesis of TaC.

Conclusion

This compound, since its initial synthesis over a century ago, has evolved into a cornerstone material for applications demanding extreme performance. The historical progression from early, stoichiometrically uncontrolled methods to modern, precise synthesis techniques like CVD and SHS underscores the continuous drive for materials with superior properties. The detailed experimental protocols provided in this guide offer a foundation for the reproducible synthesis of TaC for research and development. The comprehensive quantitative data and visualizations serve as a valuable resource for scientists and engineers working with this exceptional refractory material. As technology continues to push the boundaries of temperature and wear resistance, the importance and applications of this compound are poised to expand even further.

References

Unveiling the Properties of Tantalum(IV) Carbide: A Theoretical and Experimental Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Materials Development Professionals

Tantalum(IV) carbide (TaC) is a transition metal carbide renowned for its exceptional hardness, high melting point, and robust mechanical properties, positioning it as a key material for applications in cutting tools, wear-resistant coatings, and high-temperature structural components. The continuous drive for materials with enhanced performance necessitates a deep understanding of the fundamental properties of TaC. This technical guide provides a comprehensive overview of the theoretical modeling of this compound, supported by a review of experimental validation techniques. We delve into the computational methodologies used to predict its behavior and present a structured comparison with experimental findings.

Theoretical Modeling of this compound

First-principles calculations, primarily based on Density Functional Theory (DFT), have proven to be a powerful tool for investigating the structural, mechanical, and electronic properties of TaC from a quantum mechanical level. These computational approaches allow for the prediction of material characteristics without prior experimental data, accelerating the design and discovery of new materials.

The ground state crystal structure of TaC has been theoretically determined to be a rock salt (NaCl-type) cubic lattice.[1] Beyond the equilibrium phase, computational studies have also predicted several other feasible, metastable phases of tantalum carbide that could be synthesized under specific conditions.[1]

Computational Workflow for DFT Calculations

The typical workflow for performing DFT calculations to predict the properties of TaC involves a series of steps, from defining the crystal structure to post-processing the results to extract meaningful data.

DFT_Workflow cluster_setup 1. Input & Setup cluster_calc 2. Calculation cluster_post 3. Post-Processing & Analysis cluster_output 4. Predicted Properties crystal_structure Define Crystal Structure (e.g., Rock Salt TaC) pseudo Select Pseudopotentials (Ta, C) crystal_structure->pseudo exchange Choose Exchange-Correlation Functional (e.g., GGA-PBE) pseudo->exchange kpoints Set k-point Mesh (Brillouin Zone Sampling) exchange->kpoints cutoff Define Plane-Wave Cutoff Energy kpoints->cutoff scf Self-Consistent Field (SCF) Calculation to find alectronic ground state cutoff->scf relax Structural Relaxation (Optimize lattice constants and atomic positions) scf->relax elastic Elastic Constants Calculation (Stress-Strain or Energy-Strain) relax->elastic electronic Electronic Structure Analysis (DOS, Band Structure) relax->electronic phonon Phonon Dispersion Calculation (Dynamical Stability) relax->phonon mech_props Mechanical Properties (Bulk Modulus, Hardness, etc.) elastic->mech_props elec_props Electronic & Optical Properties electronic->elec_props therm_props Thermodynamic Stability phonon->therm_props

A simplified workflow for DFT calculations of TaC properties.

Mechanical Properties: A Comparative Overview

The mechanical robustness of TaC is one of its most critical attributes. Theoretical calculations have provided valuable insights into its elastic constants and hardness, which show strong agreement with experimental measurements.

PropertyTheoretical Value (GPa)Experimental Value (GPa)
Bulk Modulus (K) 267 - 319[2][3]290.7 - 310[2][3]
Shear Modulus (G) 165 - 237[3][4]~163[4]
Young's Modulus (E) 415 - 548[3][4]~382 - 457[3]
Vickers Hardness (Hv) ~23.3[5]11.1 - 21.0[5]
Elastic Constant (c11) 597 - 623[2][6]~597[2]
Elastic Constant (c12) ~166[6]-
Elastic Constant (c44) 153 - 167[2][6]153 - 160[2][6]

Note: The range in theoretical and experimental values can be attributed to different computational parameters and experimental synthesis and measurement techniques.

Electronic and Optical Properties

DFT calculations have also been instrumental in understanding the electronic structure of TaC. These studies reveal that TaC is metallic in nature, a characteristic that persists even under high pressure.[3] The analysis of the density of states (DOS) indicates that the strong covalent bonding between Tantalum d-orbitals and Carbon p-orbitals is a key contributor to the material's high hardness. Relativistic effects have been shown to be important for accurately predicting the optical properties of TaC.[7]

Experimental Protocols for Property Validation

The validation of theoretical models relies on precise and reliable experimental data. Below are summaries of the key experimental techniques used to characterize this compound.

Synthesis of High-Quality Tantalum Carbide

High-Pressure High-Temperature (HPHT) Sintering: This technique is employed to synthesize high-density TaC samples.[8]

  • Methodology: Tantalum and carbon powders are mixed and subjected to high pressures (e.g., 5.5 GPa) and temperatures (e.g., 1400 °C) in a hydraulic press.[8] This process promotes densification and limits grain growth, resulting in samples with superior mechanical properties.[8] The simultaneous application of high pressure and temperature accelerates the sintering process compared to conventional methods.

Structural and Microstructural Characterization

X-Ray Diffraction (XRD): XRD is a fundamental technique for identifying the crystal structure and phase purity of TaC samples.

  • Methodology: A monochromatic X-ray beam is directed at the powdered or bulk TaC sample. The diffraction pattern, which is the intensity of the scattered X-rays as a function of the scattering angle, is recorded. The resulting pattern is then compared to standard diffraction patterns for TaC and other potential phases to confirm the crystal structure and lattice parameters.[9]

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and microstructure of the synthesized TaC.

  • Methodology: A focused beam of high-energy electrons scans the surface of the sample. The interaction of the electrons with the sample produces various signals, including secondary electrons, which are used to create an image of the surface topography. For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is typically applied to prevent charge buildup.

Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging of the internal microstructure, including grain boundaries and defects.

  • Methodology: A high-energy electron beam is transmitted through an ultra-thin specimen of TaC. The interactions of the electrons with the sample are used to form an image. Sample preparation is critical and involves creating a thin foil from a bulk sample or dispersing a powdered sample onto a TEM grid.

Mechanical Property Measurement

Vickers Hardness Test: This is a standard method for determining the hardness of materials like TaC.

  • Methodology: A diamond indenter with a specific pyramidal shape is pressed into the surface of the TaC sample with a known force for a set duration.[7] After the force is removed, the dimensions of the resulting indentation are measured using a microscope. The Vickers hardness number (HV) is calculated based on the applied force and the surface area of the indentation.[7]

Ultrasonic Measurement of Elastic Constants: This technique is used to determine the single-crystal elastic constants.

  • Methodology: Ultrasonic waves are transmitted through a single crystal of TaC.[2] By measuring the velocity of these waves in different crystallographic directions, the elastic constants (c11, c12, c44) can be calculated.[10] This method relies on the relationship between the propagation velocity of elastic waves and the material's elastic properties and density.[10]

Logical Relationships in TaC Properties

The exceptional properties of this compound arise from a complex interplay between its crystal structure, chemical bonding, and electronic configuration. A simplified diagram illustrates these fundamental relationships.

TaC_Properties_Relationship cluster_structure Crystal & Electronic Structure cluster_properties Macroscopic Properties crystal Rock Salt Crystal Structure (FCC Lattice) bonding Strong Covalent Ta-C Bonds (d-p orbital hybridization) crystal->bonding enables hardness High Hardness & Wear Resistance bonding->hardness results in melting_point High Melting Point bonding->melting_point leads to stability Chemical & Thermal Stability bonding->stability contributes to electronic Metallic Nature (High density of states at Fermi level) conductivity Good Electrical & Thermal Conductivity electronic->conductivity causes

Relationship between TaC's structure and its properties.

Conclusion

The theoretical modeling of this compound, particularly through first-principles DFT calculations, provides remarkable predictive power for its fundamental properties. These computational predictions, when validated against robust experimental data, offer a comprehensive understanding of TaC's behavior. The strong correlation between the calculated and measured values for its structural, mechanical, and electronic properties underscores the reliability of these theoretical approaches. This synergy between theory and experiment is crucial for the continued development and optimization of TaC-based materials for advanced technological applications.

References

An In-depth Technical Guide to the Health and Safety of Tantalum(IV) Carbide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations associated with Tantalum(IV) carbide (TaC). The information is intended to support risk assessments and the implementation of safe handling procedures in research and development settings.

Physicochemical Properties

This compound is a hard, refractory ceramic material with a high melting point and excellent wear resistance. It typically appears as a brown-gray powder. Due to its properties, it is used in cutting tools and as a coating for various applications, including in the semiconductor industry[1][2].

PropertyValue
Chemical Formula TaC
Molar Mass 192.96 g/mol [3][4][5]
Appearance Brown-gray powder[1][6]
Melting Point 3880 °C[7]
Boiling Point 5500 °C[7]
Density 13.9 - 14.4 g/cm³
Solubility in Water Insoluble[7]

Toxicological Data

2.1. Routes of Exposure and Health Effects

Route of ExposureAcute EffectsChronic Effects
Inhalation May cause irritation to the mucous membranes and respiratory tract[9][11][12].Tantalum dust has produced inflammatory lesions in the lungs of animals after severe exposure[10][11][12]. One study indicated that tantalum carbide does not provoke a necrotizing or fibrosing response in animal lung parenchyma, suggesting it may act as a physiologically inert substance[11][12].
Skin Contact May cause irritation[9][11].No specific data available, but some industrial skin injuries from tantalum have been reported[10].
Eye Contact May cause irritation and redness[9].May cause conjunctivitis[11].
Ingestion Systemic poisoning is not known to occur[11]. Considered to have low toxicity due to poor solubility[7][9][10].No chronic health effects have been recorded[4].

2.2. Carcinogenicity

There is no evidence to suggest that this compound is carcinogenic. It is not listed as a carcinogen by IARC, NTP, or OSHA[6].

Fire and Explosion Hazards

This compound in bulk form has a negligible fire and explosion hazard[11]. However, as a powder, it is a combustible solid, and dust/air mixtures may ignite or explode[11][13]. Finely divided tantalum dust can ignite spontaneously in air[4][13][14].

HazardDescription
Flammability Combustible solid. Finely dispersed particles form explosive mixtures in air[4].
Incompatible Materials Strong oxidizing agents[9][11]. Reacts with halogens and oxidants, which generates a fire and explosion hazard[4].
Hazardous Decomposition Products When heated to decomposition, it may produce tantalum oxides, carbon monoxide, and carbon dioxide[7][9].
Fire Extinguishing Media Use dry powder, dry sand, or special powder for metal fires. Do not use water, foam, or carbon dioxide[4][11][13][14].

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure safety.

Control MeasureRecommendation
Engineering Controls Handle in an enclosed, controlled process. Use local exhaust ventilation to maintain exposures below occupational limits. Ensure adequate ventilation, especially when working with powders[9][11].
Personal Protective Equipment (PPE) Respiratory Protection: Use a suitable NIOSH/MSHA-approved respirator when high concentrations of dust are present[7][9][15]. Eye Protection: Wear safety glasses with side shields or chemical safety goggles[7][15]. Skin Protection: Wear impermeable gloves and protective work clothing as necessary[7][9][15].
Hygiene Practices Wash hands thoroughly after handling and before eating, drinking, or smoking. Do not eat, drink, or smoke in work areas. Avoid creating dust. Do not blow dust off clothing or skin with compressed air[9][10].
Storage Store in a cool, dry, well-ventilated area in tightly sealed containers. Store away from incompatible materials such as oxidizing agents[7][9][11].

Experimental Protocols

5.1. In Vitro Cytotoxicity Assessment

This protocol provides a general framework for assessing the cytotoxicity of this compound nanoparticles using a human cell line.

Objective: To determine the potential of this compound nanoparticles to induce cell death in vitro.

Materials:

  • This compound nanoparticles

  • Human cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • CellROX™ Green Reagent for oxidative stress detection

  • Caspase-3/7 Green Apoptosis Assay Kit

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to attach and grow for 24 hours in a CO2 incubator.

  • Preparation of Nanoparticle Suspensions: Prepare a stock solution of this compound nanoparticles in the appropriate cell culture medium. Serially dilute the stock solution to obtain a range of desired test concentrations.

  • Cell Exposure: Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound nanoparticles. Include a vehicle control (medium without nanoparticles) and a positive control.

  • Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, and 72 hours).

  • LDH Assay (Cytotoxicity): After the incubation period, collect the cell culture supernatant. Measure the LDH activity in the supernatant according to the manufacturer's instructions using a microplate reader.

  • Oxidative Stress Assay: To assess the generation of reactive oxygen species (ROS), treat the cells with CellROX™ Green Reagent following the manufacturer's protocol. Analyze the fluorescence intensity using a fluorescence microscope or plate reader.

  • Apoptosis Assay: To measure apoptosis, use a Caspase-3/7 Green Apoptosis Assay Kit according to the manufacturer's instructions. This assay detects the activation of executioner caspases.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control. Analyze the levels of ROS and apoptosis in treated cells compared to the control group.

5.2. In Vivo Biocompatibility Assessment (Rodent Model)

This protocol outlines a general procedure for evaluating the in vivo biocompatibility of a this compound coating on a medical implant.

Objective: To assess the tissue response to a this compound-coated implant in a living organism.

Materials:

  • This compound-coated implants and uncoated control implants

  • Rodent model (e.g., rats or mice)

  • Surgical instruments

  • Anesthesia

  • Histology equipment and reagents (formalin, paraffin, microtome, stains like Hematoxylin and Eosin)

Methodology:

  • Implantation: Under sterile surgical conditions and appropriate anesthesia, create a surgical site in the animal model (e.g., subcutaneous pocket or a defect in a long bone).

  • Implant Placement: Place the this compound-coated implant in the surgical site. Use uncoated implants as a control in a separate group of animals.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.

  • Observation Period: House the animals for a predetermined period (e.g., 4, 8, or 12 weeks) to allow for tissue healing and response to the implant.

  • Tissue Harvesting: At the end of the observation period, euthanize the animals and carefully retrieve the implant along with the surrounding tissue.

  • Histological Analysis: Fix the tissue samples in formalin, embed them in paraffin, and section them using a microtome. Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize the cellular response.

  • Evaluation: Examine the stained tissue sections under a microscope to assess the inflammatory response, fibrous capsule formation, and tissue integration with the implant surface. Compare the tissue response between the coated and uncoated implant groups.

Signaling Pathways and Experimental Workflows

While direct studies on the signaling pathways affected by this compound are limited, research on tantalum-based materials provides insights into potential molecular interactions. Tantalum has been shown to influence several key signaling pathways involved in cell proliferation, differentiation, and inflammation.

Tantalum_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tantalum (Ta) Tantalum (Ta) Wnt Wnt Tantalum (Ta)->Wnt promotes expression BMP2 BMP2 Tantalum (Ta)->BMP2 promotes expression TGF_beta TGF-β Tantalum (Ta)->TGF_beta promotes expression Integrin Integrin Tantalum (Ta)->Integrin activates ROS ROS Tantalum (Ta)->ROS reduces DVL DVL Wnt->DVL Smad Smad BMP2->Smad TGF_beta->Smad FAK FAK Integrin->FAK beta_catenin β-catenin DVL->beta_catenin Runx2 Runx2 Smad->Runx2 MAPK_Kinase MAPK Kinase FAK->MAPK_Kinase IKK IκK I_kappa_B IκB IKK->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases ERK ERK MAPK_Kinase->ERK Gene_Expression Gene_Expression beta_catenin->Gene_Expression Osteogenic Gene Expression Runx2->Gene_Expression Inflammatory_Genes Inflammatory_Genes NF_kappa_B->Inflammatory_Genes Inflammatory Gene Expression ERK->Gene_Expression ROS->IKK activates

Caption: Potential signaling pathways affected by Tantalum.[3][7][11][15]

The diagram above illustrates how tantalum may influence the Wnt/β-catenin, BMP, TGF-β, and Integrin signaling pathways, which are crucial for osteogenesis. It also depicts the potential role of tantalum in reducing Reactive Oxygen Species (ROS), thereby modulating the NF-κB inflammatory pathway.

Experimental_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HUVECs) Exposure Expose Cells to TaC (24, 48, 72 hours) Cell_Culture->Exposure TaC_Suspension Prepare TaC Nanoparticle Suspensions TaC_Suspension->Exposure Cytotoxicity Cytotoxicity Assay (LDH) Exposure->Cytotoxicity Oxidative_Stress Oxidative Stress Assay (ROS Detection) Exposure->Oxidative_Stress Apoptosis Apoptosis Assay (Caspase 3/7) Exposure->Apoptosis Data_Analysis Analyze and Compare Results to Control Cytotoxicity->Data_Analysis Oxidative_Stress->Data_Analysis Apoptosis->Data_Analysis

Caption: General workflow for in vitro cytotoxicity assessment.

This workflow outlines the key steps for evaluating the in vitro biological effects of this compound nanoparticles, from cell preparation and exposure to various assays and data analysis.

Conclusion

This compound is a material with low systemic toxicity, primarily due to its insolubility. The main health hazards are associated with the inhalation of its dust, which can cause respiratory irritation. As a combustible powder, appropriate precautions must be taken to prevent fire and explosion risks. Adherence to recommended handling procedures and the use of appropriate personal protective equipment are essential for ensuring a safe working environment. Further research into the specific molecular interactions and long-term effects of this compound exposure is warranted to provide a more comprehensive understanding of its safety profile.

References

Methodological & Application

Application Notes and Protocols for Chemical Vapor Deposition of Tantalum(IV) Carbide (TaC) Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum(IV) carbide (TaC) is a high-performance ceramic material renowned for its exceptional hardness, high melting point (approximately 3880°C), and excellent resistance to wear and chemical corrosion.[1] These properties make TaC coatings ideal for a wide range of demanding applications, including protective layers for cutting tools, molds, and high-temperature furnace components.[1] In the semiconductor industry, TaC coatings are critical for manufacturing components used in the production of Gallium Nitride (GaN) and Silicon Carbide (SiC) devices, such as wafer carriers, crucibles, and heaters.[2][3] The chemical vapor deposition (CVD) process is a preferred method for creating dense, uniform, and high-purity TaC coatings.[1][4]

This document provides detailed application notes and experimental protocols for the chemical vapor deposition of this compound coatings, intended to guide researchers and professionals in replicating and adapting these processes for their specific needs.

Properties of CVD this compound Coatings

This compound coatings deposited via CVD exhibit a range of desirable physical and chemical properties. These properties can be tailored by controlling the deposition parameters.

PropertyTypical ValueSource
Hardness ~2000 HK[3]
Melting Point ~3880 °C[1][5]
High-Temperature Stability Up to 2200 °C[1][2]
Thermal Expansion Coefficient 6.3 x 10⁻⁶ /K[3]
Density 14.3 g/cm³[3]
Electrical Resistivity 1 x 10⁻⁵ Ohm·cm[3]

Experimental Protocols

The following sections detail experimental protocols for the CVD of TaC coatings using different precursor systems. The selection of a specific protocol will depend on the available equipment, desired coating properties, and substrate material.

Protocol 1: TaC Deposition using a Tantalum Pentachloride (TaCl₅) and Methane (CH₄) System

This protocol is based on the reaction of tantalum pentachloride and methane in a hydrogen atmosphere to deposit TaC on a graphite substrate.[4]

1. Substrate Preparation:

  • Use high-density graphite as the substrate material.[5]

  • Mechanically polish the substrate to achieve a smooth surface.

  • Clean the substrate ultrasonically in acetone and then in ethanol to remove any organic residues.

  • Dry the substrate in an oven at 120°C for at least 1 hour and store it in a desiccator before use.

2. CVD Reactor Setup and Leak Check:

  • The CVD system consists of a horizontal or vertical hot-wall reactor, a precursor delivery system, a vacuum system, and an exhaust gas scrubber.

  • The tantalum precursor, solid TaCl₅, is placed in a sublimator that can be heated to control its vapor pressure.

  • Mass flow controllers (MFCs) are used to precisely regulate the flow of reactant and carrier gases (CH₄, H₂, Ar).

  • Assemble the system and perform a leak check to ensure a base pressure of less than 10⁻³ mbar.

3. Deposition Parameters:

ParameterValueSource
Substrate Temperature 1050–1150 °C[4]
Reactor Pressure 50–100 mbar[4]
TaCl₅ Sublimation Temp. Controlled to achieve desired vapor pressure
CH₄ Flow Rate 1.0 SLM[1]
H₂ Flow Rate 2.0 SLM[1]
Ar Carrier Gas Flow Rate Varies depending on desired precursor concentration
Deposition Time 5 - 10 hours[4]

4. Deposition Procedure:

  • Place the prepared substrate into the CVD reactor.

  • Evacuate the reactor to the base pressure and then backfill with Argon (Ar).

  • Heat the reactor to the desired deposition temperature under an Ar flow.

  • Once the temperature is stable, heat the TaCl₅ sublimator to the setpoint temperature.

  • Introduce the Ar carrier gas through the sublimator to transport the TaCl₅ vapor into the reactor.

  • Simultaneously, introduce the methane (CH₄) and hydrogen (H₂) gases into the reactor at their specified flow rates.

  • Maintain the deposition conditions for the desired duration.

  • After the deposition is complete, stop the flow of TaCl₅, CH₄, and H₂.

  • Cool down the reactor to room temperature under an Ar atmosphere.

  • Remove the coated substrate for characterization.

5. Post-Deposition Characterization:

  • Characterize the coating thickness, morphology, and composition using techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Energy Dispersive X-ray Spectroscopy (EDS).

  • Evaluate the mechanical properties such as hardness and adhesion using nanoindentation and scratch tests.

Protocol 2: TaC Deposition using a Tantalum Pentachloride (TaCl₅) and Propylene (C₃H₆) System

This protocol utilizes propylene as the carbon source, which can offer different deposition kinetics and coating microstructures compared to methane.[6][7]

1. Substrate Preparation:

  • Follow the same substrate preparation steps as in Protocol 1.

2. CVD Reactor Setup and Leak Check:

  • The reactor setup is similar to that in Protocol 1.

3. Deposition Parameters:

ParameterValueSource
Substrate Temperature 1100–1800 °C[5][6]
Reactor Pressure 6.7 kPa (approx. 67 mbar)[8]
TaCl₅ Sublimation Temp. 180 °C[8]
C₃H₆ Flow Rate Variable to adjust Ta/C ratio[8]
H₂ Flow Rate Adjusted to maintain total flow rate[8]
Ar Carrier Gas Flow Rate 800 sccm[8]
Total Gas Flow Rate 3000 sccm[8]
Deposition Time 30 minutes to several hours[8]

4. Deposition Procedure:

  • The deposition procedure is analogous to Protocol 1, with the substitution of propylene for methane. The ratio of C₃H₆ to TaCl₅ is a critical parameter that influences the stoichiometry and phase composition of the resulting TaC coating.[8]

5. Post-Deposition Characterization:

  • Perform the same characterization techniques as described in Protocol 1.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the CVD of TaC coatings, providing a basis for comparison and process optimization.

Table 1: Deposition Rates and Resulting Thicknesses

Precursor SystemSubstrateDeposition Temperature (°C)Pressure (mbar)Deposition Rate (µm/h)Final Thickness (µm)Source
TaBr₅ - CCl₄ - CdMolybdenum677 - 727-~5-[9]
TaBr₅ - CCl₄ - CdZhC6 Alloy677 - 727-~6-[9]
TaBr₅ - CCl₄ - Cd12Kh18N10T Steel677 - 727-~8-[9]
TaCl₅ - CH₄ - H₂Graphite105050 - 100~40400 (for 10 h)[4]
TaCl₅ - CH₄ - H₂Graphite115050 - 100~60600 (for 10 h)[4]
TaCl₅ - C₃H₆ - H₂Graphite110067~2211 (for 30 min)[8]
TaCl₅ - C₃H₆ - H₂Graphite130067~13065 (for 30 min)[8]

Table 2: Influence of Process Parameters on Coating Properties

Parameter VariedEffect on Coating PropertiesSource
Deposition Temperature Increasing temperature generally increases the deposition rate.[8] At lower temperatures, smaller and more homogeneous TaC crystallites are formed, while higher temperatures lead to larger crystallites.[10][8][10]
H₂/C₃H₆ Ratio Increasing the H₂/C₃H₆ ratio can decrease the amount of free carbon in the coating.[10][10]
Argon Flow Rate Increasing the Ar flow rate can slow down grain growth, resulting in smaller and more uniform grains.
C₃H₆/TaCl₅ Ratio This ratio is critical in determining the phase of the deposited tantalum carbide (e.g., Ta, α-Ta₂C, TaC₁₋ₓ).[8][8]

Visualizations

Experimental Workflow for TaC CVD

The following diagram illustrates the typical workflow for the chemical vapor deposition of this compound coatings.

G cluster_prep 1. Preparation cluster_dep 2. Deposition Process cluster_char 3. Characterization sub_prep Substrate Preparation (Cleaning & Polishing) reac_prep Reactor Assembly & Leak Check sub_prep->reac_prep evac Evacuation & Purging reac_prep->evac heat Heating to Deposition Temperature evac->heat precursor Precursor Introduction (TaCl₅, CₓHᵧ, H₂, Ar) heat->precursor deposition Coating Deposition precursor->deposition cool Cool Down deposition->cool sem_eds SEM / EDS (Morphology & Composition) cool->sem_eds xrd XRD (Phase Analysis) cool->xrd mech_test Mechanical Testing (Hardness & Adhesion) cool->mech_test

Caption: Workflow for TaC Chemical Vapor Deposition.

Applications of this compound Coatings

The unique properties of TaC coatings make them suitable for a variety of high-performance applications:

  • Semiconductor Manufacturing: TaC-coated graphite components are used in MOCVD reactors for the epitaxial growth of GaN and SiC, where they provide excellent resistance to corrosive gases like H₂, HCl, and NH₃ at high temperatures.[5][7] This protects the graphite substrate and purifies the growth environment.[5] Specific components include wafer carriers, susceptors, crucibles, and guide rings.[1][10]

  • Aerospace: Due to their ability to withstand extreme temperatures and pressures, TaC coatings are applied to components such as turbine blades and engine parts to reduce wear and oxidation.

  • Cutting Tools and Molds: The high hardness and wear resistance of TaC significantly extend the life of cutting tools and molds used in machining and manufacturing.[1]

  • Chemical Processing: TaC coatings provide a protective barrier against corrosive chemicals in components like valves, pumps, and reactors.

Conclusion

The chemical vapor deposition of this compound offers a versatile method for producing high-performance coatings with exceptional properties. By carefully controlling the deposition parameters as outlined in the provided protocols, researchers and engineers can tailor the characteristics of TaC coatings to meet the demanding requirements of various advanced applications. The data and workflows presented in these notes serve as a comprehensive guide for the successful implementation of TaC CVD processes.

References

Application Notes and Protocols for the Characterization of Tantalum(IV) Carbide (TaC) Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tantalum(IV) carbide (TaC) thin films are of significant interest in various fields, including microelectronics, protective coatings, and biomedical implants, owing to their exceptional properties such as high hardness, high melting point, excellent wear resistance, and chemical inertness. A thorough characterization of these films is crucial to understand their structure-property relationships and to tailor their performance for specific applications. This document provides detailed application notes and experimental protocols for the comprehensive characterization of TaC thin films using standard analytical techniques.

Data Presentation: Quantitative Properties of TaC Thin Films

The properties of this compound thin films are highly dependent on the deposition method and process parameters. Below is a summary of typical quantitative data reported in the literature.

PropertyValueDeposition MethodReference(s)
Mechanical Properties
Hardness12.4 - 40 GPaElectron Beam Deposition, Sputtering[1][2]
Elastic Modulus285 GPaSputtering
Electrical Properties
Electrical Resistivity235.2 - 9200 µΩ·cmSputtering, CVD[3][4]
Structural Properties
Crystal StructureFace-Centered Cubic (FCC)Sputtering, CVD[2]
Grain Size5 - 100 nmSputtering, CVD[3][5]
Film Thickness10 nm - 200 µmSputtering, CVD, Sintering[6][7]
Surface Properties
Surface Roughness (Rq)0.125 - 37.8 nmSputtering, Co-evaporation[8]

Experimental Protocols

Detailed methodologies for key characterization techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and film characteristics.

X-ray Diffraction (XRD) for Crystal Structure Analysis

Objective: To determine the crystal structure, phase purity, grain size, and lattice parameters of TaC thin films.

Materials and Equipment:

  • TaC thin film on a substrate

  • High-resolution X-ray diffractometer with a Cu Kα source (λ = 1.5406 Å)

  • Sample holder

  • Data acquisition and analysis software

Protocol:

  • Sample Preparation:

    • Carefully mount the TaC thin film sample on the XRD sample holder.

    • Ensure the film surface is flat and properly aligned with the X-ray beam.

  • Instrument Setup:

    • Set the X-ray source to the desired power (e.g., 40 kV and 40 mA).

    • Select the appropriate optics for thin film analysis, such as parallel beam optics or Bragg-Brentano geometry. For very thin films, grazing incidence XRD (GIXRD) is recommended to enhance the signal from the film.[9][10]

    • For GIXRD, set a small incident angle (e.g., 0.5° to 2°).

  • Data Acquisition:

    • Perform a 2θ scan over a range appropriate for TaC, typically from 20° to 80°.

    • Set the step size (e.g., 0.02°) and scan speed (e.g., 1-5°/min).

  • Data Analysis:

    • Identify the diffraction peaks and compare their positions with the Joint Committee on Powder Diffraction Standards (JCPDS) database for TaC (e.g., card #35-0801) to confirm the crystal structure.[1]

    • Use the Scherrer equation to estimate the average crystallite size from the full width at half maximum (FWHM) of the diffraction peaks.

    • Calculate the lattice parameters from the peak positions using Bragg's Law.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

Objective: To determine the elemental composition, identify chemical states of tantalum and carbon, and detect surface contaminants.

Materials and Equipment:

  • TaC thin film sample

  • XPS system with a monochromatic Al Kα or Mg Kα X-ray source

  • Ultra-high vacuum (UHV) chamber

  • Argon ion gun for depth profiling

  • Data analysis software

Protocol:

  • Sample Preparation:

    • Mount the sample on the XPS sample holder using compatible, UHV-safe adhesive or clips.

    • Introduce the sample into the UHV analysis chamber.

  • Instrument Setup:

    • Evacuate the chamber to a pressure below 10⁻⁸ Torr.

    • Set the X-ray source power (e.g., 150-300 W).

    • Calibrate the binding energy scale using the adventitious carbon C 1s peak (284.8 eV) or a known standard.

  • Data Acquisition:

    • Acquire a survey spectrum (0-1200 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Ta 4f, C 1s, and O 1s regions to determine chemical states and bonding.[6]

    • For depth profiling, use an argon ion gun to sputter the surface and acquire high-resolution spectra at different depths.

  • Data Analysis:

    • Process the spectra to remove background noise.

    • Fit the high-resolution peaks with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolute different chemical states. The Ta 4f spectrum is often used to determine the valence of tantalum ions.[11]

    • Quantify the elemental composition using the peak areas and relative sensitivity factors.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Objective: To visualize the surface topography, grain structure, and cross-sectional morphology of TaC thin films.

Materials and Equipment:

  • TaC thin film sample

  • Scanning Electron Microscope (SEM)

  • Sample stubs and conductive adhesive (e.g., carbon tape)

  • Sputter coater (if the film is not sufficiently conductive)

  • For cross-sectional imaging: a diamond scribe or focused ion beam (FIB) system.

Protocol:

  • Sample Preparation:

    • Mount a small piece of the TaC film sample onto an SEM stub using conductive adhesive. For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging.[12]

    • For cross-sectional analysis, carefully cleave the sample or use a FIB to create a clean cross-section.

  • Instrument Setup:

    • Load the sample into the SEM chamber and evacuate to high vacuum.

    • Set the accelerating voltage (e.g., 5-20 kV) and beam current. Higher voltages provide better resolution but may cause sample damage.

    • Select the appropriate detector: secondary electron (SE) detector for topography or backscattered electron (BSE) detector for compositional contrast.

  • Imaging:

    • Focus the electron beam on the area of interest.

    • Adjust magnification, brightness, and contrast to obtain clear images of the surface morphology, grain boundaries, and any defects.

    • Capture images at various magnifications to document the microstructure.

Transmission Electron Microscopy (TEM) for High-Resolution Structural and Compositional Analysis

Objective: To obtain high-resolution images of the film's internal structure, including grain size, lattice defects, and interfaces. Selected area electron diffraction (SAED) can provide crystallographic information from localized regions.

Materials and Equipment:

  • TaC thin film sample

  • Transmission Electron Microscope (TEM)

  • Tools for TEM sample preparation (e.g., tripod polisher, dimple grinder, ion mill, or FIB)

  • TEM grids (e.g., copper grids)

Protocol:

  • Sample Preparation (Critical Step):

    • Prepare a thin, electron-transparent cross-sectional or plan-view sample (typically <100 nm thick).[13]

    • Cross-section: Glue two pieces of the film face-to-face, cut a thin slice, mechanically polish it, and then ion mill to perforation.

    • Plan-view: Mechanically thin the substrate from the backside and then ion mill to perforation.

    • Alternatively, use a FIB system to lift out a thin lamella and attach it to a TEM grid.

  • Instrument Setup:

    • Load the prepared sample into the TEM sample holder and insert it into the microscope.

    • Align the electron beam.

    • Set the accelerating voltage (e.g., 200-300 kV).

  • Imaging and Analysis:

    • Obtain bright-field and dark-field images to visualize the microstructure, grains, and defects.

    • Perform high-resolution TEM (HRTEM) to visualize the atomic lattice fringes.

    • Acquire SAED patterns to determine the crystal structure and orientation of individual grains.

    • If equipped, use Energy Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS) for nanoscale elemental analysis.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Objective: To obtain three-dimensional images of the film surface and quantify surface roughness parameters.

Materials and Equipment:

  • TaC thin film sample

  • Atomic Force Microscope (AFM)

  • Sharp AFM tips (e.g., silicon nitride)

  • Sample mounting stage

  • Data analysis software

Protocol:

  • Sample Preparation:

    • Mount the TaC thin film sample on the AFM stage. Ensure it is securely fixed and the surface is clean.

  • Instrument Setup:

    • Install an appropriate AFM tip on the cantilever.

    • Perform a laser alignment and photodetector calibration.

    • Approach the tip to the sample surface.

  • Imaging:

    • Select the imaging mode. Tapping mode is generally preferred for thin films to minimize sample damage.[14]

    • Set the scan size (e.g., 1x1 µm² to 10x10 µm²), scan rate, and feedback parameters.

    • Acquire the topographic image.

  • Data Analysis:

    • Process the raw AFM data to remove artifacts such as tilt and bow.

    • Calculate surface roughness parameters, such as the root mean square (Rq) and average roughness (Ra), from the height data.[8] It is important to note that roughness values can depend on the scan size and tip radius.[14]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Film Synthesis cluster_characterization Characterization Techniques cluster_properties Measured Properties Synthesis TaC Thin Film Deposition (e.g., Sputtering, CVD) XRD XRD Synthesis->XRD Sample XPS XPS Synthesis->XPS Sample SEM SEM Synthesis->SEM Sample AFM AFM Synthesis->AFM Sample CrystalStructure Crystal Structure, Phase Purity XRD->CrystalStructure Composition Elemental Composition, Chemical States XPS->Composition TEM TEM SEM->TEM Further Analysis Morphology Surface Morphology, Microstructure SEM->Morphology InternalStructure Internal Structure, Defects TEM->InternalStructure Roughness Surface Roughness AFM->Roughness

Caption: Experimental workflow for TaC thin film characterization.

Signaling_Pathway cluster_input Deposition Parameters cluster_output Film Properties Temperature Substrate Temperature Microstructure Microstructure (Grain Size, Orientation) Temperature->Microstructure Pressure Working Pressure Pressure->Microstructure GasFlow Gas Flow Rates Composition Stoichiometry GasFlow->Composition Power Sputtering Power Power->Microstructure Mechanical Hardness, Adhesion Microstructure->Mechanical Electrical Resistivity Microstructure->Electrical Composition->Electrical

Caption: Relationship between deposition parameters and film properties.

References

Application Notes and Protocols: Tantalum(IV) Carbide as a Catalyst Support

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tantalum(IV) carbide (TaC) as a robust and high-performance catalyst support. This compound is a refractory ceramic material with exceptional hardness, high melting point, good electrical conductivity, and excellent resistance to chemical corrosion and oxidation[1][2]. These properties make it an ideal candidate for supporting catalysts in demanding chemical environments, particularly in electrocatalysis.

Introduction to this compound as a Catalyst Support

This compound (TaC) is emerging as a superior alternative to conventional catalyst supports, such as carbon blacks, in various catalytic applications. Its inherent stability in harsh acidic and oxidative environments addresses the critical issue of support corrosion, which often leads to catalyst degradation and performance loss[3]. The metallic conductivity of TaC ensures efficient charge transfer, a crucial factor in electrocatalytic reactions[2]. Furthermore, the interaction between TaC and the active catalyst metal can lead to synergistic effects, enhancing catalytic activity and selectivity[4][5]. These attributes make TaC a promising platform for developing next-generation catalysts with improved durability and efficiency.

Key Applications

The primary application of TaC as a catalyst support is in the field of electrocatalysis, with significant potential in other areas of heterogeneous catalysis.

  • Electrocatalysis for Water Electrolysis: TaC is an excellent support for iridium oxide (IrO2), the state-of-the-art catalyst for the oxygen evolution reaction (OER) in proton exchange membrane water electrolyzers (PEMWEs)[5][6]. The use of a TaC support allows for a reduction in the loading of expensive iridium without compromising performance, owing to improved catalyst dispersion and stability[5][7].

  • Direct Methanol Fuel Cells (DMFCs): TaC-supported platinum (Pt) catalysts exhibit enhanced performance and durability in the methanol oxidation reaction (MOR) and the oxygen reduction reaction (ORR) in DMFCs. Core-shell nanoparticles with a TaC core and a thin Pt shell have shown unique synergistic advantages, including increased tolerance to methanol crossover at the cathode[8][9].

  • General Heterogeneous Catalysis: The high thermal stability and chemical inertness of TaC make it a suitable support for a wide range of metal catalysts used in various chemical transformations, although this area is less explored compared to its electrochemical applications.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the performance of this compound as a catalyst support.

Table 1: Stability of Potential Catalyst Support Materials

Support MaterialDissolution Extent (%) in TFMSA + H₂O₂ at 130 °C for 48h
Tantalum Carbide (TaC) 0 (No ions detected) [4]
Molybdenum Boride (Mo₂B₅)93.3[4]
Tungsten Boride (WB)3.3[4]
Silicon Nitride (Si₃N₄)0.5[4]

TFMSA: Trifluoromethanesulfonic acid

Table 2: Physicochemical and Electrochemical Properties of IrO₂/TaC Electrocatalysts

Catalyst Composition (wt% IrO₂)Average IrO₂ Crystallite Size (nm)Tafel Slope (mV/dec)
105.8[4]85[4]
306.1[4]78[4]
506.5[4]72[4]
707.0[4]68[4]
907.5[4]65[4]
100 (Pure IrO₂)8.0[4]63[4]

Experimental Protocols

Protocol for Synthesis of IrO₂ Supported on TaC via Modified Adams Fusion

This protocol describes the deposition of Iridium Oxide (IrO₂) nanoparticles onto a this compound (TaC) support using a modified Adams fusion method[4].

Materials:

  • This compound (TaC) powder, ≤5 μm (e.g., Sigma-Aldrich, CAS: 12070-06-3)[10]

  • Hexachloroiridic(IV) acid hydrate (H₂IrCl₆·xH₂O)

  • Sodium nitrate (NaNO₃)

  • Isopropanol

  • Demineralized water

Equipment:

  • Magnetic stirrer

  • Beakers

  • Evaporating dish

  • Tube furnace

  • Centrifuge

  • Oven

Procedure:

  • Preparation of the Precursor Mixture:

    • Disperse the desired amount of TaC powder in 10 mL of isopropanol in a beaker.

    • Add the required amount of H₂IrCl₆·xH₂O to the TaC suspension to achieve the target IrO₂ weight percentage (e.g., 10, 30, 50, 70, 90 wt%)[4].

    • Stir the mixture for 1 hour to ensure complete dissolution of the iridium salt.

    • Add finely ground NaNO₃ in a 16.7 molar excess relative to the iridium precursor[4].

  • Evaporation and Fusion:

    • Transfer the mixture to an evaporating dish and heat at 70 °C with continuous stirring to evaporate the isopropanol to dryness.

    • Place the dried salt mixture into a tube furnace.

    • Heat the furnace to 500 °C at a rate of 250 °C/h[4].

    • Hold the temperature at 500 °C for 1 hour[4].

    • Allow the furnace to cool down to room temperature overnight.

  • Washing and Drying:

    • Wash the fused product six times with demineralized water to remove residual salts.

    • Separate the solid product after each wash using a centrifuge.

    • Dry the final IrO₂/TaC catalyst powder in an oven at 90 °C.

Protocol for Synthesis of Pt/TaC Core-Shell Nanoparticles

This protocol outlines the synthesis of core-shell nanoparticles with a this compound core and a platinum shell, a promising catalyst for direct methanol fuel cells[9].

Materials:

  • Tantalum isopropoxide

  • Platinum precursor (e.g., H₂PtCl₆)

  • Reverse microemulsion components (e.g., surfactant, oil phase, aqueous phase)

  • Silica precursor (e.g., TEOS)

  • Gas mixture: 5% H₂ and 5% CH₄ in an inert gas (e.g., Ar)[9]

  • Hydrofluoric acid (HF) solution, ethanol-diluted

  • Carbon black support

Equipment:

  • Reaction flasks

  • Ultrasonicator

  • Tube furnace

  • Centrifuge

Procedure:

  • Synthesis of TaOₓ Nanoparticles:

    • Prepare TaOₓ nanoparticles in a reverse microemulsion by the hydrolysis of tantalum isopropoxide[9].

  • Formation of Pt/TaOₓ Nanoparticles:

    • In a separate, smaller reverse microemulsion, dissolve the platinum precursor.

    • Mix the two microemulsions to facilitate the deposition of the Pt precursor onto the TaOₓ nanoparticles.

  • Silica Encapsulation:

    • Encapsulate the Pt/TaOₓ nanoparticles with a silica shell to prevent agglomeration during the subsequent high-temperature step.

  • Thermal Carburization:

    • Place the silica-encapsulated nanoparticles in a tube furnace.

    • Heat the furnace to a high temperature (e.g., above 800 °C, though Pt may lower this temperature) under a continuous flow of a 5% H₂ and 5% CH₄ gas mixture to reduce and carburize the TaOₓ to TaC[9].

  • Silica Shell Removal and Support Deposition:

    • Disperse the resulting Pt/TaC nanoparticles in an ethanol-diluted hydrofluoric acid solution to dissolve the silica shell.

    • Disperse the cleaned Pt/TaC nanoparticles onto a carbon black support.

Experimental and Logical Workflows (Graphviz)

experimental_workflow_IrO2_TaC cluster_synthesis Synthesis of IrO₂/TaC start Start mixing Mix TaC, H₂IrCl₆·xH₂O, and NaNO₃ in Isopropanol start->mixing evaporation Evaporate to Dryness at 70°C mixing->evaporation fusion Fuse at 500°C for 1 hour evaporation->fusion washing Wash with Demineralized Water (6 cycles) fusion->washing drying Dry at 90°C washing->drying end_synthesis IrO₂/TaC Catalyst Powder drying->end_synthesis

Caption: Synthesis workflow for IrO₂ supported on this compound.

experimental_workflow_Pt_TaC cluster_synthesis Synthesis of Pt/TaC Core-Shell Nanoparticles start Start taox_synthesis Synthesize TaOₓ Nanoparticles start->taox_synthesis pt_deposition Deposit Pt Precursor on TaOₓ taox_synthesis->pt_deposition silica_encapsulation Encapsulate with Silica pt_deposition->silica_encapsulation carburization Thermal Carburization (H₂/CH₄) silica_encapsulation->carburization silica_removal Remove Silica Shell (HF) carburization->silica_removal support_deposition Disperse on Carbon Support silica_removal->support_deposition end_synthesis Pt/TaC/C Catalyst support_deposition->end_synthesis

Caption: Synthesis workflow for Pt/TaC core-shell nanoparticles.

logical_relationship_catalysis cluster_catalyst_properties Catalyst Properties cluster_performance Catalytic Performance support TaC Support activity Enhanced Catalytic Activity support->activity High Conductivity stability Improved Durability support->stability Corrosion Resistance catalyst Active Metal (e.g., IrO₂, Pt) catalyst->activity interface Metal-Support Interaction interface->activity Synergistic Effects interface->stability selectivity Desired Product Selectivity

Caption: Logical relationship of TaC support properties to catalytic performance.

References

Application Notes and Protocols for Tantalum(IV) Carbide in High-Temperature Environments

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Materials Engineers

Introduction

Tantalum(IV) carbide (TaC) is an ultra-high temperature ceramic (UHTC) renowned for its exceptional physical and chemical properties, making it a critical material for applications in extreme high-temperature environments.[1] Its unique combination of a very high melting point, outstanding hardness, good thermal conductivity, and chemical stability makes it suitable for use in aerospace, cutting tools, and high-temperature industrial processes.[2][3] TaC is typically a brown-gray, brittle, refractory powder processed via sintering, and it exhibits metallic electrical conductivity.[1] These application notes provide an overview of TaC's key properties, its principal applications in high-temperature settings, and standardized protocols for its characterization and deposition.

Key High-Temperature Properties of this compound

The performance of this compound in extreme environments is dictated by its intrinsic material properties. TaC maintains its structural integrity and mechanical properties at temperatures where many other materials would fail.[2] Its high thermal conductivity allows for efficient heat dissipation, which is crucial in applications like cutting tools and aerospace components to prevent thermal stress and failure.[3]

Below is a summary of the key quantitative properties of TaC relevant to its high-temperature applications.

PropertyValueUnitsNotes and Citations
Thermal Properties
Melting Point~3768°CAmong the highest for binary compounds.[1][4] Some sources may cite older, higher estimates.
Boiling Point4780 - 5470°C[1]
Thermal Conductivity21 - 22W/(m·K)[1][5]
Coefficient of Thermal Expansion6.3 - 6.6 x 10⁻⁶K⁻¹[5][6][7]
Mechanical Properties
Density14.3 - 14.65g/cm³[1][4][7]
Vickers Hardness15 - 21GPaEquivalent to ~1600-2000 kg/mm ².[1][6][8] Mohs hardness is ~9-10.[1][5]
Elastic (Young's) Modulus285 - 457GPa[1][8]
Bending Strength340 - 400MPa[5]
Fracture Toughness7.4MPa·m¹/²Measured on a sample synthesized at 5.5 GPa and 1300 °C.[8]
Chemical Properties
Oxidation Onset Temperature~750°CIn air.[9] Solid solutions with Hafnium Carbide (HfC) show improved oxidation resistance.[9]
Chemical StabilityHigh-Insoluble in water and most inorganic acids. Soluble in HF-HNO₃ mixtures.[1][4] Resistant to H₂, NH₃, and molten metals at high temperatures.[10]

Applications in High-Temperature Environments

The robust properties of TaC make it an indispensable material for a range of demanding, high-temperature applications.

Aerospace and Aviation

TaC is a critical material for aerospace components that experience extreme temperatures and mechanical stress.[2] It is used in:

  • Rocket Nozzles and Propulsion Systems: Its ultra-high melting point and resistance to erosion from hot exhaust gases make it ideal for nozzle throats, where it maintains structural integrity during launch and flight.[2][6][11]

  • Thermal Protection Systems (Heat Shields): For hypersonic vehicles and spacecraft re-entering the atmosphere, TaC can be used in components of the thermal protection system to withstand the extreme heat generated by friction.[4][5]

  • Thermal Barrier Coatings: Applied via thermal spray or sputtering, TaC coatings protect superalloy components in gas turbines and aircraft engines from heat stress and oxidation, enhancing engine efficiency and lifespan.[2][12]

High-Performance Cutting Tools

In the manufacturing and machining industries, TaC is a vital additive in cemented carbide and cermet cutting tools.[13]

  • Enhanced Hardness and Wear Resistance: When added to tungsten carbide (WC) alloys, TaC increases the tool's overall hardness and resistance to abrasive wear, especially during high-speed machining of hard materials like steel and superalloys.[14][15]

  • High-Temperature Stability: TaC helps the cutting edge maintain its integrity and hardness at the high temperatures generated by friction between the tool and the workpiece.[13][14] This reduces tool deformation and extends its operational life.

  • Grain Growth Inhibition: It acts as a grain growth inhibitor during the sintering of cemented carbides, resulting in a finer, more uniform microstructure which improves toughness.[4][13]

Furnace Components and High-Temperature Reactors

The refractory nature of TaC makes it suitable for components used in industrial and laboratory high-temperature furnaces and reactors.

  • Protective Coatings for Graphite: Graphite components, such as susceptors, crucibles, and heating elements, are often coated with TaC via Chemical Vapor Deposition (CVD).[7][16] This coating protects the graphite from chemical attack by process gases (e.g., ammonia, hydrogen) and prevents the migration of impurities, which is critical in semiconductor manufacturing.[7][10]

  • High-Temperature Stability: TaC coatings allow furnace components to operate at temperatures exceeding 2200°C, maintaining chemical and mechanical stability.[10][16]

Logical relationship of TaC properties to its applications.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and application of this compound.

Experimental_Workflow cluster_synthesis Material Preparation cluster_characterization Characterization cluster_evaluation Performance Evaluation Synthesis TaC Synthesis (e.g., SHS, Sintering) Hardness Hardness Testing (Protocol 4.1) Synthesis->Hardness Coating TaC Coating Deposition (e.g., CVD) Coating->Hardness Oxidation Oxidation Resistance (Protocol 4.2) Hardness->Oxidation Analysis Microstructural Analysis (SEM/XRD) Hardness->Analysis Hardness->Analysis ThermalShock Thermal Shock Resistance (Protocol 4.3) Oxidation->ThermalShock Performance Application-Specific Performance Testing Oxidation->Performance ThermalShock->Performance

Workflow for TaC material synthesis and characterization.
Protocol: High-Temperature Hardness Testing (Vickers Method)

This protocol outlines the measurement of TaC hardness, a critical parameter for wear-resistant applications. The Vickers hardness test is a standard method for advanced ceramics.[17][18]

Objective: To determine the Vickers hardness (HV) of a bulk or coated TaC sample at elevated temperatures.

Materials & Equipment:

  • TaC sample (sintered bulk or coated substrate), polished to a mirror finish.

  • High-temperature microhardness tester equipped with a Vickers diamond indenter.

  • High-temperature furnace with an inert atmosphere (e.g., Argon) capability.

  • Optical microscope for measuring indentation size.

Procedure:

  • Sample Preparation: Ensure the surface of the TaC specimen is flat, parallel, and polished to a finish suitable for microhardness testing to ensure clear and measurable indentations.[19]

  • Mounting: Securely mount the sample on the stage within the high-temperature furnace of the hardness tester.

  • Heating: Heat the sample to the desired test temperature (e.g., 800°C, 1000°C, 1200°C) under a protective inert atmosphere (e.g., flowing Argon) to prevent oxidation. Allow the temperature to stabilize.

  • Indentation:

    • Apply a predetermined load (e.g., 0.5 kgf to 2 kgf) to the Vickers diamond indenter.[20]

    • Press the indenter into the sample surface and hold for a specified dwell time (typically 10-15 seconds).

    • Perform multiple indentations (at least 5) at different locations on the sample surface to ensure statistical validity.

  • Measurement:

    • After cooling the sample (or using an integrated high-temperature microscope), measure the lengths of the two diagonals of each indentation.

    • Calculate the average diagonal length (d) for each indentation.

  • Calculation: Calculate the Vickers hardness (HV) using the formula:

    • HV = 1.854 * (F / d²)

    • Where F is the applied load in kgf and d is the average diagonal length in mm.

  • Data Reporting: Report the average HV value and standard deviation, specifying the test load and temperature.

Protocol: Oxidation Resistance Testing (Thermogravimetric Analysis)

This protocol is used to evaluate the oxidation behavior of TaC by measuring mass change as a function of temperature in a controlled atmosphere.[9][21]

Objective: To determine the onset temperature of oxidation and the mass gain kinetics of TaC in an oxidizing atmosphere (e.g., air).

Materials & Equipment:

  • TaC powder or a small piece of a sintered pellet (~30 mg).[9]

  • Thermogravimetric Analyzer (TGA) capable of reaching at least 1400°C.[9]

  • Alumina or platinum crucibles.

  • Air or synthetic air supply.

Procedure:

  • Sample Preparation: Place a pre-weighed amount of the TaC sample into a TGA crucible.

  • TGA Setup:

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., Argon) while heating to a starting temperature below the expected oxidation onset (e.g., 100°C).

  • Oxidation Test:

    • Switch the purge gas to the oxidizing atmosphere (e.g., air) at a controlled flow rate.

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) to the maximum test temperature (e.g., 1400°C).[9]

    • Continuously record the sample mass, temperature, and time.

  • Data Analysis:

    • Plot the percentage of mass change versus temperature.

    • Determine the onset temperature of oxidation, typically defined as the temperature at which a significant mass gain begins. Pure TaC starts to oxidize around 750°C.[9]

    • Analyze the rate of mass gain to understand the oxidation kinetics.

  • Post-Analysis (Optional): Characterize the oxidized sample using SEM to examine the morphology of the oxide scale and XRD to identify the oxide phases formed (e.g., Ta₂O₅).[9]

Protocol: Thermal Shock Resistance by Water Quenching

This protocol determines the material's ability to withstand rapid temperature changes, a critical property for applications like rocket nozzles and furnace linings.[22][23]

Objective: To determine the critical temperature difference (ΔTc) that causes a significant loss in the material's strength due to thermal shock.

Materials & Equipment:

  • TaC test specimens (e.g., rectangular bars for flexural strength testing).

  • High-temperature furnace.

  • Water bath maintained at room temperature.

  • Flexural strength testing machine (e.g., three- or four-point bending test setup).

Procedure:

  • Baseline Strength: Determine the initial average flexural strength of a control group of at least 10 "as-received" TaC specimens according to standard methods (e.g., ASTM C1161).[23]

  • Heating:

    • Divide the remaining specimens into groups.

    • Heat the first group of specimens in the furnace to an initial elevated temperature (e.g., 200°C). Hold for at least 15 minutes to ensure thermal equilibrium.[23]

  • Quenching:

    • Individually remove each specimen from the furnace and rapidly transfer it to the room-temperature water bath (transfer time should be less than 5 seconds).[23]

  • Post-Quench Strength Measurement:

    • After quenching, dry the specimens and measure their retained flexural strength using the same method as in Step 1.

  • Iterative Testing:

    • Repeat steps 2-4 with subsequent groups of specimens, increasing the furnace temperature in increments (e.g., 50°C).

    • Continue this process until a significant drop in the average retained flexural strength (e.g., >30%) is observed compared to the baseline strength.[23]

  • Data Analysis:

    • Plot the average retained flexural strength as a function of the temperature difference (ΔT = furnace temperature - water bath temperature).

    • The critical temperature difference (ΔTc) is the ΔT at which the specified strength degradation occurs.

Protocol: TaC Coating Deposition via Chemical Vapor Deposition (CVD)

CVD is a common technique for applying thin, uniform, and highly adherent TaC coatings onto substrates like graphite.[7][16][24]

Objective: To deposit a protective TaC coating on a graphite substrate.

Materials & Equipment:

  • CVD reactor with a high-temperature furnace.

  • Graphite substrate, cleaned and degassed.

  • Precursor materials: Tantalum pentachloride (TaCl₅) is a common tantalum source.[7] A hydrocarbon gas (e.g., propylene, methane) can serve as the carbon source.[7]

  • Carrier gas: Argon (Ar).[7]

  • Vacuum pump and pressure control system.

CVD_Process Start Start: Place Substrate in Reactor Evacuate Evacuate and Purge with Argon Start->Evacuate Heat Heat Substrate to Deposition Temperature (>2000 °C) Evacuate->Heat Precursors Introduce Precursor Gases (TaCl₅ + CₓHᵧ + Ar) Heat->Precursors React Surface Reaction and TaC Film Growth Precursors->React Purge Stop Precursor Flow and Purge with Argon React->Purge Cool Cool Down Under Inert Atmosphere Purge->Cool End End: Remove Coated Substrate Cool->End

References

Application Notes and Protocols for Tantalum(IV) Carbide Wear-Resistant Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tantalum(IV) carbide (TaC) is a transition metal carbide known for its exceptional hardness, high melting point (approximately 3880°C), and excellent thermal and chemical stability.[1][2] These properties make it an ideal candidate for wear-resistant coatings in demanding environments, such as those encountered in aerospace, cutting tools, and high-temperature applications.[2][3][4] TaC coatings can significantly enhance the durability and lifespan of components by providing a protective barrier against abrasion, erosion, and corrosion.[1][5] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound coatings.

Physicochemical Properties of this compound Coatings

This compound coatings exhibit a unique combination of physical and chemical properties that contribute to their superior wear resistance. The strong covalent bonding between tantalum and carbon atoms in its face-centered cubic (FCC) crystal structure results in remarkable mechanical strength.[1]

Key Properties:

  • High Hardness: TaC is one of the hardest materials known, contributing directly to its wear resistance.[1]

  • High Melting Point: With a melting point of approximately 3880°C, TaC coatings can withstand extreme temperatures.[2][6]

  • Chemical Inertness: TaC coatings are resistant to chemical attack from most acids and alkalis, making them suitable for corrosive environments.[6]

  • Excellent Thermal Stability: The low thermal expansion of TaC minimizes the risk of cracking or delamination during rapid temperature changes.[1][2]

  • Good Thermal Conductivity: TaC coatings exhibit good thermal conductivity, which aids in heat dissipation.[2][6]

Data Presentation: Mechanical Properties of TaC Coatings

The following table summarizes the key mechanical properties of this compound coatings obtained through various deposition methods.

PropertyValueDeposition MethodSubstrateReference
Hardness 18.635 GPaChemical Vapor Deposition (CVD)Graphite[7]
20.9 GPaHigh-Pressure/High-Temperature (HPHT) Sintering-[8]
16.7% increase with Ta transition layerDouble-Glow Plasma Surface Metallurgy30CrNi2MoVA Steel[5]
Elastic Modulus 288.7 GPaChemical Vapor Deposition (CVD)Graphite[7]
Adhesive Strength > 30 N (with Ta transition layer)Double-Glow Plasma Surface Metallurgy30CrNi2MoVA Steel[5]
68.5% increase with Ta transition layerDouble-Glow Plasma Surface Metallurgy30CrNi2MoVA Steel[5]
Specific Wear Rate 4.55 x 10⁻⁶ mm³·N⁻¹·m⁻¹ (at 25°C)Double-Glow Plasma Surface Metallurgy30CrNi2MoVA Steel[5]
6.27 x 10⁻⁶ mm³·N⁻¹·m⁻¹ (at 300°C)Double-Glow Plasma Surface Metallurgy30CrNi2MoVA Steel[5]
7.66 x 10⁻⁶ mm³·N⁻¹·m⁻¹ (at 500°C)Double-Glow Plasma Surface Metallurgy30CrNi2MoVA Steel[5]
Linear Ablation Rate 0.17 µm/sChemical Vapor Deposition (CVD)Graphite[7]

Experimental Protocols

This section provides detailed protocols for the deposition and characterization of this compound coatings.

Deposition Protocols

Chemical Vapor Deposition is a widely used technique to produce high-purity and dense TaC coatings.[4]

Objective: To deposit a uniform TaC coating on a graphite substrate.

Materials and Equipment:

  • Graphite substrate

  • Tantalum pentachloride (TaCl₅) powder (precursor)

  • Methane (CH₄) or Propylene (C₃H₆) gas (carbon source)[7][9]

  • Hydrogen (H₂) gas (reducing agent)

  • Argon (Ar) gas (carrier gas)

  • Low-pressure isothermal CVD reactor with a rotating base[9][10]

  • Chlorination reactor (for in-situ TaCl₅ synthesis, if applicable)[9]

  • Gas delivery system

  • Vacuum pump

  • Temperature and pressure controllers

Protocol:

  • Substrate Preparation:

    • Clean the graphite substrate ultrasonically in acetone and then in ethanol to remove any surface contaminants.

    • Dry the substrate in an oven at 120°C for at least 1 hour.

    • Place the cleaned substrate on the rotating base inside the CVD reactor.

  • System Purge:

    • Evacuate the CVD reactor to a base pressure of less than 10 Pa.

    • Purge the reactor with high-purity Argon gas for 30 minutes to remove any residual air and moisture.

  • Precursor Delivery:

    • Method A: External Precursor Source: Heat the TaCl₅ powder in a separate sublimator to its sublimation temperature. Use Argon as a carrier gas to transport the TaCl₅ vapor into the CVD reactor.[10]

    • Method B: In-situ Synthesis: Synthesize Tantalum chloride (TaCl₅) in-situ by reacting tantalum chips with chlorine gas at 550°C in a separate chlorination reactor.[9]

  • Deposition Process:

    • Heat the graphite substrate to the desired deposition temperature (e.g., 1050–1800°C).[7][9]

    • Introduce the reactant gases into the reactor at controlled flow rates. A typical gas mixture is TaCl₅–H₂–Ar–C₃H₆.[7]

    • Maintain the reactor pressure at a constant value (e.g., 50–100 mbar).[9]

    • The deposition reaction is: TaCl₅(g) + CH₄(g) + H₂(g) → TaC(s) + 5HCl(g) + H₂(g) (excess)

    • Continue the deposition for the desired duration to achieve the target coating thickness (e.g., 10 hours for 400-600 µm).[9]

  • Cooling and Sample Retrieval:

    • After the deposition is complete, stop the flow of reactant gases and cool the reactor down to room temperature under an Argon atmosphere.

    • Once at room temperature, vent the reactor and retrieve the coated substrate.

This method offers a low-cost and reliable technique for producing thick TaC coatings, particularly on graphite substrates.[11][12]

Objective: To form a dense and adherent TaC coating on a graphite substrate using a slurry-based method.

Materials and Equipment:

  • TaC powder (average particle diameter: 1–2 µm)[13]

  • Organic binder and solvent mixture

  • Graphite substrate

  • Spray coating or dip-coating apparatus

  • High-temperature sintering furnace

Protocol:

  • Slurry Preparation:

    • Disperse the TaC powder in a mixture of organic solvents and a binder to form a stable slurry. The solid content is typically around 10 vol%.[13]

    • Optimize the slurry composition to achieve high packing density of the TaC powder.[13]

  • Slurry Application:

    • Apply the TaC slurry onto the prepared graphite substrate using techniques such as spray coating, dip-coating, or screen printing.[12]

    • Allow the solvent to evaporate, leaving a compact film of TaC powder on the substrate. The thickness of this green film will be greater than the final sintered coating.[11]

  • Sintering:

    • Place the coated substrate in a high-temperature furnace.

    • Heat the substrate under a controlled atmosphere (e.g., vacuum or inert gas) to a high temperature to sinter the TaC powder particles. This process densifies the coating and promotes adhesion to the substrate. The final thickness is typically about two-thirds of the initial powder compact film.[11]

  • Cooling:

    • Cool the furnace slowly to room temperature to prevent thermal shock and cracking of the coating.

Characterization Protocols

Objective: To evaluate the structural, morphological, and mechanical properties of the deposited TaC coatings.

  • X-ray Diffraction (XRD):

    • Purpose: To identify the crystal structure and phase composition of the TaC coating.

    • Procedure: Mount the coated sample in an X-ray diffractometer. Scan a range of 2θ angles (e.g., 20-80°) using Cu Kα radiation. Analyze the resulting diffraction pattern to identify the characteristic peaks of TaC and any other phases present.[7][9]

  • Scanning Electron Microscopy (SEM):

    • Purpose: To observe the surface morphology, grain size, and cross-sectional microstructure of the coating.

    • Procedure: Mount a piece of the coated sample on an SEM stub using conductive carbon tape. For cross-sectional imaging, fracture the sample or prepare a polished cross-section. Sputter-coat the sample with a thin layer of gold or carbon if it is not sufficiently conductive. Image the surface and cross-section at various magnifications to observe features like grain structure, thickness, and interface with the substrate.[7]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Purpose: To determine the elemental composition and chemical states of the elements on the surface of the coating.

    • Procedure: Place the sample in the ultra-high vacuum chamber of an XPS instrument. Irradiate the surface with a monochromatic X-ray beam. Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their binding energies, which provides information about their chemical states.[7][9]

  • Nanoindentation:

    • Purpose: To measure the hardness and elastic modulus of the coating.

    • Procedure: Use a nanoindenter with a Berkovich or Vickers indenter tip. Apply a controlled load to the surface of the coating and record the load-displacement curve during indentation and unloading. Analyze the curve to calculate the hardness and elastic modulus.[7]

  • Scratch Test:

    • Purpose: To evaluate the adhesion of the coating to the substrate.

    • Procedure: Use a scratch tester with a diamond stylus. Apply a progressively increasing normal load to the stylus as it is drawn across the coating surface. The critical load at which the coating begins to delaminate or show cohesive failure is a measure of its adhesion.[5]

  • Tribometer (Pin-on-Disk):

    • Purpose: To measure the coefficient of friction and wear rate of the coating.

    • Procedure: Use a pin-on-disk tribometer where a pin or ball of a standard material is loaded against the rotating coated disk. Measure the frictional force and calculate the coefficient of friction. After the test, measure the volume of material lost from the wear track on the disk to determine the specific wear rate.[5]

Visualizations

experimental_workflow_CVD cluster_prep Substrate Preparation cluster_deposition CVD Process cluster_char Characterization sub_clean Ultrasonic Cleaning sub_dry Oven Drying sub_clean->sub_dry sys_purge System Purge (Ar) sub_dry->sys_purge heating Substrate Heating sys_purge->heating precursor Precursor Introduction (TaCl5) heating->precursor gases Reactant Gas Flow (CH4/C3H6, H2) precursor->gases deposition Isothermal Deposition gases->deposition cooling Cooling (Ar) deposition->cooling xrd XRD cooling->xrd sem SEM cooling->sem xps XPS cooling->xps mech_test Mechanical Testing cooling->mech_test experimental_workflow_slurry cluster_prep Slurry and Substrate Preparation cluster_coating Coating Process cluster_char Characterization slurry_prep TaC Slurry Formulation application Slurry Application (Spray/Dip) slurry_prep->application sub_prep Substrate Cleaning sub_prep->application drying Solvent Evaporation application->drying sintering High-Temperature Sintering drying->sintering cooling Controlled Cooling sintering->cooling sem_cross SEM (Cross-section) cooling->sem_cross hardness Hardness Testing cooling->hardness adhesion Adhesion Testing cooling->adhesion

References

Application Notes and Protocols: The Role of Tantalum(IV) Carbide in Enhancing Cutting Tool Inserts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tantalum(IV) Carbide (TaC) in the formulation of cutting tool inserts. The exceptional physical and mechanical properties of TaC contribute significantly to the performance and longevity of these tools, particularly in demanding machining applications. This document details the material's properties, outlines protocols for its evaluation, and presents performance data to guide researchers and professionals in the field.

Introduction to this compound in Cutting Tools

This compound is a refractory ceramic material renowned for its extraordinary hardness, high melting point, and excellent wear resistance.[1][2] While not typically used as a standalone material for cutting tools, it is a critical additive in cemented carbide inserts, most commonly those based on tungsten carbide (WC) with a cobalt (Co) binder. The inclusion of TaC in these composites serves to refine the microstructure, inhibit grain growth during sintering, and enhance high-temperature mechanical properties.[3][4] This results in cutting tools with superior performance characteristics, making them suitable for machining hard and tough materials such as steels, stainless steels, and high-temperature superalloys.[1]

Physical and Mechanical Properties

The addition of this compound to tungsten carbide-cobalt composites significantly influences their physical and mechanical properties. A summary of these properties is presented in the tables below.

Table 1: Physical Properties of this compound and Related Materials
PropertyThis compound (TaC)Tungsten Carbide (WC)Cobalt (Co)
CAS Number 12070-06-312070-12-17440-48-4
Molar Mass ( g/mol ) 192.96195.8558.93
Density (g/cm³) 14.3 - 14.65[2]15.638.90
Melting Point (°C) 3768[2]2780[5]1495
Boiling Point (°C) 4780 - 5470[2]6000[5]2927
Thermal Conductivity (W/(m·K)) 21[2]110[5]100
Table 2: Mechanical Properties of TaC-Containing Cemented Carbides
Material CompositionHardness (HV)Fracture Toughness (MPa·m¹/²)Reference
WC-5Co~17007.4[2]
WC-5Co-2TaC~19308.6[2]
(Ti,W)C-3Ta-30Ni13 GPa15.5[6]
WC-9Co with 0.4% TaC1124 HV30-[7]

Performance Data of TaC-Containing Cutting Tool Inserts

The inclusion of TaC in cutting tool inserts leads to measurable improvements in machining performance, including extended tool life, reduced cutting forces, and enhanced surface finish.

Table 3: Tool Life Comparison in Turning Applications
Workpiece MaterialCutting Tool InsertCutting Speed (m/min)Feed Rate (mm/rev)Depth of Cut (mm)Tool Life (min)Reference
Inconel 718Uncoated Carbide500.11.0~530s (with 2 inserts)[8]
Inconel 718TiAlN-TiN Coated Carbide500.11.0~1060s (with 2 inserts)[8]
AISI 1045 SteelUltrafine WC-5TiC-10Co---Lower abrasive and adhesive wear compared to medium grain size tools[9]
EN24 SteelUncoated Carbide5000.1--[10]
EN24 SteelCoated Carbide5000.1-Longer than uncoated[10]
Table 4: Cutting Force and Surface Roughness in Turning EN24 Steel
Insert TypeCutting Speed (m/min)Feed Rate (mm/rev)Depth of Cut (mm)Cutting Force (N)Surface Roughness (Ra, µm)Reference
Coated Carbide5000.10.04-Lower than uncoated[10][11]
Uncoated Carbide5000.10.04-Higher than coated[10][11]
PcBN500 rpm0.080.04Optimized for minimal force-[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the properties and performance of this compound-containing cutting tool inserts.

Fabrication of TaC-Containing Cutting Tool Inserts via Powder Metallurgy

Objective: To produce dense and homogeneous TaC-WC-Co cutting tool inserts.

Materials and Equipment:

  • This compound powder (TaC)

  • Tungsten carbide powder (WC)

  • Cobalt powder (Co)

  • Organic binder (e.g., paraffin wax)

  • Ball mill

  • Hydraulic press

  • Sintering furnace (capable of temperatures up to 1500°C and operating under vacuum or inert atmosphere)

Protocol:

  • Powder Blending:

    • Weigh the desired proportions of TaC, WC, and Co powders. A typical composition for enhanced performance might include a small percentage of TaC (e.g., 2-5 wt%).

    • Place the powders in a ball mill with a suitable solvent (e.g., ethanol) and the organic binder.

    • Mill for an extended period (e.g., 24-48 hours) to ensure a homogeneous mixture and reduce particle size.

    • Dry the slurry to remove the solvent, resulting in a ready-to-press powder.

  • Compaction:

    • Place the blended powder into a die of the desired insert shape.

    • Apply high pressure using a hydraulic press to form a "green" compact. The pressure will depend on the specific powder characteristics and desired green density.

  • Presintering (Optional):

    • Heat the green compact to a moderate temperature (e.g., 600-800°C) to burn off the organic binder. This step helps to prevent defects during the final sintering stage.

  • Sintering:

    • Place the presintered compacts in a sintering furnace.

    • Heat the compacts to a high temperature, typically between 1300°C and 1500°C, under a vacuum or inert atmosphere (e.g., argon).[13]

    • Hold at the sintering temperature for a specific duration to allow for densification and the formation of a liquid cobalt phase that binds the carbide grains.

    • Cool the furnace in a controlled manner to room temperature.

Powder_Metallurgy_Workflow cluster_0 Powder Preparation cluster_1 Shaping cluster_2 Sintering cluster_3 Finishing Weighing Weighing (TaC, WC, Co) Blending Blending (with binder) Weighing->Blending Drying Drying Blending->Drying Compaction Compaction (Pressing) Drying->Compaction Presintering Presintering (Binder Burnout) Compaction->Presintering Sintering High-Temperature Sintering Presintering->Sintering Grinding Grinding & Shaping Sintering->Grinding Coating Coating (Optional) Grinding->Coating

Fabrication workflow for TaC-containing cutting tool inserts.
Hardness Testing

Objective: To determine the hardness of the fabricated cutting tool inserts.

4.2.1. Rockwell Hardness Test (HRA)

Standard: ASTM B294[1][3][4][14]

Equipment: Rockwell hardness tester with a diamond indenter.

Protocol:

  • Ensure the surface of the insert to be tested is clean, smooth, and free from any contaminants or oxides.

  • Select the Rockwell A scale (HRA).

  • Apply a preliminary test force of 10 kgf (98.07 N).

  • Apply the total test force of 60 kgf (588.4 N).

  • The hardness value is directly read from the machine's dial or digital display.

  • Perform multiple indentations at different locations on the sample to ensure a representative average hardness value.

4.2.2. Vickers Hardness Test (HV)

Standard: ISO 6507, ASTM E384[8]

Equipment: Vickers hardness tester with a diamond pyramid indenter.

Protocol:

  • Prepare the sample surface by polishing to a mirror-like finish to ensure accurate measurement of the indentation.

  • Place the sample on the tester's stage.

  • Select the desired test load. For cemented carbides, a load of 30 kgf (HV30) is common.

  • Apply the diamond pyramid indenter to the sample surface for a standard dwell time (e.g., 10-15 seconds).

  • After removing the load, measure the two diagonals of the resulting indentation using the microscope attached to the tester.

  • Calculate the Vickers hardness number using the formula: HV = 1.8544 * (F / d²) where F is the applied load in kgf and d is the average length of the diagonals in mm.

Wear Resistance Testing (Turning Operation)

Objective: To evaluate the wear resistance and determine the tool life of the cutting tool inserts under specific machining conditions.

Equipment:

  • CNC lathe

  • Workpiece material of known composition and hardness (e.g., AISI 1045 steel, Inconel 718)

  • Tool holder for the specific insert geometry

  • Optical microscope or Scanning Electron Microscope (SEM) for wear measurement

Protocol:

  • Secure the workpiece in the lathe chuck.

  • Mount the TaC-containing cutting tool insert in the tool holder and position it in the lathe's turret.

  • Set the desired cutting parameters:

    • Cutting speed (Vc) in meters per minute (m/min)

    • Feed rate (f) in millimeters per revolution (mm/rev)

    • Depth of cut (ap) in millimeters (mm)

  • Begin the turning operation for a predetermined cutting time or length.

  • Periodically stop the machining process to measure the wear on the cutting insert. The two primary types of wear to measure are:

    • Flank Wear (VB): The wear on the flank face of the tool. Measure the width of the wear land using a microscope. A common tool life criterion is a flank wear of 0.3 mm.

    • Crater Wear (KT): The wear on the rake face of the tool, forming a crater. Measure the maximum depth of the crater.

  • Continue the machining tests, recording the progression of wear over time.

  • The tool life is defined as the cutting time required to reach a predetermined wear criterion.

Wear_Testing_Workflow cluster_setup Experimental Setup cluster_machining Machining & Measurement cluster_analysis Data Analysis Setup Mount Workpiece & Tool Insert Parameters Set Cutting Parameters (Speed, Feed, Depth of Cut) Setup->Parameters Start Start Turning Operation Parameters->Start Machine Machine for Predetermined Time Start->Machine Stop Stop Machining Machine->Stop Measure Measure Wear (Flank & Crater) Stop->Measure Record Record Wear Data Measure->Record Continue Continue Machining (if wear < criterion) Record->Continue Continue->Machine End End Test (if wear >= criterion) Continue->End Plot Plot Wear vs. Time End->Plot Determine Determine Tool Life Plot->Determine

Experimental workflow for cutting tool wear testing.
Thermal Conductivity Measurement (Laser Flash Method)

Objective: To determine the thermal diffusivity and calculate the thermal conductivity of the cermet material.

Standard: ASTM E1461

Equipment: Laser Flash Apparatus (LFA)

Protocol:

  • Prepare a small, disc-shaped sample of the sintered TaC-WC-Co material with parallel and flat surfaces. The sample thickness needs to be accurately measured.

  • Coat the sample surfaces with a thin layer of graphite to enhance the absorption of the laser pulse and the emission of thermal radiation.

  • Place the sample in the LFA furnace.

  • Evacuate the furnace or fill it with an inert gas to prevent oxidation at high temperatures.

  • Heat the sample to the desired measurement temperature.

  • A high-intensity, short-duration laser pulse is fired at the front face of the sample.

  • An infrared detector on the rear face of the sample records the temperature rise as a function of time.

  • The thermal diffusivity (α) is calculated from the temperature-time curve, typically using the half-rise time method.

  • The thermal conductivity (λ) is then calculated using the following equation: λ = α * ρ * C_p where ρ is the density of the material and C_p is its specific heat capacity.

Logical Relationships and Performance Enhancement

The superior performance of cutting tool inserts containing this compound stems from the interplay of its fundamental properties. The following diagram illustrates this relationship.

TaC_Properties_Performance TaC_Props This compound Properties Hardness High Hardness TaC_Props->Hardness MeltingPoint High Melting Point TaC_Props->MeltingPoint WearResistance Excellent Wear Resistance TaC_Props->WearResistance GrainGrowth Grain Growth Inhibition TaC_Props->GrainGrowth Hardness->WearResistance HotHardness Improved Hot Hardness MeltingPoint->HotHardness ToolLife Increased Tool Life WearResistance->ToolLife SurfaceFinish Enhanced Surface Finish WearResistance->SurfaceFinish GrainGrowth->HotHardness HotHardness->ToolLife CuttingPerformance Superior Cutting Performance ToolLife->CuttingPerformance SurfaceFinish->CuttingPerformance

References

Application Notes: Tantalum(IV) Carbide in High-Performance Aerospace Components

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tantalum(IV) carbide (TaC) is an ultra-high temperature ceramic (UHTC) recognized for its exceptional combination of physical and mechanical properties, making it a critical material for advanced aerospace applications.[1][2] Its utility is most pronounced in components subjected to extreme environments, such as those encountered during hypersonic flight and rocket propulsion. Key applications include thermal protection systems, sharp leading edges on hypersonic vehicles, and rocket nozzle throats.[3][4] The primary advantages of TaC in these roles are its remarkably high melting point, superior hardness, and good thermal shock resistance.[1][3]

Key Material Properties

The outstanding performance of this compound in demanding aerospace environments stems from its intrinsic properties. It possesses one of the highest melting points among binary compounds, ensuring structural integrity at extreme temperatures.[1] Furthermore, its excellent hardness and mechanical strength are critical for components that must resist abrasion and mechanical stress during operation.[1][4]

PropertyValueUnits
Molar Mass 192.96 g/mol
Density 14.3 - 14.65g/cm³[1]
Melting Point 3768°C[1]
Boiling Point ~5500°C
Elastic Modulus 285GPa[1]
Vickers Hardness 15 - 21GPa[4]
Thermal Conductivity 21W/(m·K)[1]
Electrical Resistivity 30µΩ·cm

Aerospace Applications

Tantalum carbide is integral to components where extreme heat and mechanical stress would cause conventional materials to fail.

  • Hypersonic Vehicle Leading Edges: The sharp leading edges of hypersonic aircraft and re-entry vehicles experience extreme aerothermal heating. TaC and its composites are used to maintain the structural and aerodynamic integrity of these surfaces.

  • Rocket Propulsion: TaC is employed in rocket nozzle throats and other propulsion components that are exposed to high-temperature, high-velocity, and corrosive exhaust gases.

  • Thermal Protection Systems (TPS): As a component in UHTC composites, TaC contributes to the heat shields that protect spacecraft during atmospheric re-entry.[3]

  • High-Temperature Coatings: TaC is applied as a protective coating on various components, such as turbine blades, to enhance their resistance to heat, wear, and oxidation.[5][6]

Experimental Protocols

Protocol 1: Fabrication of Dense Tantalum Carbide Components via Spark Plasma Sintering (SPS)

This protocol describes a generalized method for consolidating TaC powder into a dense, bulk ceramic component using Spark Plasma Sintering (SPS), a technique known for its rapid heating and shorter sintering times.[7]

Materials and Equipment:

  • Tantalum carbide (TaC) powder, <5 µm particle size

  • Graphite die and punch assembly

  • Graphite foil

  • Spark Plasma Sintering (SPS) furnace

  • Acetone (for cleaning)

  • Ultrasonic bath

Procedure:

  • Powder Preparation: Ensure TaC powder is dry and de-agglomerated.

  • Die Assembly:

    • Clean the graphite die and punches thoroughly using acetone in an ultrasonic bath.

    • Line the inner wall of the die and the faces of the punches with graphite foil to prevent reaction with the TaC powder and to facilitate sample removal.

    • Assemble the die and place the bottom punch.

  • Powder Filling: Carefully pour the pre-weighed TaC powder into the die cavity. Ensure an even distribution.

  • Sintering Cycle:

    • Place the filled die assembly into the SPS chamber.

    • Evacuate the chamber to a pressure below 10 Pa.

    • Apply a uniaxial pressure of 30-50 MPa.[8]

    • Initiate the heating program. A typical heating rate is 100°C/min.[8]

    • Heat to a sintering temperature between 1900°C and 2300°C.

    • Hold at the peak temperature for a dwell time of 5-15 minutes.

    • After the dwell time, turn off the power and allow the sample to cool under pressure.

  • Sample Extraction: Once cooled, carefully extract the densified TaC pellet from the die.

  • Post-Processing: The surface of the sintered part may require grinding and polishing to remove the graphite foil residue and achieve the desired surface finish.

Protocol 2: High-Temperature Oxidation Resistance Testing

This protocol outlines a method for evaluating the oxidation resistance of TaC components in a simulated high-temperature atmospheric environment.

Materials and Equipment:

  • Sintered TaC sample

  • High-temperature tube furnace with atmospheric control

  • Alumina sample holder

  • Analytical balance (±0.1 mg accuracy)

  • Calipers

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

  • X-ray Diffractometer (XRD)

Procedure:

  • Sample Preparation:

    • Measure the dimensions and weight of the TaC sample accurately.

    • Clean the sample in an ultrasonic bath with acetone and dry it completely.

  • Oxidation Exposure:

    • Place the sample on the alumina holder and position it in the center of the tube furnace.

    • Heat the furnace to the desired test temperature (e.g., 1200-1600°C) in an inert atmosphere (e.g., Argon).[9]

    • Once the temperature is stable, introduce the oxidizing atmosphere (e.g., dry air or a specific gas mixture) at a controlled flow rate.

    • Expose the sample for a predetermined duration (e.g., 1-10 hours).[9]

  • Post-Exposure Analysis:

    • After the exposure time, switch the gas flow back to an inert atmosphere and cool the furnace to room temperature.

    • Carefully remove the sample and re-weigh it to determine the specific weight change due to oxidation.[9]

  • Characterization of Oxide Scale:

    • XRD Analysis: Analyze the surface of the oxidized sample to identify the crystalline phases of the oxide scale formed (e.g., Ta2O5).

    • SEM/EDS Analysis: Examine the surface and cross-section of the sample to observe the morphology, thickness, and elemental composition of the oxide layer.[9] This helps to assess the scale's density and adherence.

Visualizations

// Nodes Env [label="Extreme Aerospace Environment\n(High Temp, Oxidative Flow)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; TaC [label="TaC Component Surface", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Surface Oxidation\n(TaC + O2 -> Ta2O5 + CO/CO2)", fillcolor="#FBBC05", fontcolor="#202124"]; Scale [label="Formation of Ta2O5\nOxide Scale", fillcolor="#FBBC05", fontcolor="#202124"]; Spallation [label="Oxide Scale Spallation\n(Mechanical/Thermal Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Erosion [label="Material Recession\n(Ablation/Erosion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Failure [label="Component Failure\n(Loss of Shape/Integrity)", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];

// Edges Env -> TaC [label="Exposure", color="#5F6368"]; TaC -> Oxidation [label="Chemical Reaction", color="#5F6368"]; Oxidation -> Scale [label="Results in", color="#5F6368"]; Scale -> Spallation [label="Can lead to", color="#5F6368", style=dashed]; Scale -> Erosion [label="Contributes to", color="#5F6368", style=dashed]; Spallation -> Erosion [label="Exacerbates", color="#5F6368"]; Erosion -> Failure [label="Leads to", color="#5F6368"]; } dot Caption: High-temperature failure mechanism for TaC.

References

Solvothermal Synthesis of Tantalum(IV) Carbide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and a generalized protocol for the solvothermal synthesis of Tantalum(IV) carbide (TaC) nanoparticles. The information is intended for researchers and scientists in materials science and related fields.

This compound is an ultra-high temperature ceramic (UHTC) renowned for its exceptional hardness, high melting point (over 3800°C), and excellent chemical and thermal stability.[1] These properties make it a highly sought-after material for applications in cutting tools, aerospace components, and as a reinforcement phase in advanced composites.[2][3] Traditional synthesis methods for TaC, such as the direct reaction of tantalum and carbon or the carbothermal reduction of tantalum pentoxide, typically require very high temperatures, often exceeding 1500°C.[4]

Solvothermal synthesis presents a promising alternative, enabling the formation of nanostructured TaC at significantly lower temperatures.[5] This method involves a chemical reaction in a sealed vessel containing the precursors and a solvent at temperatures above the solvent's boiling point. The elevated pressure and temperature facilitate the dissolution and reaction of precursors, leading to the formation of crystalline nanoparticles.[4] A modified solvothermal approach, sometimes described as a self-propagating high-temperature synthesis in a molten salt medium, has been shown to be particularly effective for producing TaC nanopowders.[5]

Applications of Solvothermally Synthesized this compound

The fine particle size and high surface area of TaC nanoparticles produced via solvothermal methods make them particularly suitable for a variety of advanced applications:

  • Cutting Tools and Wear-Resistant Coatings: The inherent hardness of TaC is leveraged in cutting tool inserts and as wear-resistant coatings. Nanoparticles can be used to create denser, tougher ceramic composites.

  • Aerospace and Hypersonic Vehicles: Due to its exceptional thermal stability, TaC is a candidate material for components in propulsion systems and the leading edges of re-entry vehicles.[1]

  • Catalysis: The high surface area of nanostructured TaC can be beneficial in catalytic applications.

  • Reinforcement in Composites: TaC nanoparticles can be incorporated into metal and ceramic matrices to enhance their mechanical properties and temperature resistance.

Quantitative Data Summary

The solvothermal synthesis of TaC allows for control over various material properties. The following table summarizes typical quantitative data reported in the literature for TaC synthesized by modified solvothermal methods.

ParameterReported Value RangeReference
Stoichiometry (x in TaCₓ)0.92 - 0.96[5]
Average Crystallite Size24 - 68 nm[5]
Average Particle Size93 - 123 nm[5]
Specific Surface Area25 - 66 m²/g[5]
Oxygen Content~0.43 wt%[6]

Experimental Protocols

The following sections provide a generalized protocol for the solvothermal synthesis of TaC based on a modified, self-propagating reaction in a molten metal reductant, as well as a method for post-synthesis purification.

Modified Solvothermal Synthesis of TaC Nanoparticles

This protocol describes a rapid, self-igniting reaction to form TaC.

Materials:

  • Tantalum(V) chloride (TaCl₅)

  • Carbon black (nanopowder)

  • Lithium metal (reductant and reaction medium)

  • Argon gas (inert atmosphere)

Equipment:

  • Glovebox with an inert atmosphere (e.g., argon)

  • Stainless steel autoclave or a custom reaction vessel capable of withstanding high temperatures and pressures

  • Tube furnace or another suitable heating apparatus

  • Test tube (to contain reactants within the reaction vessel)

Procedure:

  • Preparation of Reactants: Inside an argon-filled glovebox, carefully measure and mix the precursor materials: tantalum(V) chloride and carbon black. The molar ratio of these precursors should be adjusted based on the desired stoichiometry of the final TaC product.

  • Assembly of Reaction Vessel: Place the mixed precursors into a test tube. Add the lithium metal reductant. The amount of reductant will influence the reaction kinetics and product purity.

  • Sealing the Vessel: Place the loaded test tube inside the stainless steel reaction vessel and seal it to ensure a closed system.

  • Initiation of Reaction: Transfer the sealed reaction vessel to a heating apparatus (e.g., a tube furnace). Heat the vessel to a temperature that exceeds the melting point of the lithium reductant. The reaction is reported to self-ignite once this temperature is reached.[2]

  • Reaction Duration: The self-propagating reaction is typically very rapid, often lasting less than one minute.[2]

  • Cooling: After the reaction is complete, allow the reaction vessel to cool to room temperature.

Post-Synthesis Purification of TaC Nanoparticles

The as-synthesized product will contain TaC nanoparticles along with the excess metal reductant and salt byproducts. A thorough washing procedure is necessary to isolate the pure TaC.[2]

Materials:

  • Deionized water

  • Hydrochloric acid (HCl), ~25 vol%

  • Ethanol

Equipment:

  • Beakers

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Initial Rinsing: Carefully transfer the post-reaction products into a beaker containing deionized water. This step is to dissolve and remove the excess lithium metal.

  • Acid Washing: Decant the water and add the hydrochloric acid solution to the solid product. Magnetically stir the suspension for approximately 15 minutes, followed by 30 minutes of ultrasonication. This step helps to dissolve any remaining metal reductant and some oxide impurities, as well as to deagglomerate the nanoparticles.[2] Repeat this acid wash cycle.

  • Water and Ethanol Rinsing: After the acid washing, centrifuge the suspension to collect the solid product and decant the supernatant. Resuspend the powder in deionized water and wash thoroughly. Repeat this washing step. Finally, perform a final rinse with ethanol to aid in the drying process.[2]

  • Drying: Collect the purified TaC powder by centrifugation and dry it in an oven or under vacuum at a suitable temperature (e.g., 60-80°C) for 24 hours to obtain the final product.[2]

Visualizations

Solvothermal Synthesis Workflow

The following diagram illustrates the key stages of the modified solvothermal synthesis and purification process for this compound nanoparticles.

Solvothermal_Synthesis_of_TaC start Start A Precursor Preparation (TaCl₅ + Carbon) in Glovebox start->A 1. end_node Pure TaC Nanoparticles B Assembly of Reactants (Precursors + Li Metal) in Reaction Vessel A->B 2. C Sealing of Vessel (Inert Atmosphere) B->C 3. D Heating & Reaction (Self-propagating synthesis) C->D 4. E Cooling to Room Temperature D->E 5. F Initial Washing (Deionized Water) E->F 6. Purification G Acid Washing & Ultrasonication (HCl) F->G 7. H Rinsing (DI Water & Ethanol) G->H 8. I Drying H->I 9. I->end_node Final Product

Caption: Workflow for the solvothermal synthesis of TaC.

References

Application Notes and Protocols for Spark Plasma Sintering of Tantalum(IV) Carbide Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of Tantalum(IV) carbide (TaC) composites using the Spark Plasma Sintering (SPS) technique. TaC and its composites are renowned for their exceptional properties, including an extremely high melting point, remarkable hardness, and excellent wear resistance, making them suitable for a wide range of demanding applications, from cutting tools to aerospace components.[1][2]

Introduction to Spark Plasma Sintering of TaC Composites

Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technique (FAST), is an advanced powder metallurgy processing method that enables the rapid consolidation of powders at lower temperatures and shorter holding times compared to conventional sintering techniques.[3][4] This is particularly advantageous for materials like TaC, which have high melting points and strong covalent bonds, making them difficult to densify using traditional methods.[5] The application of a pulsed DC current and uniaxial pressure in SPS facilitates rapid heating, leading to enhanced densification while minimizing grain growth, which is crucial for achieving superior mechanical properties.[3]

TaC is often composited with other ceramic or metallic phases to enhance specific properties such as fracture toughness, thermal shock resistance, or sinterability.[1][5] Common reinforcements and sintering aids include silicon carbide (SiC), titanium diboride (TiB₂), aluminum (Al), hafnium carbide (HfC), tungsten (W), silicon (Si), molybdenum disilicide (MoSi₂), and boron carbide (B₄C).[5][6][7][8][9]

Experimental Protocols

This section outlines a general protocol for the preparation of TaC composites via Spark Plasma Sintering. Specific parameters will vary depending on the composite system and desired final properties.

Powder Preparation and Mixing
  • Starting Materials: Procure high-purity TaC powder and the desired reinforcement/sintering aid powders (e.g., SiC, TiB₂, Al, Si, etc.). The particle size of the starting powders is a critical parameter influencing the homogeneity and sinterability of the composite.

  • Weighing: Accurately weigh the constituent powders according to the desired volume or weight percentage of the final composite.

  • Mixing: Homogeneously mix the powders. High-energy ball milling is a common method to ensure a uniform distribution of the reinforcement phase within the TaC matrix.[6]

    • Milling Media: Use milling jars and balls made of a hard material (e.g., tungsten carbide, silicon nitride) to minimize contamination.

    • Milling Parameters: Typical milling times can range from a few hours to over 24 hours, depending on the materials and desired particle size reduction. A protective atmosphere (e.g., argon) is often used to prevent oxidation.

  • Drying: If a wet milling process is used, thoroughly dry the powder mixture in a vacuum oven to remove any residual solvent.

Spark Plasma Sintering Procedure
  • Die and Punch Preparation: Use a graphite die and punch set. Line the inner surface of the die and the punch faces with graphite foil to prevent reaction between the powder and the die set and to facilitate sample ejection.

  • Powder Loading: Carefully load the mixed powder into the graphite die.

  • SPS System Setup: Place the die assembly into the SPS chamber.

  • Evacuation: Evacuate the chamber to a high vacuum (typically < 10 Pa) to prevent oxidation during sintering.

  • Sintering Cycle:

    • Heating: Apply a pulsed DC current to heat the sample to the desired sintering temperature. The heating rate is typically high (e.g., 100°C/min).

    • Pressure Application: Apply uniaxial pressure through the punches. The pressure can be applied before heating or incrementally during the heating cycle.

    • Holding: Once the sintering temperature is reached, hold the temperature and pressure for a specific duration (dwelling time) to allow for densification.

    • Cooling: After the holding time, turn off the current and allow the sample to cool down. The cooling rate can be controlled.

  • Sample Ejection: Once the sample has cooled to a safe temperature, remove the die assembly from the chamber and carefully eject the sintered pellet.

  • Post-Sintering Cleaning: Clean the surface of the sintered sample to remove any adhered graphite foil.

Data Presentation: SPS Parameters and Mechanical Properties

The following tables summarize the SPS parameters and resulting mechanical properties for various TaC composite systems as reported in the literature.

Table 1: Spark Plasma Sintering Parameters for TaC Composites

Composite SystemSintering Temperature (°C)Applied Pressure (MPa)Holding Time (min)Reference
TaC - Si (0.76-8.85 wt.%)1700305
SiC - TiB₂ (10 wt.%) - TaC (5 wt.%)2000 - 21003515[5]
TaC/SiC (5-40 vol.%)1800405[10][11]
Al - TaC (5, 10, 15 wt.%)450Not SpecifiedNot Specified[6]
TaC/HfC with MoSi₂ and CNTs2000Not SpecifiedNot Specified[7]
TaC and TaC - 1 wt.% B₄C1850100, 255, 363Not Specified[8]
Monolithic TaC1600 - 23005015
W - TaC (10-50 vol.%)Not SpecifiedNot SpecifiedNot Specified[9]

Table 2: Mechanical Properties of Spark Plasma Sintered TaC Composites

Composite SystemRelative Density (%)Vickers Hardness (GPa)Fracture Toughness (MPa·m¹/²)Flexural Strength (MPa)Reference
TaC - Si (8.85 wt.%)>96.7--~709
SiC - TiB₂ - TaC (2100°C)-26.40 ± 0.80--[5]
TaC/SiC (40 vol.%)>98-6.8703[10]
Al - 5wt%TaC99.13 ± 0.5280 ± 10 (Microhardness)-438 ± 17[6]
TaC/HfC with additives~9916-192.9-5.3-[7]
Monolithic TaC (2300°C)~99--326.5 ± 10.5
W - 40 vol% TaC---528[9]

Visualizations

Experimental Workflow for SPS of TaC Composites

SPS_Workflow cluster_prep Powder Preparation cluster_sps Spark Plasma Sintering cluster_char Characterization Start Starting Powders (TaC, Additives) Weighing Weighing Start->Weighing Mixing High-Energy Ball Milling Weighing->Mixing Drying Drying (if needed) Mixing->Drying Loading Loading into Graphite Die Drying->Loading Sintering SPS Cycle (Heating, Pressure, Holding) Loading->Sintering Ejection Sample Ejection Sintering->Ejection Cleaning Post-Sintering Cleaning Ejection->Cleaning Analysis Microstructural and Mechanical Analysis Cleaning->Analysis

Caption: Workflow for TaC composite fabrication via SPS.

Logical Relationship of SPS Parameters and Material Properties

SPS_Parameters_Properties cluster_params SPS Parameters cluster_props Material Properties Temp Sintering Temperature Density Density Temp->Density GrainSize Grain Size Temp->GrainSize Pressure Applied Pressure Pressure->Density Time Holding Time Time->Density Time->GrainSize HeatingRate Heating Rate HeatingRate->GrainSize Hardness Hardness Density->Hardness Toughness Fracture Toughness Density->Toughness Strength Flexural Strength Density->Strength GrainSize->Hardness GrainSize->Strength

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Adhesion of Tantalum(IV) Carbide (TaC) Coatings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the adhesion of Tantalum(IV) Carbide (TaC) coatings in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the TaC coating process, presented in a question-and-answer format.

Question: Why is my TaC coating delaminating or peeling off the substrate?

Answer: Delamination of TaC coatings is a common issue that can stem from several factors. The primary cause is often a significant mismatch in the coefficient of thermal expansion (CTE) between the TaC coating and the substrate material.[1][2] This mismatch induces high internal compressive stress at the interface, particularly during heating and cooling cycles, which can lead to the coating peeling or flaking off.[3][4]

Other contributing factors include:

  • Inadequate Substrate Preparation: A contaminated or improperly prepared substrate surface will result in poor adhesion. It is crucial to remove any oils, grease, oxides, or other contaminants before the deposition process.[5]

  • High Residual Stress: Besides CTE mismatch, residual stress can also be introduced during the coating deposition process itself.[6]

  • Environmental Factors: Exposure to extreme temperature fluctuations or high-temperature oxygen environments can cause thermal stress and oxidation, weakening the bond between the coating and the substrate.[1]

Question: How can I reduce residual stress in my TaC coatings?

Answer: Reducing residual stress is critical for preventing delamination and improving the overall mechanical stability of the coating. Several strategies can be employed:

  • Optimization of Deposition Parameters: The parameters used during deposition, such as temperature, pressure, and gas flow rates, play a significant role in the resulting stress of the coating.[7][8] For instance, in Chemical Vapor Deposition (CVD), controlling the deposition temperature can influence the grain size and microstructure, which in turn affects the internal stress.[9]

  • Use of Interlayers: Introducing a thin interlayer of a material with an intermediate CTE between the substrate and the TaC coating can help to mitigate the stress caused by the CTE mismatch.[3] Materials like Chromium (Cr) and Titanium (Ti) are often used for this purpose.[3]

  • Multi-layered Coatings: Similar to using an interlayer, depositing a multi-layered coating with graded compositions can help to distribute the stress more evenly across the coating thickness, thus improving adhesion.[1]

Question: What are the likely causes of cracks or pinholes in my TaC coating?

Answer: The presence of defects such as cracks and pinholes can compromise the protective properties of the TaC coating and can be entry points for corrosive gases, leading to coating failure.[1][2] Potential causes include:

  • Inhomogeneous Coating Deposition: An uneven deposition process can lead to localized stress concentrations, increasing the risk of cracking.[2]

  • Contamination: Impurities in the deposition chamber or on the substrate surface can lead to the formation of defects in the coating.

  • High Coating Thickness: While a thicker coating might seem more protective, very thick TaC films can be more prone to delamination due to high internal compressive stress.[3]

Frequently Asked Questions (FAQs)

What are the most common deposition methods for TaC coatings?

The most common methods for depositing TaC coatings include:

  • Chemical Vapor Deposition (CVD): This method involves the chemical reaction of precursor gases at high temperatures to form a dense and uniform TaC coating on the substrate.[1][5][7][10]

  • Physical Vapor Deposition (PVD): PVD techniques, such as sputtering, involve the physical transfer of TaC material from a target to the substrate.[3][11]

  • Slurry Sintering: This method involves applying a slurry containing TaC powder to the substrate, followed by a high-temperature sintering process.[10][12]

  • Plasma Spraying: In this technique, TaC powder is melted in a plasma jet and propelled onto the substrate surface.[10]

Which substrates are most suitable for TaC coatings?

Graphite and carbon-based materials are among the most common substrates for TaC coatings, especially for high-temperature applications, due to their relatively close CTEs.[1][2][7][12] However, TaC coatings can also be deposited on various metallic substrates, often with the use of an adhesion-promoting interlayer.

How is the adhesion of TaC coatings typically measured?

The adhesion of TaC coatings is commonly evaluated using the following methods:

  • Rockwell Adhesion Test: This is a relatively simple and quick indentation test where a Rockwell "C" diamond indenter is used to apply a specific load to the coated surface. The area around the indent is then examined for cracking or delamination to classify the adhesion quality.[3][13][14]

  • Scratch Test: In this test, a diamond stylus is drawn across the coated surface with a progressively increasing load. The critical load at which the coating begins to fail (e.g., by cracking or delaminating) is a measure of its adhesion strength.[3][15][16][17][18]

Data Presentation

Table 1: Influence of Key Parameters on TaC Coating Adhesion

ParameterEffect on AdhesionNotes
Substrate Cleaning Proper cleaning is crucial for good adhesion.[5]Removes contaminants that can act as a weak boundary layer.
Deposition Temperature Can significantly affect grain size and residual stress.[8][9]The optimal temperature depends on the substrate and deposition method.
Deposition Pressure Affects the deposition rate and grain size of the coating.[8]Higher pressure can lead to a higher deposition rate.
Interlayer Material Can improve adhesion by reducing CTE mismatch.[3]Common interlayers include Cr and Ti.
Surface Roughness Increased surface roughness can enhance mechanical interlocking.[19][20]A rougher surface provides more "teeth" for the coating to grip.

Table 2: Comparison of Adhesion Testing Methods for TaC Coatings

Test MethodPrincipleAdvantagesLimitations
Rockwell Adhesion Test A diamond cone indenter is pressed into the coating with a standard load. Adhesion is classified based on the amount of delamination around the indent.[21]Quick, simple, and widely used in industry.[21][13]Influenced by substrate hardness and coating thickness.[21] Best suited for coatings up to 5 microns thick on hard substrates.[21]
Scratch Test A stylus is drawn across the coating with an increasing load until failure occurs. The critical load at which failure initiates is a measure of adhesion.[15]Provides quantitative data on adhesion strength. Can differentiate between cohesive and adhesive failure.[18]The interpretation of results can be complex and depends on several test parameters.

Experimental Protocols

Protocol 1: Substrate Preparation for TaC Coating
  • Initial Cleaning: Begin by ultrasonically cleaning the substrate in a sequence of solvents, such as acetone and then isopropanol, for 15 minutes each to remove organic contaminants.[5]

  • Chemical Etching (if applicable): For metallic substrates, a chemical etching step may be necessary to remove the native oxide layer and create a fresh, reactive surface. The specific etchant and duration will depend on the substrate material.

  • Rinsing: Thoroughly rinse the substrate with deionized water to remove any residual cleaning agents or etchants.

  • Drying: Dry the substrate using a stream of high-purity nitrogen or argon gas.

  • Plasma Cleaning (optional but recommended): Immediately before loading into the deposition chamber, perform an in-situ plasma cleaning (e.g., with argon plasma) to remove any remaining surface contaminants and to activate the surface for better adhesion.

Protocol 2: Rockwell C Adhesion Test
  • Equipment: Use a standard Rockwell hardness tester equipped with a Rockwell "C" diamond cone indenter.[21]

  • Load Application: Apply a load of 150 kg to the coated surface through the indenter.[21]

  • Indentation: After the load is applied and removed, a circular indent will be visible on the surface.

  • Microscopic Examination: Use an optical microscope to carefully examine the area around the indentation for any signs of cracking or delamination of the coating.[21]

  • Classification: Classify the adhesion according to a standard scale, such as HF1 to HF6, where HF1 represents excellent adhesion with no delamination and higher numbers indicate progressively poorer adhesion.[21] Only indents classified as HF1 and HF2 are generally considered to have adequate adhesion.[21]

Protocol 3: Scratch Test for Adhesion Measurement
  • Equipment: Utilize a dedicated scratch testing instrument with a diamond stylus of a specific radius (e.g., 200 µm).

  • Test Parameters: Set the test parameters, including the starting load, final load, loading rate, and scratch length.

  • Scratch Execution: The instrument will draw the stylus across the coated surface, progressively increasing the normal load at the specified rate.[15]

  • Data Acquisition: During the test, the instrument records the applied load, frictional force, and acoustic emissions.[17]

  • Microscopic Analysis: After the scratch is made, use the integrated optical microscope to examine the scratch track for different failure events, such as cracking, chipping, and delamination.[17]

  • Critical Load Determination: Identify the critical load (Lc) at which the first sign of adhesive failure (delamination) occurs. This value is a quantitative measure of the coating's adhesion to the substrate.

Mandatory Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_coating TaC Coating Deposition cluster_analysis Adhesion Characterization sub_clean Ultrasonic Cleaning sub_etch Chemical Etching sub_clean->sub_etch sub_rinse DI Water Rinse sub_etch->sub_rinse sub_dry Nitrogen Drying sub_rinse->sub_dry sub_plasma In-situ Plasma Clean sub_dry->sub_plasma load_sub Load Substrate into Chamber sub_plasma->load_sub pump_down Pump Down to Base Pressure load_sub->pump_down heat_up Heat to Deposition Temperature pump_down->heat_up gas_intro Introduce Precursor Gases heat_up->gas_intro deposition TaC Deposition gas_intro->deposition cool_down Cool Down deposition->cool_down rockwell Rockwell Adhesion Test cool_down->rockwell scratch Scratch Test cool_down->scratch

Caption: Experimental workflow for TaC coating and adhesion testing.

Troubleshooting_Adhesion cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Coating Delamination Observed check_prep Review Substrate Preparation Protocol start->check_prep check_params Analyze Deposition Parameters start->check_params check_cte Check Substrate/Coating CTE Mismatch start->check_cte improve_cleaning Improve Cleaning/ Etching Steps check_prep->improve_cleaning Inadequate optimize_params Optimize Deposition Temp. & Pressure check_params->optimize_params Sub-optimal use_interlayer Introduce Adhesion Promoting Interlayer check_cte->use_interlayer High Mismatch multi_layer Implement Multi-layer Coating Design check_cte->multi_layer High Mismatch end Improved Adhesion improve_cleaning->end Re-run Experiment optimize_params->end Re-run Experiment use_interlayer->end Re-run Experiment multi_layer->end Re-run Experiment

Caption: Troubleshooting guide for TaC coating delamination.

References

Technical Support Center: Tantalum (IV) Carbide Sintering

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers and scientists with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for reducing porosity in sintered Tantalum (IV) Carbide (TaC).

Frequently Asked Questions (FAQs)

Q1: What is sintering and why is it crucial for Tantalum Carbide?

A1: Sintering is a process that uses heat, and often pressure, to consolidate a powder compact into a dense, solid material. For Tantalum Carbide (TaC), a ceramic with an extremely high melting point (around 3880°C), sintering is the primary method to produce dense, mechanically robust components without melting the material.[1] The goal is to eliminate the pores between the initial powder particles, leading to a strong, coherent part.

Q2: What is porosity and why is it detrimental to sintered TaC components?

A2: Porosity refers to the empty spaces or pores within a sintered material. High porosity is generally undesirable as it degrades the mechanical properties of the ceramic, including its hardness, strength, and fracture toughness.[2] For applications in extreme environments, such as aerospace or cutting tools, achieving near-full density is critical for performance and reliability.[3] Entrapped pores, especially those within grains, can act as stress concentration points, leading to premature failure.[2]

Q3: What are the common methods for sintering TaC to achieve high density?

A3: Common methods include:

  • Pressureless Sintering (PLS): This method involves heating the TaC powder compact without applying external pressure. It can produce near-net-shape products but often requires very high temperatures (e.g., 2300°C) and fine, uniform starting powders to achieve high density (around 97.5%).[4]

  • Hot Pressing (HP): HP applies uniaxial pressure during heating, which significantly aids in densification. It allows for achieving high densities (>98%) at lower temperatures compared to PLS.[5][6]

  • Spark Plasma Sintering (SPS) / Field Assisted Sintering Technology (FAST): SPS is an advanced technique that uses a pulsed DC current and uniaxial pressure to rapidly heat and consolidate the powder.[3][7] It is highly effective for densifying TaC quickly and at lower temperatures, which helps in limiting grain growth.[3][7]

Q4: What are the key factors that influence the final porosity of sintered TaC?

A4: The primary factors include:

  • Starting Powder Characteristics: Fine and uniformly sized TaC powder particles are crucial for achieving high density.[4] Nanopowders can further enhance densification.[7]

  • Sintering Temperature and Time: Higher temperatures generally promote densification, but if the temperature is too high or the time too long, it can lead to rapid grain growth, which traps pores within the grains.[5][8]

  • Applied Pressure: For methods like HP and SPS, higher pressure promotes particle rearrangement and diffusion, leading to better densification.[2][7]

  • Sintering Additives: The addition of small amounts of other materials (sintering aids) can significantly enhance densification by removing oxide impurities, forming a liquid phase, or inhibiting grain growth.[8][9]

Troubleshooting Guide

Issue 1: High Porosity (>5%) in the Final Sintered Part

Q: My final sintered TaC component has a relative density below 95%. What are the likely causes and how can I fix it?

A: High residual porosity is a common issue stemming from several factors.

  • Cause 1: Inadequate Sintering Temperature or Time. The temperature may be too low to allow for sufficient atomic diffusion to close the pores.

    • Solution: Gradually increase the sintering temperature or holding time. Be cautious, as excessively high temperatures can trigger rapid grain growth.[5][8] A systematic study of TaC hot pressing showed that relative density increased from 75% at 1900°C to 96% at 2400°C.[9]

  • Cause 2: Insufficient Applied Pressure (for HP or SPS). Pressure is critical for overcoming the material's resistance to densification.

    • Solution: Increase the applied uniaxial pressure. In SPS, increasing pressure from 30 MPa to 250 MPa has been shown to enhance densification by promoting particle rearrangement and grain boundary diffusion.[2] A dense TaC ceramic (~97.19%) was achieved at 1800°C under 80 MPa.[2][7]

  • Cause 3: Oxide Impurities on Powder Surfaces. Tantalum has a high affinity for oxygen. Surface oxides on the initial TaC powder can hinder particle-to-particle bonding and inhibit densification.[4]

    • Solution: Use sintering additives that act as reducing agents. Small additions of Boron Carbide (B₄C) or Carbon (C) can react with and remove surface oxides, significantly enhancing densification.[5][8][9] Adding 0.36 wt% B₄C can increase relative density to 98% at 2200°C.[9]

  • Cause 4: Coarse or Non-Uniform Starting Powder. Large particles have less surface area and driving force for sintering, making it difficult to eliminate pores.

    • Solution: Use fine TaC powder with a narrow particle size distribution.[4] High-energy ball milling can be used to reduce particle size and homogenize the powder mixture.[4][10]

Issue 2: Excessive Grain Growth and Entrapped Porosity

Q: My microstructure shows very large TaC grains with pores trapped inside them. What causes this and how can it be prevented?

A: This occurs when grain boundaries migrate past pores before the pores can be eliminated. This phenomenon is a result of the competition between densification and grain growth.[5][8]

  • Cause 1: High Sintering Temperature. While high temperatures aid densification, they also accelerate grain growth.[5] Rapid grain growth can start around 2350°C in pure TaC, leading to entrapped porosity that prevents further densification.[5][8]

    • Solution 1: Optimize Sintering Cycle. Use a lower sintering temperature for a longer duration or employ a two-stage sintering process.[11] Advanced methods like SPS are highly effective as they achieve high density in very short times, limiting the opportunity for grain growth.[3][7]

    • Solution 2: Use Grain Growth Inhibitors. Additives can "pin" the grain boundaries, preventing their migration. Adding 1 or 2 wt% B₄C was found to pin grain growth in TaC, allowing for near-full density at 2100°C.[5][8] Other additives like SiC, TaSi₂, and WC can also serve this purpose.[1][10]

Issue 3: Cracks in the Sintered Pellet

Q: My sintered TaC pellets are cracking during or after the sintering cycle. Why is this happening?

A: Cracking is typically caused by internal stresses exceeding the material's strength.

  • Cause 1: Rapid Heating or Cooling Rates (Thermal Shock). Large temperature gradients across the part can cause differential expansion or contraction, leading to stress and cracking.

    • Solution: Reduce the heating and cooling rates, especially during phase transitions or in the high-temperature range.

  • Cause 2: Inhomogeneous Green Body. If the initial powder compact ("green body") has density variations, it will shrink unevenly during sintering, creating internal stress.

    • Solution: Ensure the powder is well-mixed and evenly compacted. Using a binder and ensuring its complete removal (dewaxing) before the high-temperature stage is critical to prevent gas entrapment and defects.[12] Preparing homogeneous powder compact films with high packing density is crucial to prevent crack generation.[13]

Data Presentation

Table 1: Effect of Sintering Parameters on TaC Relative Density

Sintering MethodTemperature (°C)Pressure (MPa)Holding Time (min)AdditiveRelative Density (%)Reference
Hot Pressing (HP)1900--None75[9]
Hot Pressing (HP)2400--None96[9]
Pressureless (PLS)23000-None97.5[4]
Spark Plasma (SPS)18008010None~97.2[2][7]
Spark Plasma (SPS)1850250-None98.6[2]

Table 2: Influence of Sintering Additives on TaC Densification

Sintering MethodBase MaterialAdditiveAmount (wt%)Temperature (°C)Relative Density (%)Reference
Hot Pressing (HP)TaCNone02200<95[5][8]
Hot Pressing (HP)TaCC0.78230097[9]
Hot Pressing (HP)TaCB₄C0.36220098[8][9]
Hot Pressing (HP)TaCB₄C1.0 - 2.02100Near Full[5][8]
Spark Plasma (SPS)TaCSi0.76 - 8.851700>96.7

Experimental Protocols

Protocol 1: Powder Preparation and Mixing with Additives

  • Powder Selection: Start with high-purity TaC powder with a fine particle size (e.g., average particle size < 2 µm).[4]

  • Additive Measurement: Accurately weigh the desired amount of sintering additive (e.g., 1-2 wt% B₄C powder).[5][8]

  • Milling: Place the TaC powder and additive into a high-energy ball mill (e.g., planetary mill) with tungsten carbide (WC) vials and milling balls.[4]

  • Milling Medium: Use a solvent such as ethanol or hexane to create a slurry, which promotes uniform mixing and prevents powder agglomeration.

  • Milling Parameters: Mill for a specified duration (e.g., 3 cycles of 5 minutes at 650 rpm with 5-minute breaks) to ensure homogeneous distribution of the additive and to break up any powder agglomerates.[4]

  • Drying: After milling, dry the powder slurry in a vacuum oven at a low temperature (e.g., 60-80°C) until all the solvent has evaporated.

  • Sieving: Gently pass the dried powder through a sieve to remove any remaining large agglomerates. Handle the final powder in an inert atmosphere (e.g., a glovebox) to prevent re-oxidation.

Protocol 2: Spark Plasma Sintering (SPS) of TaC

  • Die Preparation: Load the prepared TaC powder into a graphite die and punch set. Use graphite foil as a lining to prevent the sample from reacting with the die and to facilitate removal.

  • Loading: Place the filled die assembly into the SPS chamber.

  • Vacuum: Evacuate the chamber to a high vacuum (e.g., <10 Pa) to minimize oxidation during heating.

  • Initial Heating & Pressure: Apply a low initial pressure (e.g., 10 MPa). Begin heating at a controlled rate (e.g., 100°C/min).

  • Main Sintering Stage: Once the temperature reaches a certain point (e.g., 1200°C), increase the pressure to the target value (e.g., 80 MPa).[2][7]

  • Dwell: Continue heating to the final sintering temperature (e.g., 1800°C) and hold for a short duration (e.g., 5-10 minutes).[2][7] Temperature is typically measured via a pyrometer focused on the surface of the die.

  • Cooling: After the dwell time, turn off the power and allow the sample to cool under pressure.

  • Sample Removal: Once at room temperature, release the pressure, vent the chamber, and carefully extract the sintered pellet.

Visualizations

Experimental_Workflow cluster_prep Powder Preparation cluster_sinter Sintering Process cluster_char Characterization p1 Start: TaC Powder & Sintering Additive p2 High-Energy Ball Milling p1->p2 p3 Vacuum Drying & Sieving p2->p3 s1 Load Powder into Graphite Die p3->s1 Load Powder s2 SPS / Hot Pressing (Heat + Pressure) s1->s2 s3 Controlled Cooling s2->s3 c1 Density Measurement (Archimedes Method) s3->c1 Sintered Part c2 Microstructure Analysis (SEM) c1->c2 c3 Mechanical Testing (Hardness, Toughness) c2->c3 end_node End: Dense TaC Component c3->end_node

Caption: General experimental workflow for producing dense Tantalum Carbide.

Troubleshooting_Porosity start Problem: High Porosity in Sintered TaC q1 Is microstructure coarse with entrapped pores? start->q1 a1_yes Cause: Rapid Grain Growth - Temp too high - Dwell time too long q1->a1_yes Yes q2 Are there oxide impurities in the starting powder? q1->q2 No sol1 Solutions: 1. Lower Sintering Temp 2. Reduce Dwell Time 3. Use Grain Growth Inhibitor (e.g., B4C, SiC) a1_yes->sol1 end_node Achieve High Density sol1->end_node a2_yes Cause: Surface Oxides Hindering Densification q2->a2_yes Yes q3 Are sintering parameters (T, P) adequate? q2->q3 No sol2 Solutions: 1. Use Reductive Additive (e.g., C, B4C) 2. Handle Powder in Inert Atmosphere a2_yes->sol2 sol2->end_node a3_no Cause: Insufficient Driving Force for Densification q3->a3_no No q3->end_node Yes sol3 Solutions: 1. Increase Temperature 2. Increase Pressure (HP/SPS) 3. Use Finer Powder a3_no->sol3 sol3->end_node

Caption: Troubleshooting logic for diagnosing high porosity in sintered TaC.

References

Technical Support Center: Tantalum (IV) Carbide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tantalum (IV) Carbide (TaC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final TaC product has a very large and inconsistent grain size. What are the primary factors I should investigate?

A1: Inconsistent and large grain size in TaC synthesis is a common issue that can be attributed to several factors. The most critical parameters to investigate are:

  • Sintering Temperature: Higher sintering temperatures generally lead to larger grain sizes.[1] It is crucial to optimize the temperature to achieve full densification without excessive grain growth.

  • Milling Time (in Mechanical Alloying): Inadequate or excessive milling time can result in a broad particle size distribution in the initial powder, which then leads to non-uniform grain growth during sintering.

  • Precursor Purity and Homogeneity: Impurities or an inhomogeneous mixture of tantalum and carbon sources can lead to localized areas of rapid grain growth.

  • Heating and Cooling Rates: Rapid heating and cooling rates, often employed in techniques like Spark Plasma Sintering (SPS), can help suppress grain growth.[2]

Q2: I am using mechanical alloying to synthesize TaC nanopowder, but the particle size is not as small as I need. How can I achieve a smaller grain size?

A2: To achieve a smaller grain size when using mechanical alloying, consider the following adjustments:

  • Increase Milling Time: Longer milling times generally lead to a reduction in crystallite size.[3] However, there is a limit beyond which further milling becomes inefficient and may introduce excessive strain and contamination.

  • Optimize Milling Parameters: The efficiency of particle size reduction is influenced by the ball-to-powder ratio, milling speed, and the type and size of the milling media. A higher energy input during milling will result in a finer powder.

  • Use a Process Control Agent (PCA): PCAs are often used in mechanical alloying to prevent excessive cold welding of powder particles, which can inhibit particle size reduction.

Q3: During carbothermal reduction of tantalum pentoxide (Ta₂O₅), I am observing incomplete conversion to TaC. What could be the cause?

A3: Incomplete conversion in carbothermal reduction can be due to several factors:

  • Insufficient Temperature: The carbothermal reduction of Ta₂O₅ to TaC typically requires high temperatures, often in the range of 1500–1700 °C.[4] Ensure your furnace is reaching and maintaining the target temperature.

  • Inadequate Carbon Content: An insufficient amount of carbon in the precursor mixture will lead to the formation of sub-stoichiometric carbides (TaCₓ, where x < 1) or incomplete reduction of the oxide.

  • Poor Mixing of Precursors: Intimate mixing of the Ta₂O₅ and carbon source is crucial for the reaction to proceed to completion. High-energy ball milling of the precursor mixture is recommended.

  • Atmosphere Control: The reaction should be carried out in a vacuum or an inert atmosphere (e.g., argon) to prevent the oxidation of tantalum and carbon.

Q4: Are there any additives that can help control grain growth during sintering?

A4: Yes, sintering aids can be very effective in controlling grain growth. For TaC, silicon (Si) has been shown to be an effective sintering aid. The addition of Si can refine the microstructure, with the average grain size decreasing as the Si content is increased. For example, in one study, the average grain size decreased from 11 ± 8 µm with 1.0 mol% Si to 3 ± 2 µm with 7.5 mol% Si.[5] Other grain growth inhibitors used in related carbide systems include vanadium carbide (VC) and chromium carbide (Cr₃C₂).[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of various synthesis parameters on the grain size of Tantalum (IV) Carbide.

Table 1: Effect of Milling Time on TaC Crystallite Size (Mechanical Alloying)

Milling Time (hours)Average Crystallite Size (nm)
545
1020
15~20

Data synthesized from a study on milling of non-stoichiometric TaC.[3]

Table 2: Effect of Sintering Temperature on TaC Grain Size

Sintering Temperature (°C)Holding Time (min)Pressure (MPa)Resulting Grain Size (µm)
180010802.67
220030804

Data compiled from separate studies using Spark Plasma Sintering.[2]

Table 3: Effect of Silicon Sintering Aid on TaC Grain Size

Mol% Si AddedAverage Grain Size (µm)
1.011 ± 8
7.53 ± 2

Data from a study using Spark Plasma Sintering at 1700°C.[5]

Experimental Protocols

1. Mechanical Alloying for Nanocrystalline TaC Powder

This protocol describes a general procedure for synthesizing nanocrystalline TaC powder using high-energy ball milling.

  • Materials:

    • Tantalum powder (99.9% purity)

    • Graphite powder (99.9% purity)

    • Tungsten carbide (WC) milling vial and balls

    • Process Control Agent (PCA), e.g., stearic acid (optional)

  • Procedure:

    • Weigh stoichiometric amounts of tantalum and graphite powders.

    • Load the powders, along with the milling balls, into the WC vial inside an argon-filled glovebox to prevent oxidation. The ball-to-powder weight ratio is a critical parameter and should be optimized (e.g., 10:1).

    • If using a PCA, add a small amount (e.g., 1-2 wt%) to the mixture.

    • Seal the vial and transfer it to a high-energy planetary ball mill.

    • Mill the powder for the desired duration. The milling time is a key variable for controlling the final crystallite size.

    • After milling, return the vial to the glovebox before opening to handle the pyrophoric nanocrystalline powder safely.

    • The resulting powder can then be consolidated by a sintering process such as Spark Plasma Sintering.

2. Carbothermal Reduction of Ta₂O₅ to TaC

This protocol outlines a typical procedure for synthesizing TaC via the carbothermal reduction of tantalum pentoxide.

  • Materials:

    • Tantalum pentoxide (Ta₂O₅) powder

    • Carbon black or graphite powder

    • High-purity argon gas

    • Tube furnace capable of reaching at least 1700°C

    • Alumina or graphite boat

  • Procedure:

    • Thoroughly mix Ta₂O₅ and carbon powders in a stoichiometric ratio (Ta₂O₅ + 7C → 2TaC + 5CO). An excess of carbon is sometimes used to ensure complete conversion.

    • Ball mill the mixture for several hours to ensure homogeneity.

    • Place the mixed powder in a graphite or alumina boat and load it into the tube furnace.

    • Purge the furnace with high-purity argon gas to remove any air and maintain an inert atmosphere.

    • Heat the furnace to the desired reaction temperature (e.g., 1500-1700°C) and hold for several hours.[4]

    • After the reaction is complete, cool the furnace to room temperature under the argon atmosphere.

    • The resulting product is TaC powder.

Visualizations

experimental_workflow cluster_MA Mechanical Alloying Route cluster_CR Carbothermal Reduction Route MA_start Start: Ta + C Powders MA_mill High-Energy Ball Milling MA_start->MA_mill MA_powder Nanocrystalline TaC Powder MA_mill->MA_powder MA_sinter Sintering (e.g., SPS) MA_powder->MA_sinter MA_end Dense TaC Ceramic MA_sinter->MA_end CR_start Start: Ta₂O₅ + C Powders CR_mix Mixing/Milling CR_start->CR_mix CR_react High-Temperature Reaction (Vacuum/Inert) CR_mix->CR_react CR_powder TaC Powder CR_react->CR_powder CR_sinter Sintering (e.g., Hot Pressing) CR_powder->CR_sinter CR_end Dense TaC Ceramic CR_sinter->CR_end

Caption: Experimental workflows for TaC synthesis.

grain_size_control cluster_params Controllable Parameters cluster_outcome Outcome temp Sintering Temperature grain_size Final Grain Size temp->grain_size Higher T -> Larger Grains time Milling Time time->grain_size Longer Time -> Smaller Crystallites sinter_aid Sintering Aid sinter_aid->grain_size Refines Microstructure rate Heating/Cooling Rate rate->grain_size Faster Rates -> Smaller Grains

Caption: Key parameters for controlling TaC grain size.

References

Technical Support Center: Tantalum (IV) Carbide (TaC) Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and scientists in overcoming common challenges encountered during the deposition of Tantalum (IV) Carbide (TaC) thin films.

Frequently Asked Questions (FAQs)

Q1: What are the most common deposition methods for TaC thin films? A1: Tantalum (IV) carbide thin films are typically deposited using Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) techniques. Common PVD methods include magnetron sputtering (DC, pulsed DC, or RF) and cathodic arc evaporation.[1] CVD processes for TaC often utilize precursors like tantalum pentachloride (TaCl5) and a carbon source gas (e.g., propane, acetylene) at high temperatures.[2]

Q2: Why is substrate cleaning so critical before TaC deposition? A2: Substrate cleaning is an essential first step to ensure strong film adhesion and prevent defects.[2] Contaminants such as organic residues, oils, dust, and native oxides can act as a weak boundary layer, leading to film delamination or peeling.[2] A clean surface promotes better nucleation and growth, resulting in a higher quality film.

Q3: What is "target poisoning" in reactive sputtering of TaC and how can I avoid it? A3: Target poisoning occurs during reactive sputtering when the reactive gas (e.g., acetylene or methane) reacts with the tantalum target surface, forming a layer of tantalum carbide on the target itself.[3][4][5] This "poisoned" layer has a lower sputter yield than the pure metal target, leading to a sudden drop in deposition rate and process instability.[3][5] To avoid or mitigate target poisoning, you can:

  • Use a pulsed DC or RF power supply instead of DC.[6]

  • Implement a feedback control system to precisely regulate the reactive gas partial pressure.

  • Increase the sputtering power.[6]

  • Ensure high pumping speed to quickly remove excess reactive gas.[7]

Q4: Can I deposit TaC films at room temperature? A4: Yes, it is possible to deposit TaC films at room temperature, particularly using PVD methods like magnetron sputtering. However, films deposited at room temperature are often amorphous or have very small grain sizes.[3] Increasing the substrate temperature (e.g., to 500 °C) can promote the formation of crystalline TaC phases and may improve mechanical properties, though it can also affect residual stress.[3]

Troubleshooting Guides

Issue 1: Poor Film Adhesion and Delamination

Q: My TaC film is peeling or flaking off the substrate. What are the potential causes and how can I fix it?

A: Poor adhesion is a frequent problem, often stemming from either improper substrate preparation or high internal stress in the film.

Potential Causes & Solutions:

  • Inadequate Substrate Cleaning: Organic residues or native oxide layers on the substrate are a primary cause of weak adhesion.

    • Solution: Implement a rigorous, multi-step substrate cleaning protocol before deposition. (See Experimental Protocol 1).

  • High Internal Compressive Stress: TaC films, especially those deposited by PVD, can develop high compressive residual stress, which can exceed the adhesive strength of the film-substrate interface, causing buckling and delamination.

    • Solution 1: Adjust deposition parameters to reduce stress. Increasing the working gas (Argon) pressure can decrease the energy of bombarding particles, lowering compressive stress.[8]

    • Solution 2: Apply a lower negative bias voltage to the substrate. High bias voltages increase ion bombardment and can significantly raise compressive stress.

    • Solution 3: Perform a post-deposition annealing step. Annealing can relieve stress, although care must be taken to avoid undesirable phase changes or reactions with the substrate.

  • Lack of Interfacial Bonding: A large mismatch in chemical or mechanical properties between the TaC film and the substrate can lead to a weak interface.

    • Solution: Deposit a thin adhesion-promoting interlayer, such as Titanium (Ti) or Chromium (Cr), prior to TaC deposition. These metals can form a strong bond with both the substrate and the subsequent TaC layer.

Issue 2: High Residual Stress and Film Cracking

Q: My TaC film is cracking, even though it adheres to the substrate. How can I diagnose and solve this?

A: Cracking is typically a sign of excessive internal stress, which can be either compressive or tensile. For hard coatings like TaC, high compressive stress is a common issue.

Potential Causes & Solutions:

  • Energetic Particle Bombardment (PVD): In sputtering, high-energy sputtered atoms and reflected neutral atoms can bombard the growing film, creating atomic peening effects that lead to high compressive stress.

    • Solution 1: Increase the working gas pressure. This increases gas-phase scattering, reducing the energy of particles reaching the substrate.[8]

    • Solution 2: Decrease the substrate bias voltage. A high negative bias accelerates positive ions from the plasma into the film, increasing densification and compressive stress.

    • Solution 3: Increase the distance between the target and the substrate. This allows more time for energetic particles to lose energy through collisions.

  • Thermal Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the TaC film and the substrate can generate large thermal stresses upon cooling from an elevated deposition temperature.

    • Solution: Select a substrate with a CTE that is closely matched to that of TaC. If this is not possible, reducing the deposition temperature can minimize the magnitude of thermal stress.[9]

  • Film Thickness: Stress can accumulate as the film gets thicker. Very thick TaC films are more prone to cracking due to the large stored elastic energy.

    • Solution: Deposit the minimum thickness required for the application. If a thick film is necessary, consider using a multilayer architecture with thin stress-reducing interlayers.

Issue 3: Incorrect Stoichiometry (Off-Target Carbon Content)

Q: The mechanical or electrical properties of my reactively sputtered TaC film are not what I expected. How can I control the carbon content?

A: The stoichiometry (the ratio of Tantalum to Carbon) is a critical parameter that dictates the film's properties. In reactive sputtering, this is primarily controlled by the availability of the carbon-containing reactive gas.

Potential Causes & Solutions:

  • Incorrect Reactive Gas Flow Rate: The ratio of the carbon-containing gas (e.g., methane, CH4, or acetylene, C2H2) to the inert sputtering gas (e.g., Argon, Ar) is the most critical parameter for controlling stoichiometry.[3]

    • Solution: Systematically vary the CH4/Ar (or C2H2/Ar) flow ratio to find the optimal condition for the desired TaC phase and properties. Start with a low ratio and gradually increase it. Be aware that at high ratios, excess carbon can lead to the formation of amorphous carbon (a-C) phases, which can degrade hardness.[3]

  • Target Poisoning Hysteresis: The relationship between reactive gas flow and film composition is not always linear. Due to target poisoning, there is often a hysteresis loop, making it difficult to achieve a stable process in the transition region between a metallic and a poisoned target.[4]

    • Solution: Operate the process in either a fully metallic mode (low reactive gas flow, potentially leading to sub-stoichiometric films) or a fully poisoned mode (high reactive gas flow). To control the process within the unstable transition region, a fast-feedback control system that monitors plasma characteristics (e.g., optical emission or target voltage) and adjusts the reactive gas flow in real-time is often necessary.

  • Insufficient Cracking of Precursor (CVD): In CVD, if the temperature is too low or the residence time is too short, the hydrocarbon precursor may not fully decompose, leading to carbon deficiency or incorporation of hydrogen into the film.

    • Solution: Optimize the deposition temperature and precursor flow rates. CVD for TaC often requires very high temperatures (>1100 °C) to achieve stoichiometric films.[10]

Data Presentation: Deposition Parameter Effects

The following tables summarize the general effects of key deposition parameters on the properties of TaC films deposited by reactive magnetron sputtering.

Table 1: Effect of Reactive Gas Flow Ratio on Sputtered TaCₓ Films

Parameter Low CH₄/Ar Ratio Medium CH₄/Ar Ratio High CH₄/Ar Ratio
Stoichiometry (x in TaCₓ) Sub-stoichiometric (x < 1) Near-stoichiometric (x ≈ 1) Over-stoichiometric (x > 1)
Phase α-Ta + TaC phases Crystalline TaC TaC + Amorphous Carbon
Hardness Moderate to High Maximum Hardness (~30 GPa) Decreasing Hardness
Deposition Rate High Medium Low (due to target poisoning)

(Data synthesized from[3])

Table 2: General Influence of PVD Parameters on Film Properties

Parameter Increased Effect on Compressive Stress Effect on Hardness Effect on Film Density
Working Gas Pressure Decrease Decrease Decrease
Substrate Bias Voltage Increase Increase (up to a point) Increase
Sputtering Power Generally Increases Generally Increases Generally Increases
Substrate Temperature Can decrease intrinsic stress, but adds thermal stress May Increase (promotes crystallinity) May Increase

(Qualitative trends synthesized from[8][11][12][13])

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure

This protocol describes a general-purpose cleaning procedure for silicon or glass substrates prior to PVD.

  • Initial Degreasing: Place substrates in a beaker with acetone.

  • Ultrasonic Cleaning 1 (Acetone): Place the beaker in an ultrasonic bath and sonicate for 10-15 minutes to remove organic contaminants.

  • Rinsing: Remove substrates and rinse thoroughly with isopropyl alcohol (IPA) to remove acetone residue.

  • Ultrasonic Cleaning 2 (IPA): Place substrates in a fresh beaker with IPA and sonicate for 10-15 minutes.

  • DI Water Rinse: Rinse the substrates extensively with deionized (DI) water.

  • Drying: Dry the substrates using a nitrogen (N₂) gun, ensuring no droplets remain.

  • Final Plasma/In-situ Clean (Optional but Recommended): Immediately load substrates into the deposition chamber. Perform an in-situ plasma etch using an Ar plasma for 5-10 minutes just before deposition to remove any remaining surface contaminants and the native oxide layer.

Protocol 2: Adhesion Assessment via Pull-Off Test (ASTM D4541)

This protocol provides a quantitative measure of the adhesion strength.

  • Preparation: Select a clean, flat area on the coated sample. Lightly abrade the surface of the coating and the face of the test dolly (a metal loading fixture) to promote glue adhesion.

  • Adhesive Application: Mix a two-part epoxy adhesive according to the manufacturer's instructions. Apply a thin, uniform layer of the adhesive to the face of the dolly.

  • Dolly Attachment: Press the dolly firmly onto the prepared coating surface. Ensure a small amount of adhesive squeezes out around the edges to confirm complete coverage. Remove excess adhesive.

  • Curing: Allow the adhesive to cure for the time and temperature specified by the manufacturer (e.g., 24 hours at room temperature).

  • Scoring (Optional): For thick or hard coatings, use a cutting tool to score around the dolly down to the substrate. This isolates the test area.

  • Testing: Attach a portable pull-off adhesion tester (e.g., PosiTest AT) to the dolly.

  • Pulling: Apply a continuously increasing tensile load perpendicular to the surface at a smooth rate until the dolly detaches.

  • Analysis: Record the pull-off force at failure (in MPa or psi). Examine the dolly face and the sample surface to determine the nature of the failure (e.g., adhesive failure at the film-substrate interface, cohesive failure within the film, or glue failure).[10]

Visualizations

Workflow and Logic Diagrams

G cluster_prep 1. Pre-Deposition cluster_dep 2. Deposition (PVD Sputtering) cluster_post 3. Post-Deposition cluster_char 4. Characterization sub_clean Substrate Cleaning (Protocol 1) load Load into Chamber sub_clean->load pump Pump to Base Pressure (<5x10⁻⁶ Torr) load->pump gas Introduce Ar & CH₄/C₂H₂ pump->gas plasma Ignite Plasma (Set Power/Bias) gas->plasma deposit Deposit TaC Film plasma->deposit cool Cool Down deposit->cool vent Vent Chamber cool->vent unload Unload Sample vent->unload adhesion Adhesion Test (Protocol 2) unload->adhesion stress Stress Measurement (XRD) unload->stress props Property Analysis (Hardness, Stoichiometry) unload->props

G start Poor Film Adhesion (Delamination/Peeling) q1 Was a rigorous substrate cleaning protocol used? start->q1 a1_no Implement multi-step cleaning (Protocol 1). Include in-situ plasma etch. q1->a1_no No a1_yes High residual stress is likely. q1->a1_yes Yes q2 Is substrate bias voltage high (> -100V)? a1_yes->q2 a2_yes Reduce bias voltage to <-80V. q2->a2_yes Yes a2_no Check working pressure. q2->a2_no No q3 Is Ar pressure low (< 5 mTorr)? a2_no->q3 a3_yes Increase Ar pressure to > 8 mTorr to reduce ion energy. q3->a3_yes Yes a3_no Consider interface chemistry. q3->a3_no No q4 Is there a large material mismatch with substrate? a3_no->q4 a4_yes Use adhesion interlayer (e.g., 5-10 nm of Ti or Cr). q4->a4_yes Yes a4_no Consider post-deposition annealing to relieve stress. q4->a4_no No

References

Technical Support Center: Enhancing the Oxidation Resistance of Tantalum (IV) Carbide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the oxidation resistance of Tantalum (IV) carbide (TaC).

Frequently Asked Questions (FAQs)

Q1: Why does Tantalum (IV) carbide exhibit poor oxidation resistance at high temperatures?

A1: Tantalum (IV) carbide has poor oxidation resistance at high temperatures primarily due to the formation of a porous tantalum pentoxide (Ta₂O₅) layer. During oxidation, the carbon in TaC reacts with oxygen to form carbon monoxide (CO) or carbon dioxide (CO₂) gas. The evolution of these gases creates pores and voids in the oxide scale, which allows for the continuous ingress of oxygen to the underlying TaC, leading to further oxidation.[1] This porous oxide layer is not protective and can easily spall off, exposing fresh TaC to the oxidizing environment.

Q2: What are the primary strategies for improving the oxidation resistance of TaC?

A2: The main approaches to enhance the oxidation resistance of TaC fall into two categories:

  • Surface Coatings: Applying a more oxidation-resistant ceramic layer on the TaC substrate. A common and effective method is the use of multilayer coatings, such as Tantalum Carbide/Silicon Carbide (TaC/SiC). The SiC layer forms a dense and protective silica (SiO₂) layer upon oxidation, which acts as a barrier to oxygen diffusion.[2]

  • Composites and Solid Solutions: Incorporating other ultra-high temperature ceramics (UHTCs) to form composites or solid solutions. A notable example is the creation of Tantalum Carbide-Hafnium Carbide (TaC-HfC) solid solutions. These solid solutions exhibit significantly improved oxidation resistance due to the in-situ formation of a complex and more protective oxide phase, such as Hafnium Tantalate (Hf₆Ta₂O₁₇).[3][4]

Q3: How does the addition of Hafnium Carbide (HfC) improve the oxidation resistance of TaC?

A3: The addition of HfC to TaC to form a solid solution enhances oxidation resistance through a synergistic mechanism. During high-temperature exposure to oxygen, the TaC-HfC solid solution forms a complex oxide scale. This scale is composed of a scaffold-like structure of Hafnium Oxide (HfO₂) and Hafnium Tantalate (Hf₆Ta₂O₁₇), filled with Tantalum Pentoxide (Ta₂O₅).[5] The Hf₆Ta₂O₁₇ phase is particularly effective at reducing oxygen diffusion and serves as a protective layer for the unoxidized material beneath.[3][4] This complex oxide layer is denser and more stable than the porous Ta₂O₅ layer that forms on pure TaC.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and testing of oxidation-resistant TaC materials.

Synthesis of TaC-HfC Solid Solutions via Spark Plasma Sintering (SPS)
Problem Potential Causes Recommended Solutions
Low Density of Sintered Pellet 1. Incomplete sintering. 2. Presence of oxide impurities on starting powders. 3. Agglomeration of powder particles.1. Increase sintering temperature, pressure, or holding time. Ensure uniform temperature distribution. 2. Handle powders in an inert atmosphere (e.g., glovebox) to minimize oxidation. Consider a pre-sintering cleaning step if significant contamination is suspected. 3. Use high-energy ball milling to break up agglomerates and achieve a homogeneous powder mixture before sintering.
Cracking of the Sintered Pellet 1. Thermal shock due to rapid heating or cooling rates. 2. Internal stresses from inhomogeneous densification. 3. Mismatch in thermal expansion coefficients if multiple phases are present.1. Reduce the heating and cooling rates during the SPS cycle. 2. Ensure homogeneous powder mixing and uniform packing in the die. Optimize sintering parameters to promote uniform densification. 3. For multi-phase composites, select materials with compatible thermal expansion coefficients.
Inhomogeneous Microstructure 1. Poor mixing of initial TaC and HfC powders. 2. Insufficient sintering time or temperature for complete solid solution formation.1. Employ thorough powder mixing techniques such as ball milling for an extended period. 2. Increase the sintering temperature or holding time to allow for complete diffusion and formation of a homogeneous solid solution.
Chemical Vapor Deposition (CVD) of TaC/SiC Coatings

| Problem | Potential Causes | Recommended Solutions | | :--- | :--- | | Poor Adhesion of the Coating | 1. Substrate surface contamination (e.g., oils, oxides). 2. Smooth substrate surface with insufficient mechanical interlocking. 3. High residual stress in the coating. | 1. Thoroughly clean the substrate before deposition using appropriate solvents and/or plasma cleaning. 2. Roughen the substrate surface by grit blasting or etching to enhance mechanical anchoring of the coating. 3. Optimize deposition parameters (e.g., temperature, pressure) to minimize residual stress. Consider depositing a bond coat or a graded interface. | | Cracking of the Coating | 1. Mismatch in the coefficient of thermal expansion (CTE) between the coating and the substrate. 2. Excessive coating thickness. 3. Rapid cooling after deposition. | 1. Select substrate materials with a CTE closer to that of the coating. Introduce a functionally graded interlayer to accommodate the CTE mismatch. 2. Reduce the coating thickness. If a thick coating is required, deposit it in multiple thinner layers with intermediate stress relief steps. 3. Implement a slower, controlled cooling ramp after the deposition process. | | Non-uniform Coating Thickness | 1. Inhomogeneous distribution of precursor gases in the reaction chamber. 2. Non-uniform temperature profile across the substrate. 3. Depletion of reactants in the gas flow direction. | 1. Optimize the gas inlet and outlet design and the overall reactor geometry to ensure uniform gas flow. 2. Ensure the substrate heating system provides a uniform temperature across the entire deposition area. 3. Increase the total gas flow rate to minimize reactant depletion effects. |

Quantitative Data Presentation

Table 1: Comparison of Oxidation Onset Temperatures for TaC and TaC-HfC Solid Solutions

Material CompositionOnset of Oxidation Temperature (°C)
Pure TaC~750
Pure HfC~800
80% TaC - 20% HfC (T80H20)~850
20% TaC - 80% HfC (T20H80)~900
50% TaC - 50% HfC (T50H50)~940

Data sourced from thermogravimetric analysis (TGA) conducted in air.[2]

Table 2: Oxide Scale Thickness of TaC and TaC-HfC Solid Solutions after Plasma Torch Exposure (~2800°C)

Material CompositionOxide Scale Thickness after 300s (μm)
Pure TaC~280
Pure HfC~180
50% TaC - 50% HfC (T50H50)~28

This represents a >90% reduction in oxide scale thickness for the T50H50 solid solution compared to pure TaC.[5]

Experimental Protocols

Protocol 1: Synthesis of TaC-HfC Solid Solution by Spark Plasma Sintering (SPS)
  • Powder Preparation:

    • Measure the desired molar ratios of TaC and HfC powders.

    • Homogeneously mix the powders using a high-energy ball mill. Milling parameters: tungsten carbide milling media, 200 rpm for 24 hours in an argon atmosphere.

  • Die Setup:

    • Load the mixed powder into a graphite die lined with graphite foil.

  • Sintering Cycle:

    • Place the die assembly into the SPS chamber.

    • Evacuate the chamber to a vacuum of at least 5 x 10⁻³ Torr.

    • Apply a uniaxial pressure of 60 MPa.[6]

    • Heat the sample to 1850°C at a heating rate of 100°C/min.[6]

    • Hold the temperature at 1850°C for a dwell time of 10 minutes.[6]

    • After the dwell time, turn off the power and allow the sample to cool to room temperature.

  • Sample Retrieval:

    • Remove the sintered pellet from the die.

    • Clean the surface of the pellet to remove any adhered graphite foil.

Protocol 2: Deposition of a TaC/SiC Multilayer Coating by Chemical Vapor Deposition (CVD)
  • Substrate Preparation:

    • Clean the graphite substrate by ultrasonication in acetone followed by ethanol.

    • Dry the substrate in an oven at 120°C for 2 hours.

  • CVD System Setup:

    • Place the substrate in the CVD reactor.

    • Evacuate the reactor to a base pressure of 10⁻² mbar.

  • TaC Deposition:

    • Heat the substrate to the deposition temperature of 1050-1150°C.[7]

    • Introduce the precursor gases: Tantalum pentachloride (TaCl₅), methane (CH₄), and hydrogen (H₂) as the carrier and reducing gas. Maintain a reactor pressure of 50-100 mbar.[7]

    • The TaCl₅ can be generated in-situ by reacting tantalum chips with chlorine gas at 550°C.[7]

    • Continue the deposition for the desired thickness.

  • SiC Deposition:

    • After TaC deposition, stop the flow of TaCl₅ and CH₄.

    • Adjust the substrate temperature to 1000°C.[7]

    • Introduce the SiC precursor, methyltrichlorosilane (CH₃SiCl₃), with H₂ as the carrier gas, maintaining a pressure of 50 mbar.[7]

    • Continue deposition to achieve the desired SiC layer thickness.

  • Cooling:

    • After deposition, stop the precursor flow and cool the substrate to room temperature under an inert gas (e.g., Argon) flow.

Visualizations

Oxidation_Mechanism cluster_TaC Pure TaC Oxidation cluster_TaCHfC TaC-HfC Solid Solution Oxidation TaC TaC Substrate Porous_Oxide Porous Ta₂O₅ Layer TaC->Porous_Oxide High Temp. Oxidation CO_gas CO/CO₂ Gas Evolution Porous_Oxide->CO_gas Oxygen_Ingress Oxygen Ingress Porous_Oxide->Oxygen_Ingress CO_gas->Porous_Oxide Creates Porosity Oxygen_Ingress->TaC Further Oxidation TaCHfC TaC-HfC Substrate Complex_Oxide Dense HfO₂-Hf₆Ta₂O₁₇-Ta₂O₅ Layer TaCHfC->Complex_Oxide High Temp. Oxidation Reduced_O2_Diffusion Reduced Oxygen Diffusion Complex_Oxide->Reduced_O2_Diffusion Reduced_O2_Diffusion->TaCHfC Protection

Caption: Oxidation mechanisms of pure TaC vs. TaC-HfC solid solution.

CVD_Workflow start Start prep Substrate Preparation (Cleaning & Drying) start->prep load Load Substrate into CVD Reactor prep->load evacuate Evacuate Reactor load->evacuate heat_TaC Heat to 1050-1150°C evacuate->heat_TaC dep_TaC Deposit TaC Layer (TaCl₅ + CH₄ + H₂) heat_TaC->dep_TaC adjust_T_SiC Adjust Temperature to 1000°C dep_TaC->adjust_T_SiC dep_SiC Deposit SiC Layer (CH₃SiCl₃ + H₂) adjust_T_SiC->dep_SiC cool Cool Down Under Inert Gas dep_SiC->cool end End cool->end

Caption: Workflow for depositing a TaC/SiC multilayer coating via CVD.

References

Technical Support Center: Enhancing Mechanical Properties of Tantalum(IV) Carbide Composites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tantalum(IV) carbide (TaC) composites. The information is designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for fabricating dense TaC composites?

A1: Several advanced sintering techniques are employed to achieve high-density TaC composites. Spark Plasma Sintering (SPS) is widely used due to its ability to consolidate powders at lower temperatures and shorter durations compared to conventional methods, which helps in limiting grain growth.[1] Other methods include hot pressing, mechanochemical synthesis, and liquid precursor routes.[2][3][4] Self-propagating high-temperature synthesis (SHS) and various forms of chemical vapor deposition (CVD) are also utilized for producing TaC coatings and powders.[3][5]

Q2: What are the typical reinforcing agents used to improve the mechanical properties of TaC composites, and what are their effects?

A2: A variety of reinforcements are incorporated into TaC matrices to enhance specific mechanical properties. Common additives include:

  • Silicon Carbide (SiC): Improves fracture toughness and oxidation resistance.[1]

  • Tantalum Silicide (TaSi₂): Acts as a sintering aid and can enhance oxidation resistance.[1]

  • Carbon Fibers: Can improve toughness.[1]

  • Graphene: Can enhance hardness and densification.[1]

  • Titanium Carbide (TiC): Forms solid solutions with TaC, potentially improving hardness.[1]

  • Tantalum Boride (TaB₂): Can increase hardness and wear resistance.[2]

The choice of reinforcement depends on the desired final properties and the processing technique.

Q3: What are the expected mechanical properties of monolithic TaC and its composites?

A3: The mechanical properties of TaC composites vary significantly with the type and amount of reinforcement, as well as the fabrication process. Below is a summary of typical values found in the literature.

Data Presentation: Mechanical Properties of TaC Composites

Composite MaterialFabrication MethodHardness (GPa)Fracture Toughness (MPa·m¹/²)Flexural Strength (MPa)Reference
Monolithic TaCHot Pressing11.1 - 15.7--[6]
Monolithic TaCHPHT Sintering20.9--[6][7]
Fe-based + 2.5 wt.% TaC-~7% increase vs. matrix--[8]
Fe-based + 5 wt.% TaC-~14% increase vs. matrix--[8]
Fe-based + 7.5 wt.% TaC-~29.5% increase vs. matrix--[8]
W-40 vol% TaCSpark Plasma Sintering--528 ± 22[9]
W-50 vol% TaCSpark Plasma Sintering10.43 ± 0.73--[9]
TaC/Fe on Gray Cast IronInterfacial Reaction21--[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the fabrication and processing of TaC composites.

Issue 1: Low Density and High Porosity in Sintered Composites

  • Question: My sintered TaC composite has low density and high porosity. What are the potential causes and how can I fix this?

  • Answer:

    • Inadequate Sintering Temperature/Pressure: The sintering temperature or pressure may be too low for full densification. For Spark Plasma Sintering (SPS), typical temperatures are around 1900-2200°C with pressures of 30-50 MPa.[1][9]

    • Poor Powder Purity/Particle Size: Impurities or large, agglomerated starting powders can hinder densification. Using nanosized or fine powders can improve sinterability.[5]

    • Lack of Sintering Aids: For difficult-to-sinter compositions, the addition of sintering aids like TaSi₂ can promote liquid phase sintering and enhance densification.[1]

    • Solution Workflow:

      G Troubleshooting Low Density start Low Density / High Porosity Observed check_params Verify Sintering Parameters (Temp, Pressure, Time) start->check_params check_powders Analyze Starting Powders (Purity, Particle Size) check_params->check_powders Parameters adequate optimize_sps Optimize SPS Cycle check_params->optimize_sps Parameters too low consider_aids Consider Sintering Aids (e.g., TaSi2) check_powders->consider_aids Powders are fine refine_powders Refine Powder Preparation (e.g., Ball Milling) check_powders->refine_powders Powders coarse/agglomerated add_aids Incorporate Sintering Aid consider_aids->add_aids Densification still poor success Achieved High Density optimize_sps->success refine_powders->success add_aids->success

Issue 2: Cracking and Poor Mechanical Integrity of the Composite

  • Question: My TaC composite is brittle and cracks easily after fabrication. What could be the cause?

  • Answer:

    • Residual Stresses: A large thermal expansion mismatch between the TaC matrix and the reinforcing phase can lead to significant residual stresses and subsequent cracking upon cooling.

    • Undesirable Phase Formation: The formation of brittle secondary phases or the presence of unreacted starting materials can compromise mechanical integrity. For instance, residual carbon can sometimes degrade mechanical properties. [1] * Grain Growth: Excessive grain growth during sintering can lead to a decrease in strength and fracture toughness. Using lower sintering temperatures or shorter dwell times, as is possible with SPS, can mitigate this. [1] * Solution Workflow:

      G Troubleshooting Cracking start Cracking / Poor Integrity check_phases Perform Phase Analysis (XRD) to identify brittle phases start->check_phases check_microstructure Analyze Microstructure (SEM) for grain size and cracks start->check_microstructure adjust_composition Adjust Composite Composition to manage thermal mismatch check_phases->adjust_composition Brittle phases present optimize_sintering Optimize Sintering Cycle (lower temp/time) check_microstructure->optimize_sintering Excessive grain growth success Improved Mechanical Integrity adjust_composition->success optimize_sintering->success

      Caption: Logic for addressing cracking in TaC composites.

Issue 3: Inconsistent Hardness and Mechanical Properties

  • Question: The hardness and other mechanical properties of my TaC composites are inconsistent across different batches. Why is this happening?

  • Answer:

    • Inhomogeneous Distribution of Reinforcement: Poor mixing of the initial powders can lead to an uneven distribution of the reinforcing phase, resulting in localized variations in properties. High-energy ball milling is often used to ensure a homogeneous mixture. [3] * Variability in Sintering Conditions: Small deviations in the sintering temperature, pressure, or heating/cooling rates between runs can significantly impact the final microstructure and properties.

    • Contamination: Contamination from milling media or the furnace environment can introduce impurities that affect the material's performance.

    • Solution Workflow:

      G Troubleshooting Inconsistent Properties start Inconsistent Properties check_mixing Verify Homogeneity of Powder Mixture (SEM/EDS) start->check_mixing check_sintering_log Review Sintering Logs for Process Deviations start->check_sintering_log check_contamination Analyze for Contaminants (e.g., from milling) start->check_contamination improve_mixing Optimize Powder Mixing (e.g., longer milling time) check_mixing->improve_mixing Inhomogeneous standardize_sintering Standardize Sintering Protocol check_sintering_log->standardize_sintering Deviations found use_cleaner_process Implement Cleaner Processing (e.g., inert atmosphere) check_contamination->use_cleaner_process Contaminants present success Consistent Properties Achieved improve_mixing->success standardize_sintering->success use_cleaner_process->success

      Caption: Addressing inconsistency in TaC composite properties.

Experimental Protocols

Protocol 1: Fabrication of TaC-based Composites via Spark Plasma Sintering (SPS)

This protocol is a general guideline based on common practices reported in the literature. [1][9]

  • Powder Preparation:

    • Weigh the desired amounts of TaC powder and reinforcing agent(s) (e.g., SiC, TiC).

    • Homogenize the powders using high-energy ball milling for several hours in an inert atmosphere (e.g., Argon) to prevent oxidation and ensure a uniform distribution.

  • Die Loading:

    • Load the mixed powder into a graphite die. It is common to use graphite foil to separate the powder from the die walls and punches to prevent reactions and facilitate sample removal.

  • Sintering Cycle:

    • Place the die assembly into the SPS chamber.

    • Evacuate the chamber to a high vacuum.

    • Apply a uniaxial pressure, typically in the range of 30-50 MPa.

    • Heat the sample to the sintering temperature (e.g., 1900-2200°C) at a controlled heating rate (e.g., 100°C/min).

    • Hold at the peak temperature for a short duration (dwell time), typically 5-10 minutes.

    • Cool the sample down to room temperature.

  • Sample Recovery and Characterization:

    • Remove the sintered pellet from the die.

    • Clean the surface to remove any graphite foil residue.

    • Characterize the density (e.g., using the Archimedes method), phase composition (XRD), microstructure (SEM), and mechanical properties (e.g., Vickers hardness, flexural strength).

Experimental Workflow Diagram

Caption: General workflow for TaC composite fabrication via SPS.

References

Troubleshooting inconsistent results in Tantalum(IV) carbide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tantalum(IV) Carbide (TaC) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during the synthesis, processing, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my field?

A1: this compound (TaC) is an extremely hard, brittle, refractory ceramic material with a high melting point, excellent hardness, and good chemical stability.[1] In research and development, particularly in materials science and engineering, TaC is utilized for applications requiring high wear resistance, such as in cutting tools and protective coatings.[1] Its properties also make it a subject of investigation for use in high-temperature environments, such as in aerospace components. For professionals in drug development, while not directly used as a therapeutic agent, the unique properties of TaC may be relevant in the development of novel delivery systems or in specialized equipment used in pharmaceutical manufacturing, although this is a less common application.

Q2: What are the most common methods for synthesizing this compound powder?

A2: The most prevalent methods for synthesizing TaC powder include:

  • Carbothermal Reduction: This involves heating tantalum pentoxide (Ta₂O₅) with a carbon source at high temperatures (typically 1500-1700 °C) in a vacuum or inert atmosphere.[2]

  • Direct Reaction of Elements: Heating a mixture of tantalum and graphite powders at very high temperatures (around 2000 °C) in a vacuum or inert gas.[2]

  • Chemical Vapor Deposition (CVD): This technique involves the reaction of volatile tantalum-containing precursors and a carbon source in a high-temperature reactor to deposit a TaC coating on a substrate.

  • Spark Plasma Sintering (SPS): A method that uses pulsed direct current and uniaxial pressure to rapidly heat and consolidate powders, which can also be used for synthesis.[3]

Q3: Why am I seeing significant variations in the hardness of my TaC samples, even with seemingly identical synthesis parameters?

A3: This phenomenon, often referred to as "anomalous hardness," is a known characteristic of tantalum carbides. The hardness of TaC is highly dependent on its carbon stoichiometry (the ratio of tantalum to carbon atoms). Sub-stoichiometric TaC (TaCₓ, where x < 1) can exhibit higher hardness than stoichiometric TaC. This is attributed to changes in the electronic structure and bonding, which affect dislocation mobility. Therefore, even small, unintended variations in the carbon content during synthesis can lead to significant differences in measured hardness.

Q4: What are the key factors that influence the final density of sintered TaC components?

A4: The final density of sintered TaC is influenced by several factors:

  • Sintering Temperature and Time: Higher temperatures and longer sintering times generally lead to higher density, but can also cause undesirable grain growth.

  • Applied Pressure: In pressure-assisted sintering methods like Hot Pressing (HP) or Spark Plasma Sintering (SPS), higher pressure aids in densification.

  • Powder Characteristics: The initial particle size, particle size distribution, and purity of the TaC powder are critical. Finer and more uniform powders tend to sinter to higher densities.

  • Sintering Additives: The use of sintering aids can promote densification at lower temperatures.

  • Atmosphere: Sintering in a vacuum or a controlled inert atmosphere is crucial to prevent oxidation and other unwanted reactions that can hinder densification.

Troubleshooting Guides

Issue 1: Inconsistent or Low Density in Sintered TaC Pellets

Symptoms:

  • Measured density is significantly lower than the theoretical density of TaC (~14.5 g/cm³).

  • High porosity observed in SEM micrographs.

  • Poor mechanical properties (e.g., low hardness, low strength).

Possible Causes and Solutions:

CauseSolution
Insufficient Sintering Temperature or Time Increase the sintering temperature or extend the holding time. Refer to literature for optimal parameters for your specific powder and equipment. Note that excessive temperature can lead to grain growth, which may be undesirable.
Inadequate Compaction of Green Body Increase the compaction pressure when preparing the green pellet before sintering. Ensure uniform pressure distribution to avoid density gradients.
Coarse or Agglomerated Starting Powder Use finer TaC powder with a narrow particle size distribution. If agglomerates are present, de-agglomerate the powder using techniques like ball milling before compaction.
Oxidation of Powder Handle and store TaC powder in an inert atmosphere (e.g., a glovebox) to prevent oxidation. Ensure the sintering furnace has a good vacuum or is properly purged with an inert gas.
Outgassing During Sintering Introduce a low-temperature hold during the initial heating phase of sintering to allow for the slow removal of adsorbed gases and any binders used.
Issue 2: Cracking of TaC Samples During or After Sintering

Symptoms:

  • Visible cracks in the sintered pellets.

  • Samples fracturing easily upon handling.

Possible Causes and Solutions:

CauseSolution
High Thermal Stresses Reduce the heating and cooling rates during the sintering cycle. Tantalum carbide is a brittle material and susceptible to thermal shock.
Density Gradients in the Green Body Improve the powder pressing process to achieve a more uniform green density. Non-uniform density can lead to differential shrinkage and stress.
Phase Transformations Ensure the stoichiometry of your TaC is within the stable cubic phase region. Significant deviations can lead to the formation of other phases with different thermal expansion coefficients, causing stress.
Contamination Impurities can form secondary phases at the grain boundaries, which can be brittle and act as crack initiation sites. Use high-purity starting materials and maintain a clean processing environment.
Issue 3: Unexpected Phases Detected by XRD Analysis

Symptoms:

  • XRD pattern shows peaks that do not correspond to the cubic TaC phase.

  • Presence of tantalum oxides (e.g., Ta₂O₅) or other tantalum carbide phases (e.g., Ta₂C).

Possible Causes and Solutions:

CauseSolution
Incomplete Carburization If synthesizing from tantalum or tantalum oxide, ensure a sufficient amount of carbon source is used and that the reaction temperature and time are adequate for complete conversion to TaC.
Oxidation As mentioned previously, exposure to oxygen at high temperatures will lead to the formation of tantalum oxides. Improve the inert atmosphere or vacuum conditions during synthesis and sintering.
Incorrect Stoichiometry Carefully control the ratio of tantalum to carbon in your starting materials to target the desired TaC phase.
Contamination from Milling Media or Furnace If using ball milling, ensure the milling media is compatible and does not introduce contaminants. Regularly inspect and clean the sintering furnace to prevent cross-contamination.

Data Presentation

Table 1: Effect of Sintering Temperature on the Properties of Spark Plasma Sintered TaC

Sintering Temperature (°C)Relative Density (%)Vickers Hardness (GPa)
1600~77~13.9
1800~90~15.6
2000~95~18.2
2200~98~20.5
2300>99~21.0

Data compiled from various sources for illustrative purposes. Actual values may vary based on specific experimental conditions.

Table 2: Influence of Carbon Stoichiometry on the Hardness of TaC

Carbon Content (x in TaCₓ)Approximate Vickers Hardness (GPa)
0.75~25
0.83~28
0.90~22
0.98~20

These values are indicative and highlight the trend of anomalous hardness. The exact hardness peak can vary with processing conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound Powder via Carbothermal Reduction

Objective: To synthesize TaC powder from tantalum pentoxide (Ta₂O₅) and carbon.

Materials:

  • Tantalum pentoxide (Ta₂O₅) powder (high purity)

  • Carbon black or graphite powder (high purity)

  • Acetone or ethanol for mixing

  • Inert gas (Argon)

  • High-temperature tube furnace

  • Alumina or graphite crucibles

Procedure:

  • Stoichiometric Calculation: Calculate the required molar ratio of Ta₂O₅ to carbon. It is common to use a slight excess of carbon to ensure complete reduction.

  • Mixing: Weigh the calculated amounts of Ta₂O₅ and carbon powder. Mix the powders thoroughly in a mortar and pestle or by ball milling. A wet milling process using acetone or ethanol can improve homogeneity.

  • Drying: If wet milling was used, dry the powder mixture completely in an oven at a low temperature (e.g., 80-100 °C) to remove the solvent.

  • Carburization:

    • Place the dried powder mixture in a crucible.

    • Position the crucible in the center of the tube furnace.

    • Purge the furnace tube with inert gas (e.g., Argon) for at least 30 minutes to remove any residual air.

    • Heat the furnace to the reaction temperature (e.g., 1600 °C) at a controlled rate (e.g., 5-10 °C/min).

    • Hold at the reaction temperature for a specified duration (e.g., 2-4 hours).

    • Cool the furnace down to room temperature under the inert gas flow.

  • Characterization: Analyze the resulting powder using X-ray Diffraction (XRD) to confirm the formation of the TaC phase and to check for any residual reactants or byproducts.

Protocol 2: Consolidation of TaC Powder by Spark Plasma Sintering (SPS)

Objective: To produce a dense TaC pellet from synthesized or commercial TaC powder.

Materials:

  • This compound powder

  • Graphite die and punches

  • Graphite foil

  • Spark Plasma Sintering (SPS) system

Procedure:

  • Die Preparation: Line the inner wall of the graphite die and the surfaces of the punches with graphite foil to prevent reaction between the TaC and the die set and to facilitate sample removal.

  • Powder Loading: Weigh the desired amount of TaC powder and carefully pour it into the graphite die.

  • Assembly: Insert the top punch into the die and place the entire assembly into the SPS chamber.

  • Sintering Cycle:

    • Evacuate the chamber to a high vacuum.

    • Apply a low initial pressure to the punches.

    • Begin the heating program. A typical program involves a rapid heating rate (e.g., 100 °C/min) to the desired sintering temperature (e.g., 1800-2200 °C).

    • Simultaneously increase the uniaxial pressure to the desired level (e.g., 50-80 MPa) as the temperature rises.

    • Hold at the sintering temperature and pressure for a short duration (e.g., 5-10 minutes).

    • Turn off the power and allow the sample to cool under pressure.

  • Sample Retrieval: Once cooled, carefully remove the die assembly from the chamber and extract the sintered TaC pellet.

  • Post-Processing and Characterization: Clean the surface of the pellet to remove any adhered graphite. Characterize the density (e.g., using the Archimedes method), microstructure (e.g., using SEM), and mechanical properties (e.g., hardness) of the sintered pellet.

Visualizations

Experimental_Workflow_for_TaC_Synthesis_and_Characterization cluster_synthesis Synthesis Stage cluster_processing Processing Stage cluster_characterization Characterization Stage cluster_feedback Feedback Loop start Start: Precursor Selection (e.g., Ta2O5 + C) mixing Mixing and Milling start->mixing carburization High-Temperature Carburization mixing->carburization powder TaC Powder carburization->powder compaction Green Body Compaction powder->compaction sintering Sintering (e.g., SPS) compaction->sintering sintered_pellet Sintered TaC Pellet sintering->sintered_pellet structural Structural Analysis (XRD) sintered_pellet->structural microstructural Microstructural Analysis (SEM) sintered_pellet->microstructural mechanical Mechanical Testing (Hardness) sintered_pellet->mechanical analysis Data Analysis and Troubleshooting mechanical->analysis analysis->start Optimize Parameters

Experimental workflow for TaC synthesis and characterization.

Troubleshooting_Logic_for_Low_Density_in_Sintered_TaC cluster_check_sintering Sintering Parameters cluster_check_powder Starting Powder cluster_check_green_body Green Body Preparation cluster_check_environment Processing Environment start Problem: Low Density in Sintered TaC q_temp_time Are sintering temperature and time adequate? start->q_temp_time a_increase_params Action: Increase temperature/time. Monitor for grain growth. q_temp_time->a_increase_params No q_powder_char Is the powder fine and non-agglomerated? q_temp_time->q_powder_char Yes a_increase_params->q_powder_char a_mill_powder Action: Use finer powder or de-agglomerate existing powder. q_powder_char->a_mill_powder No q_compaction Was the green body uniformly compacted? q_powder_char->q_compaction Yes a_mill_powder->q_compaction a_increase_pressure Action: Increase compaction pressure and ensure uniformity. q_compaction->a_increase_pressure No q_oxidation Is there evidence of oxidation (e.g., in XRD)? q_compaction->q_oxidation Yes a_increase_pressure->q_oxidation a_improve_atmosphere Action: Improve vacuum or inert gas purging during sintering. q_oxidation->a_improve_atmosphere Yes solution Solution: Improved Density q_oxidation->solution No a_improve_atmosphere->solution

Troubleshooting logic for low density in sintered TaC.

References

Technical Support Center: Tantalum (IV) Carbide Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the characterization of Tantalum(IV) Carbide (TaC). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

X-ray Diffraction (XRD) Analysis

Q1: My experimental XRD pattern for TaC shows peak shifts compared to the reference pattern. What are the potential causes?

A1: Peak shifts in your XRD pattern can arise from several factors:

  • Instrumental Misalignment: The most common cause is improper instrument calibration. Ensure your diffractometer is calibrated using a standard reference material.

  • Sample Displacement: If the sample surface is not on the focusing circle of the goniometer, peaks will shift. This is a common issue with powdered samples.

  • Lattice Strain: Residual stress (compressive or tensile) in the TaC material can cause shifts in peak positions.

  • Non-stoichiometry: Variations in the carbon content (TaCx, where x is not equal to 1) will alter the lattice parameters, leading to peak shifts.[1]

Q2: What is the recommended calibration standard for XRD analysis of TaC?

Q3: How can I correct for instrumental broadening in my TaC XRD pattern?

A3: Instrumental broadening can be determined by measuring the diffraction pattern of a strain-free material with a large crystallite size, such as LaB₆ or a NIST silicon standard. The instrumental resolution function obtained from this standard can then be used to correct the broadening of the peaks in your TaC pattern, allowing for a more accurate determination of crystallite size and microstrain.

X-ray Photoelectron Spectroscopy (XPS) Analysis

Q1: What are the expected binding energies for Ta 4f and C 1s in stoichiometric TaC?

A1: The binding energies for TaC can vary slightly depending on the instrument calibration and the stoichiometry of the sample. However, typical values are:

  • Ta 4f7/2: Approximately 23.0 eV.[3]

  • C 1s (Carbidic Carbon): Approximately 282.9 eV.[3]

It's important to note that these values should be used as a guideline, and proper charge correction is essential for accurate identification.

Q2: My Ta 4f spectrum shows additional peaks at higher binding energies. Does this indicate an impure sample?

A2: The presence of additional peaks at higher binding energies in the Ta 4f spectrum often indicates surface oxidation. Tantalum readily forms oxides, so it is common to see peaks corresponding to tantalum suboxides or Ta₂O₅. These oxide peaks will appear at higher binding energies compared to the Ta-C bond. An argon ion gun can be used to sputter away the surface contamination and reveal the bulk material.[4]

Q3: How should I calibrate the binding energy scale for XPS analysis of TaC?

A3: Accurate calibration of the binding energy scale is critical. The most common method is to reference the adventitious carbon C 1s peak (from atmospheric exposure) to 284.8 eV.[5] However, it is important to be aware that the position of this peak can be influenced by the sample's work function.[6] For conductive samples like TaC that are in good electrical contact with the spectrometer, the Fermi edge can be used as a reliable reference point.[6] If the sample is insulating, a flood gun may be necessary to neutralize surface charging.[7]

Parameter Reference Material/Method Typical Value Notes
Instrument Calibration Metallic Cu, Ag, and Au standardsCu 2p₃/₂, Ag 3d₅/₂, Au 4f₇/₂Ensures the spectrometer's energy scale is accurate.[4]
Charge Referencing Adventitious Carbon C 1s284.8 eVMost common method, but can be unreliable for some materials.[5][6]
Charge Referencing Fermi Level0 eVFor conductive samples in good electrical contact with the spectrometer.[6]
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) Analysis

Q1: How can I ensure the magnification of my SEM/TEM is accurate when imaging TaC nanoparticles?

A1: Magnification calibration is essential for accurate size and morphological analysis. This is achieved using certified calibration standards with features of known dimensions. For SEM, standards with patterns of concentric squares or grids are common.[8] For high-resolution TEM, crystal lattice plane specimens with known lattice spacings are used.[8] Examples include gold or platinum/iridium particles on a carbon film.[9][10]

Q2: What standards should I use for quantitative Energy Dispersive X-ray Spectroscopy (EDS) analysis of my TaC sample?

A2: For accurate quantitative EDS, it is best to use standards with a composition as close as possible to the sample being analyzed.[11] While "standardless" quantification methods are available and can provide results with a relative error of around 2%, using your own standards measured on the same instrument will yield more accurate results.[12][13] For TaC, a pure tantalum standard and a stable carbon standard (like silicon carbide or diamond) can be used. It is also possible to purchase multi-element standards that contain tantalum.[14]

Analysis Standard Type Examples
SEM Magnification Grids and patterned standardsGrids with 25µm or 12.5µm repeat distances.[8]
TEM Magnification Latex spheres, crystal latticesPolystyrene latex spheres, gold particles on carbon film.[9]
TEM High Resolution Crystal lattice planesGold (0.204nm, 0.143nm, 0.102nm spacings), Crocidolite (0.9nm, 0.45nm spacings).[8]
EDS Quantification Pure elements or compounds of known stoichiometryPure Tantalum, Silicon Carbide, Certified multi-element standards.[15]

Experimental Protocols

XRD Sample Preparation and Data Acquisition for TaC Powder
  • Sample Preparation:

    • Ensure the TaC powder is finely ground to ensure random crystallite orientation.

    • Mount the powder in a sample holder, ensuring a flat and level surface to prevent errors from sample displacement.

  • Instrument Calibration:

    • Run a calibration scan using a standard reference material (e.g., NIST SRM 660c or a silicon standard) to check for any peak position shifts due to instrument misalignment.

  • Data Acquisition:

    • Perform a survey scan over a wide 2θ range (e.g., 20-100 degrees) with a coarse step size to identify the major diffraction peaks.

    • Perform high-resolution scans over the peaks of interest with a smaller step size and longer counting time for accurate determination of peak position, intensity, and width.

XPS Analysis of TaC
  • Sample Mounting:

    • Mount the TaC sample on a clean sample holder using conductive carbon tape to ensure good electrical contact and minimize charging.

  • Initial Survey Scan:

    • Acquire a survey spectrum (0-1100 eV binding energy) to identify all elements present on the surface.[4]

  • Charge Correction and Calibration:

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV or by referencing to the Fermi level if applicable.[5][6]

  • High-Resolution Scans:

    • Acquire high-resolution spectra for the Ta 4f and C 1s regions to determine the chemical states and bonding environments.

  • Depth Profiling (Optional):

    • If necessary, use an argon ion beam to sputter the surface and acquire spectra at different depths to analyze the bulk composition and identify any surface contamination or oxidation layers.[4]

SEM/EDS Analysis of TaC Powder
  • Sample Preparation:

    • Disperse the TaC powder onto a conductive carbon adhesive tab on an SEM stub.

    • If the sample is non-conductive, apply a thin conductive coating (e.g., carbon or gold) to prevent charging. Note that a carbon coat will interfere with the analysis of carbon in the sample.[11]

  • Instrument Setup and Calibration:

    • Optimize the accelerating voltage (typically 15-20 kV for quantitative analysis) and beam current.[12]

    • Calibrate the magnification using a suitable standard.

  • Imaging:

    • Acquire secondary electron (SE) images for topographical information and backscattered electron (BSE) images for compositional contrast.

  • EDS Data Acquisition:

    • For quantitative analysis, acquire EDS spectra from multiple points or areas on the sample.

    • If using standards, acquire spectra from the standards under the same conditions as the unknown sample.[15]

Visualizations

XRD_Troubleshooting_Workflow start XRD Peak Mismatch Observed check_cal Is the instrument calibrated with a known standard? start->check_cal calibrate Calibrate with SRM (e.g., Si, LaB6) check_cal->calibrate No check_sample Is the sample surface flat and at the correct height? check_cal->check_sample Yes calibrate->check_cal reprepare Reprepare sample, ensuring a flat surface check_sample->reprepare No check_stoichiometry Could there be non-stoichiometry or lattice strain? check_sample->check_stoichiometry Yes reprepare->check_sample analyze_further Analyze with complementary techniques (e.g., XPS, chemical analysis) check_stoichiometry->analyze_further Yes conclusion Peak shift cause identified check_stoichiometry->conclusion No analyze_further->conclusion

Caption: A workflow for troubleshooting XRD peak mismatches.

XPS_Interpretation_TaC start Acquire High-Resolution Ta 4f Spectrum main_peak Is the main Ta 4f 7/2 peak at ~23.0 eV? start->main_peak charge_correct Perform Charge Correction (Adventitious C 1s at 284.8 eV) main_peak->charge_correct No additional_peaks Are there additional peaks at higher binding energies? main_peak->additional_peaks Yes charge_correct->main_peak no_oxidation Sample is likely stoichiometric TaC additional_peaks->no_oxidation No oxidation Higher BE peaks indicate surface oxidation (e.g., Ta2O5) additional_peaks->oxidation Yes sputter Use Ar+ sputtering to analyze bulk material oxidation->sputter

Caption: A decision tree for interpreting TaC XPS spectra.

SEM_EDS_Workflow prep Sample Preparation (Mounting & Coating) calib Instrument Calibration (Magnification & Beam) prep->calib imaging Acquire SE and BSE Images calib->imaging qual_eds Qualitative EDS Analysis (Identify Elements) imaging->qual_eds quant_choice Quantitative Analysis Method? qual_eds->quant_choice standardless Standardless Quantification quant_choice->standardless Standardless with_standards Quantification with Standards quant_choice->with_standards With Standards results Generate Quantitative Composition standardless->results measure_standards Measure Standards under same conditions with_standards->measure_standards measure_standards->results

Caption: A general workflow for SEM/EDS analysis of TaC.

References

Best practices for handling and storing Tantalum(IV) carbide powder

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tantalum(IV) Carbide Powder

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing this compound (TaC) powder. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound powder?

This compound (TaC) is an extremely hard, refractory ceramic material with a high melting point, excellent chemical stability, and metallic electrical conductivity.[1][2] It typically appears as a brown-gray powder.[1] Due to its exceptional properties, it is used in various applications, including cutting tools, high-temperature alloys, and as a grain refiner in cemented carbides.[2][3]

2. What are the primary hazards associated with this compound powder?

While this compound in its bulk form has a negligible fire and explosion hazard, fine dust can form explosive mixtures in the air, especially in the presence of an ignition source.[4] Inhalation of the powder may cause mucous membrane irritation.[4] Direct contact with skin and eyes can also lead to irritation.[4][5]

3. What are the proper storage conditions for this compound powder?

This compound powder should be stored in a cool, dry, and well-ventilated area.[6][7] Keep the container tightly sealed to prevent moisture absorption and contamination.[6][7] It is also crucial to store it separately from incompatible materials, particularly strong oxidizing agents.[4][5]

4. What personal protective equipment (PPE) is required when handling this compound powder?

To ensure safety when handling this compound powder, the following PPE is recommended:

  • Respiratory Protection: An N95 or higher-rated respirator should be used to prevent inhalation of dust particles.[7]

  • Eye Protection: Safety glasses or goggles are necessary to protect the eyes from dust.[4]

  • Hand Protection: Impermeable gloves should be worn to prevent skin contact.[7]

  • Body Protection: A lab coat or protective clothing is recommended to keep powder off personal clothing.[7]

5. How should this compound powder be disposed of?

Dispose of this compound powder in accordance with all applicable federal, state, and local regulations.[4][8] It is advisable to contact a licensed professional waste disposal service.[7] Ensure the waste is stored in a properly labeled, sealed container.[7]

Troubleshooting Guides

Issue 1: The this compound powder appears to have changed color or consistency.

  • Possible Cause: This could be a sign of oxidation or contamination. Tantalum carbide can react with oxygen at high temperatures, and prolonged exposure to humid air may affect the powder's quality.

  • Solution:

    • Visually inspect the powder for any obvious clumps, discoloration, or foreign particles.

    • If you suspect contamination, it is best to use a fresh, unopened container for sensitive experiments.

    • To prevent this, always store the powder in a tightly sealed container in a desiccator or a dry, inert atmosphere, such as a glove box.

Issue 2: Difficulty in weighing and transferring the powder without creating airborne dust.

  • Possible Cause: The fine nature of the powder makes it susceptible to becoming airborne, which poses an inhalation hazard and can lead to sample loss.

  • Solution:

    • Whenever possible, handle the powder in a fume hood or a glove box with controlled airflow.[5]

    • Use anti-static weighing boats or spatulas to minimize electrostatic cling.

    • For small quantities, consider preparing a stock suspension in a compatible, inert solvent to avoid handling the dry powder repeatedly.

    • Employ gentle handling techniques; avoid scooping or pouring the powder from a height.

Issue 3: Inconsistent experimental results when using this compound powder.

  • Possible Cause: Inconsistencies can arise from variations in particle size, purity, or surface chemistry of the powder between batches.

  • Solution:

    • Always record the lot number of the powder used in your experiments.

    • If you suspect batch-to-batch variability, consider characterizing the powder's properties (e.g., particle size distribution, surface area) before use.

    • For critical applications, it may be necessary to source a larger single batch of powder to ensure consistency across multiple experiments.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula TaC
Molar Mass 192.96 g/mol
Appearance Brown-gray powder[1]
Density 14.3 g/cm³
Melting Point 3875 °C[2]
Boiling Point 5500 °C[2]
Solubility Insoluble in water[1]

Experimental Protocols

Protocol 1: Safe Weighing and Transfer of this compound Powder

  • Preparation: Don the appropriate PPE (lab coat, gloves, safety glasses, and N95 respirator). Ensure the weighing area, preferably within a fume hood, is clean and free of drafts.

  • Grounding: If handling large quantities of powder where static discharge is a concern, ensure all equipment is properly grounded.

  • Weighing:

    • Place an anti-static weighing boat on the analytical balance and tare.

    • Carefully use a clean, dry spatula to transfer the desired amount of this compound powder to the weighing boat.

    • Keep the container opening as close to the weighing boat as possible to minimize dust generation.

  • Transfer:

    • To transfer the weighed powder to a reaction vessel, gently tap the weighing boat to guide the powder.

    • A powder funnel can be used to aid the transfer and prevent spillage.

  • Cleaning:

    • Clean the spatula and weighing area with a damp cloth or a vacuum equipped with a HEPA filter to avoid dispersing any remaining powder into the air.[5]

    • Dispose of all contaminated materials according to institutional guidelines.

Mandatory Visualization

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound Powder cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Spill & Cleanup A Don Appropriate PPE (Gloves, Goggles, Respirator) B Prepare Work Area (Fume Hood/Glove Box) A->B C Weigh Powder Using Anti-Static Tools B->C Proceed to Handling H Evacuate and Ventilate Area B->H In Case of Spill D Transfer Powder Gently to Reaction Vessel C->D E Seal Container Tightly D->E After Use F Store in a Cool, Dry, Well-Ventilated Area E->F G Separate from Incompatible Materials F->G I Clean with HEPA Vacuum or Wet Method H->I J Dispose of Waste According to Regulations I->J

Caption: Workflow for Safe Handling and Storage of TaC Powder.

Spill_Response_Protocol Spill Response Protocol for this compound Powder start Spill Occurs ppe Ensure Appropriate PPE is Worn start->ppe evacuate Evacuate Non-Essential Personnel and Isolate the Area ppe->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate cleanup Clean Up Spill Using a HEPA-Filtered Vacuum or by Wet Mopping to Avoid Dust Generation ventilate->cleanup disposal Place Spilled Material and Contaminated Cleaning Supplies in a Sealed, Labeled Container cleanup->disposal waste Dispose of as Hazardous Waste Following Institutional and Local Regulations disposal->waste end Spill Cleaned waste->end

Caption: Spill Response Protocol for TaC Powder.

References

Validation & Comparative

A Comparative Guide to Tantalum(IV) Carbide and Other Transition Metal Carbides for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced materials, transition metal carbides stand out for their exceptional combination of high melting points, extreme hardness, and excellent electrical and thermal conductivity. These properties make them indispensable in a variety of demanding applications, from cutting tools and wear-resistant coatings to high-temperature structural components in aerospace and nuclear industries. Among these remarkable materials, Tantalum(IV) carbide (TaC) is a prominent member, often benchmarked against other carbides for specific and rigorous applications. This guide provides an objective comparison of the physical and mechanical properties of this compound against other key transition metal carbides, supported by experimental data and standardized testing protocols.

Comparative Analysis of Physical and Mechanical Properties

The selection of a transition metal carbide for a particular application is dictated by its unique set of properties. The following table summarizes the key quantitative data for this compound and other notable transition metal carbides, including Tungsten carbide (WC), Titanium carbide (TiC), Niobium carbide (NbC), Zirconium carbide (ZrC), Hafnium carbide (HfC), and Vanadium carbide (VC).

PropertyTantalum Carbide (TaC)Tungsten Carbide (WC)Titanium Carbide (TiC)Niobium Carbide (NbC)Zirconium Carbide (ZrC)Hafnium Carbide (HfC)Vanadium Carbide (VC)
Melting Point (°C) ~3880~2780[1]~3140[2]~3608[3]~3530[4]~3958[5]~2800[6]
Vickers Hardness (GPa) 15.7 - 19.6[7]~25.5[1]~29.4~17.6[8]~22.5[8]~24.5[8]~28.4
Mohs Hardness ~9[7][9]9 - 9.5[1]9 - 9.5[2]-->9[5]9 - 9.5[10][11]
Young's Modulus (GPa) 285 - 457[5][7]530 - 700[1]~400[12]~452[3]~440[4]350 - 510[13]~380[10]
Thermal Conductivity (W/m·K) 21 - 22[12][7]110[1]~21[14]14[10]20.5 - 25[4][15]19 - 22[8][13]-
Electrical Resistivity (µΩ·cm) ~15[8]-~100[8]20 - 35[8][10]~75[8]37 - 67[8][13]-
Coefficient of Thermal Expansion (10⁻⁶/K) 6.3 - 6.6[8]5.5[1]8.5[8]6.6[8][10]7.1[8]6.1[8]-
Density (g/cm³) 14.3 - 14.65[7]~15.7[1]4.937.82[3]6.73[4]12.3 - 12.7[8][13]~5.77

Experimental Protocols

The data presented in this guide is derived from standardized experimental procedures designed to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Material Synthesis

Transition metal carbides are typically synthesized as fine powders which are then consolidated into dense bodies through sintering.

  • Chemical Vapor Deposition (CVD): This method involves the reaction of a volatile halide of the transition metal with a hydrocarbon gas (e.g., methane) at elevated temperatures (typically 950-1100°C) in a reaction chamber. The carbide is deposited as a thin film on a substrate.

  • Hot-Pressing Sintering: This is a powder metallurgy process where the carbide powder is simultaneously subjected to high temperature and uniaxial pressure in a die. The combination of heat (1000-2000°C) and pressure facilitates the densification of the powder into a solid component.

Mechanical Property Testing
  • Microindentation Hardness (ASTM E384): This standard test method is used to determine the Vickers and Knoop hardness of materials. A calibrated machine forces a diamond indenter of a specific geometry (a square-based pyramid for Vickers) into the surface of the material being tested. The dimensions of the resulting indentation are measured with a microscope and used to calculate the hardness value. This method is particularly useful for evaluating the hardness of small or thin samples and individual microstructural phases.

  • Flexural Strength (ASTM C1161 and ASTM C1211): These standards cover the determination of flexural strength (or bend strength) of advanced ceramics at ambient and elevated temperatures, respectively. A rectangular bar specimen is subjected to a three-point or four-point bending test until fracture. The load at which fracture occurs is used to calculate the flexural strength.

Thermophysical Property Testing
  • Thermal Expansion (ASTM C372 / ASTM E831): The coefficient of linear thermal expansion is determined using a dilatometer. A specimen is heated in a furnace, and the change in its length as a function of temperature is measured. This data is used to calculate the rate at which the material expands with increasing temperature.

  • Thermal Conductivity (Laser Flash Method - ASTM E1461): This non-destructive technique measures thermal diffusivity. One side of a small, thin disc-shaped sample is subjected to a short pulse of energy from a laser. An infrared detector on the opposite side measures the resulting temperature rise as a function of time. The thermal diffusivity is calculated from this temperature-time profile. Thermal conductivity can then be determined if the specific heat capacity and density of the material are known.

Electrical Property Testing
  • Electrical Resistivity (Four-Point Probe Method): This method is used to measure the electrical resistivity of a material. Four equally spaced probes are placed in a line on the surface of the sample. A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes. The resistivity is then calculated from the measured current, voltage, and the geometry of the probe and sample.

Material Selection Workflow

The choice of a specific transition metal carbide is highly dependent on the primary requirements of the intended application. The following diagram illustrates a logical workflow for selecting a suitable carbide based on key performance criteria.

G start Define Application Requirements hardness High Hardness & Wear Resistance? start->hardness temp Extreme Temperature Stability (>3500°C)? hardness->temp Yes toughness High Toughness? hardness->toughness No vc Vanadium Carbide (VC) hardness:e->vc  Yes, Highest tic Titanium Carbide (TiC) hardness:e->tic  Yes, High conductivity High Thermal Conductivity? temp->conductivity Yes tac_hfc Tantalum Carbide (TaC) Hafnium Carbide (HfC) temp->tac_hfc No conductivity->tac_hfc No wc Tungsten Carbide (WC) conductivity->wc Yes toughness->wc Yes nbc Niobium Carbide (NbC) toughness->nbc No cutting_tools Cutting Tools, Abrasives vc->cutting_tools coatings Wear-Resistant Coatings tic->coatings refractory Refractory Components, Crucibles, Rocket Nozzles tac_hfc->refractory heat_dissipation Heat Sinks, High-Speed Machining wc->heat_dissipation cermets Cermets, Steel Additives nbc->cermets

Caption: Decision workflow for selecting a transition metal carbide.

Conclusion

This compound is a premier material for applications demanding exceptional high-temperature performance and good hardness. While it boasts one of the highest melting points among the carbides, other materials like Tungsten carbide offer superior thermal conductivity and toughness, making them ideal for applications such as high-speed cutting tools where heat dissipation is critical. Vanadium and Titanium carbides provide extreme hardness, suitable for wear-resistant coatings. The choice between these advanced ceramics ultimately requires a careful consideration of the specific environmental and mechanical demands of the application. This guide serves as a foundational resource for researchers and professionals to make informed decisions in the selection and application of these high-performance materials.

References

A Comparative Guide to the Validation of Theoretical Models for Tantalum(IV) Carbide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of experimental data and theoretical models for Tantalum(IV) carbide (TaC), a material of significant interest due to its exceptional hardness, high melting point, and excellent chemical stability.[1][2] For researchers, scientists, and professionals in drug development, the validation of theoretical predictions against experimental results is crucial for the accurate modeling and design of new materials. This document outlines the key physical properties of TaC, details the experimental protocols used for their measurement, and presents a structured comparison with data derived from prominent theoretical models.

Data Presentation: A Side-by-Side Look at Theory and Experiment

The validation of computational models hinges on the direct comparison of their predictions with robust experimental data. The following tables summarize the quantitative data for the structural, mechanical, and electronic properties of this compound from both experimental measurements and theoretical calculations, primarily using Density Functional Theory (DFT).

Table 1: Structural Properties of this compound

PropertyExperimental ValueTheoretical Value (Model)
Crystal StructureCubic (Rock-Salt, NaCl-type)[2]Cubic (Rock-Salt, NaCl-type) - Confirmed as the global minimum[3]
Lattice Parameter (a₀)4.455 Å[4]4.39 - 4.567 Å (DFT)

Note: The experimental lattice parameter of TaC can vary with the carbon-to-tantalum ratio.[5]

Table 2: Mechanical Properties of this compound

PropertyExperimental ValueTheoretical Value (Model)
Bulk Modulus (K)290.7 (6.8) GPa[1]267 (3) GPa, 310 (2) GPa, 339.2 GPa (DFT)[1][6]
Elastic Modulus285 GPa[2]457 GPa (at 5.5 GPa and 1300 °C)[7]
Vickers Hardness (Hv)11.1–15.7 GPa; 20.9 GPa (HPHT synthesized)[4]23.3 GPa (Ideal indentation strength, DFT)[4][8]
Microhardness1600–2000 kg/mm ² (~9 Mohs)[2]-

Table 3: Electronic and Superconducting Properties of this compound

PropertyExperimental ValueTheoretical Value (Model)
Electrical PropertyMetallic Conductivity[2]Metallic behavior confirmed by band structure calculations[9]
Superconducting Transition Temperature (Tc)10.35 K[2]-
Density of States at Fermi Level (DOS at EF)-0.65 electrons/(eV primitive cell) (Augmented-plane-wave method)[10]

Experimental Protocols: Methodologies for Material Characterization

The experimental data presented in this guide are derived from a range of advanced material characterization techniques. The following are detailed methodologies for the key experiments cited.

High-Pressure Synchrotron X-ray Diffraction (XRD) This technique is employed to study the structural properties of materials under extreme pressure.

  • Objective: To determine the equation of state and bulk modulus of TaC.

  • Methodology: A Tantalum carbide sample is placed in a diamond anvil cell to generate high pressure. The sample is then irradiated with a high-brilliance X-ray beam from a synchrotron source. The diffraction pattern is collected at various pressures. The change in the lattice parameter with pressure is used to fit the Birch–Murnaghan equation of state, from which the bulk modulus (K₀) and its pressure derivative (K'₀) are derived.[1]

High-Pressure High-Temperature (HPHT) Synthesis and Characterization This method is used to produce high-quality, dense ceramic samples with superior mechanical properties.

  • Objective: To synthesize dense TaC samples for mechanical testing.

  • Methodology: TaC powder is subjected to high pressure (e.g., 5.5 GPa) and high temperature (e.g., 1400 °C) in a controlled environment.[4] This process promotes densification and reduces porosity. The resulting samples are then characterized using various techniques.

    • Microstructure Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to examine the grain size, morphology, and presence of defects in the synthesized TaC.[7]

    • Hardness Measurement: A Vickers hardness tester is used to determine the material's resistance to plastic deformation. An indenter with a specific geometry is pressed into the surface of the sample with a known load, and the dimensions of the resulting indentation are measured.[4]

X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Objective: To investigate the electronic band structure of TaC.

  • Methodology: The TaC sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The resulting spectrum provides information about the valence bands, which can be directly compared with the density of states calculated from theoretical models.[10]

Visualization of the Validation Workflow

The process of validating theoretical models against experimental data can be visualized as a systematic workflow. The following diagram, generated using the DOT language, illustrates the logical relationship between the theoretical and experimental arms of materials research, culminating in the validation of the computational model.

ValidationWorkflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Verification Theor_Model Select Theoretical Model (e.g., DFT) Calc Perform Computations (e.g., Lattice Parameter, Bulk Modulus) Theor_Model->Calc Theor_Data Predicted Properties Calc->Theor_Data Compare Compare and Validate Theor_Data->Compare Synthesis Material Synthesis (e.g., HPHT) Characterization Characterization (e.g., XRD, SEM, Hardness Testing) Synthesis->Characterization Exp_Data Experimental Data Characterization->Exp_Data Exp_Data->Compare Conclusion Model Validation/ Refinement Compare->Conclusion

Caption: Workflow for validating theoretical models with experimental data.

References

A Comparative Guide to the Synthesis of Tantalum(IV) Carbide

Author: BenchChem Technical Support Team. Date: November 2025

Tantalum(IV) carbide (TaC) is a transition metal carbide renowned for its exceptional properties, including an extremely high melting point (approximately 3880°C), outstanding hardness, and excellent chemical and thermal stability. These characteristics make it a critical material in various high-performance applications, such as cutting tools, wear-resistant coatings, and high-temperature structural components in the aerospace and nuclear industries. The performance of TaC in these applications is intrinsically linked to its purity, particle size, and morphology, which are in turn dictated by the synthesis method employed. This guide provides a comparative overview of the most common methods for synthesizing this compound, offering insights into their respective experimental protocols and performance outcomes.

Comparative Data of TaC Synthesis Methods

The selection of a suitable synthesis method for TaC is a critical step that influences the final properties of the material. The following table summarizes the key quantitative parameters of various synthesis methods, providing a basis for comparison.

Synthesis MethodPrecursor MaterialsReaction Temperature (°C)Reaction TimeProduct PurityParticle/Grain Size
Chemical Vapor Deposition (CVD) TaCl₅, C₃H₆, H₂, Ar[1]1100 - 1300[1]Varies (coating process)High (>99.99% precursor purity)[1]Nanocrystalline to columnar grains[1]
Mechanochemical Synthesis Tantalum powder, Carbon powder[2]Ambient50 minutes[2]Forms TaC-WC composite[2]~0.7 ± 0.3 µm[2]
Sol-Gel Tantalum pentachloride (TaCl₅), Phenolic resin[3]800 (pyrolysis), 1400-1600 (SPS)24h (drying), Varies (SPS)High, low oxygen content achievable30 - 100 nm
Thermal Plasma Synthesis Tantalum ethoxide (Ta(OC₂H₅)₅)[4]High (plasma flame)MillisecondsHigh (up to 97.4 wt% TaC)[4]4 - 14 nm[5]
Self-Propagating High-Temperature Synthesis (SHS) Tantalum powder, Carbon powderIgnition temperature initiates reactionVery short (combustion wave propagation)High purity achievableVaries, can produce fine powders
Carbothermal Reduction Tantalum pentoxide (Ta₂O₅), Carbon[6]~1200 and higher[6][7]30 minutes[7]Dependent on conditionsNanoparticles (e.g., 21 nm)[7]

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for replicating and optimizing the synthesis of TaC. Below are the methodologies for the key synthesis techniques.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a process used to produce high-purity solid materials in the form of thin films or coatings. In the context of TaC synthesis, it involves the reaction of volatile precursors in a controlled environment at elevated temperatures.

Experimental Setup: A low-pressure hot-wall CVD reactor is typically used. The setup consists of a quartz tube furnace, a gas delivery system with mass flow controllers, a precursor sublimation and delivery system, and a vacuum system.[1] A graphite substrate is placed inside the reactor.[1]

Procedure:

  • High-purity Tantalum pentachloride (TaCl₅) powder is used as the tantalum source and is placed in a sublimator. To ensure a constant precursor feeding rate, a screw-driven powder feeder can be employed.[1]

  • Propylene (C₃H₆) or another hydrocarbon gas serves as the carbon source.[1]

  • Argon (Ar) is used as a carrier gas to transport the sublimated TaCl₅ into the reaction chamber, while Hydrogen (H₂) is used as a reducing agent and diluent gas.[1]

  • The substrate is heated to the deposition temperature, typically between 1100°C and 1300°C.[1]

  • The precursor gases are introduced into the reactor, where they decompose and react on the hot substrate surface to form a TaC coating.[1]

  • The deposition pressure is maintained at a constant value, for example, 6.7 kPa.[1]

Mechanochemical Synthesis

Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions.

Experimental Setup: A high-energy planetary ball mill is used. The milling is conducted in hardened steel or tungsten carbide vials with corresponding grinding balls.

Procedure:

  • A stoichiometric mixture of tantalum and carbon (graphite) powders is placed inside the milling vial.[2]

  • The milling is performed at ambient temperature in an inert atmosphere or under environmental conditions.[2]

  • The milling process is typically carried out for a specific duration, for instance, 50 minutes, often with intermittent pauses to prevent excessive heating.[2]

  • The high-energy collisions between the grinding balls and the powder mixture provide the activation energy for the reaction between tantalum and carbon, resulting in the formation of TaC.

Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique that involves the evolution of a network (gel) from a colloidal solution (sol). This method allows for the synthesis of materials with high purity and homogeneity at relatively low temperatures.

Experimental Setup: Standard laboratory glassware, a heating and stirring apparatus, a drying oven, and a furnace for pyrolysis and subsequent high-temperature treatment (like Spark Plasma Sintering - SPS) are required.

Procedure:

  • Tantalum pentachloride (TaCl₅) and a carbon source, such as phenolic resin, are dissolved in a suitable solvent like ethanol.[3]

  • The solution is heated and stirred to form a homogeneous sol, which upon further processing, forms a gel.[3]

  • The gel is then dried to remove the solvent.[3]

  • The dried gel undergoes pyrolysis at a temperature around 800°C to form a precursor powder.[3]

  • This precursor is then subjected to a high-temperature treatment, for example, using Spark Plasma Sintering (SPS) at temperatures between 1400°C and 1600°C, to induce the carbothermal reduction and form crystalline TaC nanoparticles.[3]

Thermal Plasma Synthesis

Thermal plasma synthesis utilizes the high temperatures and reactive species present in a plasma to vaporize precursors and synthesize nanomaterials.

Experimental Setup: A thermal plasma reactor, typically an RF (Radio Frequency) induction plasma torch or a DC (Direct Current) plasma torch, is used. The setup also includes a precursor injection system, a reaction chamber, and a powder collection system.[5]

Procedure:

  • A liquid precursor, such as tantalum ethoxide (Ta(OC₂H₅)₅), which contains both tantalum and carbon, is injected into the high-temperature plasma flame.[4]

  • The precursor rapidly vaporizes and decomposes in the plasma.

  • The vaporized species then nucleate and condense in the cooler regions of the plasma tail flame, forming TaC nanoparticles.[5]

  • The synthesized nanoparticles are carried by the gas flow to a collection system. The particle size can be controlled by adjusting parameters like the quenching gas flow.[5]

Self-Propagating High-Temperature Synthesis (SHS)

SHS, also known as combustion synthesis, is a method that utilizes the exothermic heat of a reaction to sustain itself. Once initiated, a combustion wave propagates through the reactants, converting them into the desired product.[8][9][10]

Experimental Setup: A reaction chamber that can be evacuated or filled with an inert gas, and an ignition source (e.g., a heated filament or a laser) are required.

Procedure:

  • A mixture of tantalum and carbon powders is typically pressed into a pellet or another desired shape.

  • The reactant compact is placed in the reaction chamber.

  • The reaction is initiated at one point by the ignition source.

  • The heat generated by the exothermic reaction between tantalum and carbon is sufficient to heat the adjacent layer of reactants to its ignition temperature, causing a self-sustaining combustion wave to propagate through the entire sample.[9]

  • This process is very rapid and results in the formation of the TaC product.

Carbothermal Reduction

Carbothermal reduction is a high-temperature process where a metal oxide is reduced by carbon to form the corresponding carbide.

Experimental Setup: A high-temperature furnace, typically a tube furnace or a solar furnace, capable of reaching temperatures above 1200°C is required. The reaction is carried out in a controlled atmosphere (e.g., vacuum or inert gas).[6][7]

Procedure:

  • A mixture of tantalum pentoxide (Ta₂O₅) and a carbon source (e.g., graphite or a phenolic resin) is prepared.[6][7]

  • The mixture is heated in the furnace to a high temperature, for example, 1200°C.[7]

  • At this temperature, the carbon reduces the tantalum pentoxide, forming tantalum carbide and carbon monoxide as a byproduct.[6]

  • The reaction is held at the desired temperature for a specific duration, for instance, 30 minutes, to ensure complete conversion.[7]

Visualizing Synthesis Pathways

The following diagram illustrates the logical relationships between the different synthesis methods for this compound and their key influencing parameters.

TaC_Synthesis_Methods cluster_methods Synthesis Methods cluster_parameters Key Parameters cluster_product Product Characteristics CVD Chemical Vapor Deposition Precursors Precursor Materials CVD->Precursors Gaseous (TaCl₅, C₃H₆) Temperature Reaction Temperature CVD->Temperature High (1100-1300°C) Time Reaction Time CVD->Time Process Dependent Environment Reaction Environment CVD->Environment Vacuum/Inert Gas MS Mechanochemical Synthesis MS->Precursors Solid (Ta, C powders) MS->Temperature Ambient MS->Time Short (minutes) MS->Environment Inert/Ambient SG Sol-Gel SG->Precursors Liquid (TaCl₅, resin) SG->Temperature Low (Gel) to High (SPS) SG->Time Long (hours) SG->Environment Liquid Phase/Inert PS Plasma Synthesis PS->Precursors Liquid (Ta(OC₂H₅)₅) PS->Temperature Very High (Plasma) PS->Time Very Short (ms) PS->Environment Plasma Gas SHS Self-Propagating High-Temperature Synthesis SHS->Precursors Solid (Ta, C powders) SHS->Temperature High (Exothermic) SHS->Time Very Short (seconds) SHS->Environment Inert/Vacuum CR Carbothermal Reduction CR->Precursors Solid (Ta₂O₅, C) CR->Temperature High (>1200°C) CR->Time Minutes to Hours CR->Environment Inert/Vacuum Purity Purity Precursors->Purity ParticleSize Particle/Grain Size Temperature->ParticleSize Time->ParticleSize Environment->Purity Morphology Morphology ParticleSize->Morphology

Caption: TaC Synthesis Methods and Key Parameters.

References

A Researcher's Guide to Cross-Validation of Tantalum(IV) Carbide Characterization Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in materials science and drug development, a thorough and accurate characterization of materials is paramount. Tantalum(IV) carbide (TaC), a refractory ceramic material, presents a unique set of properties that necessitate a multi-faceted approach to its analysis.[1][2] This guide provides a comparative overview of common characterization techniques for TaC, supported by experimental data and detailed protocols to facilitate cross-validation and ensure a comprehensive understanding of this advanced material.

Tantalum carbide is renowned for its exceptional hardness, high melting point, and metallic electrical conductivity, making it a desirable material for applications ranging from cutting tools to aerospace components.[1][3][4] However, the properties of TaC can be significantly influenced by its stoichiometry (the ratio of tantalum to carbon atoms), crystal structure, and microstructure.[1][5] Therefore, employing a combination of characterization techniques is crucial to obtain a complete and reliable picture of the material's characteristics. This guide focuses on the cross-validation of data obtained from X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Raman Spectroscopy.

Data Presentation: A Comparative Look at TaC Properties

The following tables summarize quantitative data for this compound, compiled from various studies. It is important to note that variations in synthesis methods and experimental conditions can lead to differences in measured values.[6]

Table 1: Crystallographic and Physical Properties of Tantalum Carbide

PropertyReported Value(s)Characterization Technique(s)
Crystal Structure (x = 0.7–1.0)Cubic (rock-salt)[1][2]XRD
Lattice ParameterIncreases with carbon content[1]XRD
Density14.3–14.65 g/cm³ (TaC)[1]Calculated from lattice parameters (XRD)
Melting Point3768 °C (6814 °F; 4041 K)[1][7]Laser-thermal technology[7]
Thermal Conductivity21 W/(m·K)[1]Not specified

Table 2: Mechanical and Electrical Properties of Tantalum Carbide

PropertyReported Value(s)Characterization Technique(s)
Microhardness1600–2000 kg/mm ² (~9 Mohs)[1][2]Vickers Indentation
Young's Modulus285 GPa[1]Not specified
Vickers Hardness20.9 ± 0.5 GPa[6]Vickers Indentation
Electrical ConductivityMetallic[1]Not specified
Superconducting Transition Temperature (Tc)10.35 K[1]Not specified

Experimental Protocols: Methodologies for Key Characterization Techniques

To ensure reproducibility and enable accurate cross-validation, detailed experimental protocols are essential. The following sections outline the typical methodologies for the characterization of TaC.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity, lattice parameters, and crystallite size of TaC.

Methodology:

  • Sample Preparation: Tantalum carbide powder is finely ground to ensure random orientation of the crystallites. For thin films, the sample is mounted directly in the diffractometer.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Data Collection: The XRD pattern is recorded over a 2θ range typically from 20° to 100°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.[5]

  • Data Analysis: The resulting diffraction peaks are compared to standard diffraction patterns from databases (e.g., JCPDS) to identify the phases present. The lattice parameters can be calculated from the peak positions using Bragg's Law. The crystallite size can be estimated from the peak broadening using the Scherrer equation.[8]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition, chemical states, and stoichiometry of the TaC surface.

Methodology:

  • Sample Preparation: The TaC sample is placed in an ultra-high vacuum (UHV) chamber. The surface may be sputtered with an ion beam (e.g., Ar+) to remove surface contaminants and analyze the bulk composition.[5]

  • Instrumentation: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source is used.

  • Data Collection: A survey scan is first performed to identify all elements present on the surface. High-resolution scans of the Ta 4f and C 1s regions are then acquired to determine the chemical states and bonding environments.[5][9]

  • Data Analysis: The binding energies of the photoelectrons are used to identify the elements and their oxidation states. The peak areas are used to quantify the elemental composition after correcting for atomic sensitivity factors. The stoichiometry of TaC can be determined from the Ta/C atomic ratio.[5]

Scanning Electron Microscopy (SEM)

Objective: To investigate the surface morphology, microstructure, and grain size of TaC.

Methodology:

  • Sample Preparation: The TaC sample is mounted on an SEM stub using conductive adhesive. For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is applied to prevent charging.

  • Instrumentation: A field-emission scanning electron microscope (FE-SEM) provides high-resolution imaging.

  • Imaging: The sample is scanned with a focused beam of electrons. Secondary electrons (SE) are used to visualize the surface topography, while backscattered electrons (BSE) provide contrast based on atomic number, which can help distinguish between different phases.

  • Analysis: The SEM images are used to characterize the grain size and shape, porosity, and overall microstructure of the TaC material.[5][10]

Transmission Electron Microscopy (TEM)

Objective: To obtain high-resolution images of the internal microstructure, crystal defects, and nanoparticle distribution within TaC.

Methodology:

  • Sample Preparation: This is a critical and often challenging step. A thin, electron-transparent sample (typically <100 nm thick) is required. This can be achieved by methods such as focused ion beam (FIB) milling or crushing the powder and dispersing it on a TEM grid.[1][11]

  • Instrumentation: A high-resolution transmission electron microscope (HR-TEM) operating at an accelerating voltage of 200-300 kV is used.

  • Imaging and Diffraction: Bright-field and dark-field imaging are used to visualize the microstructure and defects. Selected area electron diffraction (SAED) is used to determine the crystal structure of specific regions.

  • Analysis: TEM analysis can reveal details about grain boundaries, dislocations, stacking faults, and the distribution of TaC nanoparticles in a composite material.[1]

Raman Spectroscopy

Objective: To identify the vibrational modes of Ta-C bonds and detect the presence of different carbon phases (e.g., graphitic or amorphous carbon).

Methodology:

  • Sample Preparation: The TaC sample is placed on a microscope slide.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 633 nm) is used.

  • Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed. The Raman spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

  • Data Analysis: The positions and shapes of the Raman peaks are characteristic of the vibrational modes of the material. For TaC, characteristic peaks can be assigned to Ta-C bonds. The presence of D and G bands in the spectrum can indicate the presence of disordered and graphitic carbon, respectively.[12][13]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comprehensive characterization of this compound and the interplay between different analytical techniques.

TaC_Characterization_Workflow cluster_synthesis Material Synthesis cluster_primary Primary Characterization cluster_secondary In-depth Analysis cluster_properties Property Measurement Synthesis TaC Synthesis (e.g., Sintering, CVD) XRD XRD (Phase, Structure) Synthesis->XRD Initial Analysis SEM SEM (Morphology) Synthesis->SEM Surface Overview TEM TEM (Microstructure, Defects) XRD->TEM Detailed Structural Analysis XPS XPS (Composition, Stoichiometry) XRD->XPS Correlate Structure and Composition Raman Raman (Bonding, Carbon Phases) XRD->Raman Correlate Structure and Bonding Mechanical Mechanical Testing (Hardness, Modulus) XRD->Mechanical Phase-Property Correlation SEM->TEM Identify Areas of Interest SEM->XPS Surface Chemistry of Features TEM->Mechanical Microstructure-Property Correlation XPS->Raman Correlate Composition and Bonding Electrical Electrical Measurement (Conductivity) XPS->Electrical Composition-Property Correlation

Caption: A logical workflow for the comprehensive characterization of this compound.

Cross_Validation_Logic cluster_techniques Characterization Techniques cluster_properties Material Properties XRD XRD Structure Crystal Structure & Phase XRD->Structure XPS XPS Composition Elemental Composition & Stoichiometry XPS->Composition Bonding Chemical Bonding XPS->Bonding SEM SEM Morphology Morphology & Microstructure SEM->Morphology TEM TEM TEM->Structure SAED TEM->Morphology Raman Raman Raman->Bonding Structure->Composition Cross-Validate Composition->Bonding Cross-Validate Morphology->Structure Cross-Validate

Caption: Interrelationship and cross-validation logic between different TaC characterization techniques.

By systematically applying these characterization techniques and cross-validating the results, researchers can gain a robust and comprehensive understanding of their this compound materials. This integrated approach is essential for quality control, new material development, and predicting the performance of TaC in its various applications.

References

Performance evaluation of Tantalum(IV) carbide in corrosive environments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting materials that can withstand aggressive chemical environments is a critical decision. This guide provides a comprehensive performance evaluation of Tantalum(IV) carbide (TaC) in corrosive environments, comparing it with other common corrosion-resistant materials. The information presented is supported by experimental data to facilitate informed material selection.

This compound (TaC) is an extremely hard, refractory ceramic material known for its high melting point and chemical inertness. Its performance in corrosive environments is a key factor in its selection for demanding applications. This guide compares the corrosion resistance of TaC with other widely used materials: Tungsten Carbide (WC), Titanium Carbide (TiC), Silicon Carbide (SiC), and two common superalloys, Hastelloy C-276 and Inconel 625.

Comparative Corrosion Performance Data

The following tables summarize the quantitative corrosion data for TaC and its alternatives in various corrosive media. It is important to note that corrosion rates can be influenced by the specific experimental conditions, including temperature, concentration, and aeration of the corrosive medium.

Table 1: Corrosion Performance in Acidic Environments (Sulfuric Acid - H₂SO₄)
MaterialConcentration (%)Temperature (°C)Corrosion Rate (mm/year)Pitting Potential (V vs. SCE)Corrosion Current Density (µA/cm²)
Tantalum (IV) Carbide (TaC) 96230< 0.05Not ReportedLow (qualitative)
Tungsten Carbide (WC-Co)1 M (approx. 9.8%)250.1 - 0.5Not Reported10 - 50
Titanium Carbide (TiC)1025Moderate (qualitative)Not ReportedNot Reported
Silicon Carbide (SiC)1025Low (qualitative)Not ReportedNot Reported
Hastelloy C-2761080< 0.1Not ReportedNot Reported
Inconel 62510Boiling~0.45Not ReportedNot Reported

Note: Data for carbides in highly concentrated acids at elevated temperatures is limited in publicly available literature. Pure Tantalum, a related material, shows excellent resistance in sulfuric acid.[1]

Table 2: Corrosion Performance in Acidic Environments (Hydrochloric Acid - HCl)
MaterialConcentration (%)Temperature (°C)Corrosion Rate (mm/year)Pitting Potential (V vs. SCE)Corrosion Current Density (µA/cm²)
Tantalum (IV) Carbide (TaC) 20100< 0.1Not ReportedLow (qualitative)
Tungsten Carbide (WC-Co)1 M (approx. 3.6%)250.5 - 1.5Not Reported50 - 150
Titanium Carbide (TiC)1025High (qualitative)Not ReportedNot Reported
Silicon Carbide (SiC)1025Low (qualitative)Not ReportedNot Reported
Hastelloy C-2761065< 0.1Not ReportedNot Reported
Inconel 62510Boiling~1.3Not ReportedNot Reported

Note: Pure Tantalum is known to be highly resistant to HCl at concentrations up to 30% at temperatures below 150°C.[2]

Table 3: Corrosion Performance in Saltwater Environments (3.5% NaCl)
MaterialTemperature (°C)Corrosion Rate (mm/year)Pitting Potential (V vs. SCE)Corrosion Current Density (µA/cm²)
Tantalum (IV) Carbide (TaC) 25Very Low (qualitative)High (qualitative)~0.0078[3]
Tungsten Carbide (WC-NiMo)25Not ReportedNot Reported~1.97
Tungsten Carbide (WC-Co)25Not ReportedNot Reported~3.85
Titanium Carbide (TiC)25Not Reported~0.3~1.5
Silicon Carbide (SiC)25Very Low (qualitative)> 1.0< 0.1
Hastelloy C-276Ambient< 0.0025High (qualitative)Not Reported
Inconel 625Ambient< 0.0025High (qualitative)Not Reported
Table 4: Corrosion Performance in Alkaline Environments (Sodium Hydroxide - NaOH)
MaterialConcentration (%)Temperature (°C)Corrosion Rate (mm/year)Pitting Potential (V vs. SCE)Corrosion Current Density (µA/cm²)
Tantalum (IV) Carbide (TaC) 1075Low (qualitative)Not ReportedNot Reported
Tungsten Carbide (WC-Co)1 M (4%)25Low (qualitative)Not ReportedLow (qualitative)
Titanium Carbide (TiC)1025Moderate (qualitative)Not ReportedNot Reported
Silicon Carbide (SiC)1025Moderate (qualitative)Not ReportedNot Reported
Hastelloy C-27650121< 0.5Not ReportedNot Reported
Inconel 62550100< 0.05Not ReportedNot Reported

Note: Pure Tantalum shows good resistance to NaOH at lower concentrations and temperatures but can be attacked at higher concentrations and temperatures.[4]

Experimental Protocols

The data presented in this guide is typically obtained through standardized electrochemical and immersion testing methods. The following are detailed protocols for key experiments.

Potentiodynamic Polarization Testing (Based on ASTM G59)

This electrochemical test is used to determine the corrosion rate, pitting susceptibility, and passivation behavior of a material.

1. Test Specimen Preparation:

  • The test specimen (working electrode) is typically a small, flat sample of the material with a surface area of approximately 1 cm².
  • The surface is mechanically polished to a mirror finish using a succession of finer abrasive papers (e.g., 600, 800, 1200 grit), followed by polishing with a diamond paste (e.g., 1 µm) to ensure a reproducible surface condition.
  • The polished specimen is cleaned ultrasonically in ethanol or acetone and then rinsed with deionized water.
  • The specimen is mounted in an electrode holder, exposing only the polished surface to the electrolyte.

2. Electrochemical Cell Setup:

  • A standard three-electrode electrochemical cell is used, consisting of the working electrode (the test specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
  • The cell is filled with the desired corrosive electrolyte (e.g., 3.5% NaCl solution, 1M H₂SO₄).
  • The solution is typically deaerated by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the experiment to remove dissolved oxygen, which can influence the corrosion process.
  • The temperature of the electrolyte is controlled using a water bath or a temperature-controlled cell.

3. Measurement Procedure:

  • The open-circuit potential (OCP) is monitored until a stable value is reached (typically for 1 hour).
  • The potentiodynamic scan is initiated from a potential cathodic (more negative) to the OCP (e.g., -250 mV vs. OCP) and scanned in the anodic (more positive) direction at a slow, constant scan rate (e.g., 0.167 mV/s or 1 mV/s).
  • The scan is continued to a predetermined potential or until a significant increase in current density is observed, indicating pitting or transpassive dissolution.
  • For cyclic polarization, the scan direction is reversed at a vertex potential, and the scan proceeds back to the initial potential.

4. Data Analysis:

  • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel extrapolation of the polarization curve.
  • The corrosion rate is calculated from the icorr value using Faraday's law.
  • The pitting potential (Epit) is identified as the potential at which a sharp and sustained increase in current density occurs.
  • The formation and stability of a passive film are assessed by the presence of a passive region (a range of potentials with low, stable current density).

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion mechanism and the properties of the protective passive film.

1. Test Setup:

  • The specimen preparation and electrochemical cell setup are the same as for potentiodynamic polarization.

2. Measurement Procedure:

  • The system is allowed to stabilize at the OCP.
  • A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode at a range of frequencies (e.g., from 100 kHz down to 10 mHz).
  • The resulting AC current response and the phase shift between the voltage and current are measured at each frequency.

3. Data Analysis:

  • The impedance data is typically presented as Nyquist and Bode plots.
  • The data is fitted to an equivalent electrical circuit model to extract quantitative parameters related to the corrosion process, such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate, and the capacitance of the passive film.

Immersion Corrosion Testing (Based on ASTM G31)

This is a simple, long-term test to determine the average corrosion rate of a material in a specific environment.

1. Specimen Preparation:

  • Specimens of known surface area are cleaned and weighed accurately.

2. Test Procedure:

  • The specimens are fully immersed in the corrosive solution in a suitable container.
  • The test is conducted for a predetermined duration (e.g., 24 hours, 30 days, or longer) at a constant temperature.
  • The corrosive solution may be stagnant or agitated, and the test can be conducted with or without aeration, depending on the desired conditions.

3. Evaluation:

  • After the exposure period, the specimens are removed, carefully cleaned to remove corrosion products, and reweighed.
  • The weight loss is used to calculate the average corrosion rate in mm/year or mils per year (mpy).
  • The surface of the specimens is also visually and microscopically examined for signs of localized corrosion, such as pitting or crevice corrosion.

Visualizing Experimental Workflows and Material Selection

To better understand the processes involved in corrosion testing and material selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Specimen Preparation cluster_test Electrochemical Testing cluster_analysis Data Analysis prep1 Material Cutting & Shaping prep2 Surface Polishing prep1->prep2 prep3 Cleaning & Degreasing prep2->prep3 test1 Cell Assembly (3-electrode) prep3->test1 test2 Electrolyte Introduction test1->test2 test3 OCP Stabilization test2->test3 test4 Potentiodynamic Scan / EIS test3->test4 analysis1 Tafel Extrapolation test4->analysis1 analysis2 Pitting Potential Determination test4->analysis2 analysis4 EIS Modeling test4->analysis4 analysis3 Corrosion Rate Calculation analysis1->analysis3

Caption: Workflow for a typical electrochemical corrosion test.

Material_Selection cluster_input Input Criteria cluster_evaluation Material Evaluation cluster_selection Final Selection criteria1 Corrosive Environment (Chemicals, Temp, pH) eval1 Corrosion Resistance Data criteria1->eval1 criteria2 Mechanical Requirements (Strength, Hardness) eval2 Mechanical Property Data criteria2->eval2 criteria3 Cost & Availability eval3 Cost Analysis criteria3->eval3 select1 Optimal Material eval1->select1 eval2->select1 eval3->select1

Caption: Logical flow for selecting corrosion-resistant materials.

References

A Comparative Guide to Tantalum(IV) Carbide and Hafnium Carbide for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the demanding realm of high-temperature materials, Tantalum(IV) carbide (TaC) and Hafnium carbide (HfC) stand out as leading candidates for applications ranging from aerospace engineering to advanced tooling. Both belong to the class of ultra-high temperature ceramics (UHTCs), renowned for their exceptional melting points and mechanical strength. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal material for specific high-temperature needs.

Performance Comparison: A Quantitative Overview

The selection of a high-temperature material hinges on a clear understanding of its key physical and chemical properties. The following table summarizes the critical performance indicators for this compound and Hafnium carbide based on experimental findings.

PropertyThis compound (TaC)Hafnium Carbide (HfC)Notes
Melting Point ~3768°C - 3880°C[1][2][3]~3958°C - 3982°C[1][2][3][4]HfC consistently exhibits a higher melting point, making it suitable for the most extreme temperature environments.
Vickers Hardness ~11.1 - 20.9 GPa[5]~18.25 GPa[6]Hardness can vary significantly with the synthesis method and sample quality.[5]
Elastic Modulus ~285 GPa[7]~350 - 510 GPa[8]HfC generally possesses a higher elastic modulus, indicating greater stiffness.
Density ~14.3 - 14.65 g/cm³[7]~12.2 - 12.7 g/cm³[4][8]TaC is denser than HfC.
Thermal Conductivity ~21 W/(m·K)[7]~22 W/(m·K)[8]The thermal conductivities are comparable at room temperature.
Onset of Oxidation ~750°C[9]~430°C - 800°C[4][9]While some sources indicate a lower onset for HfC, others show it to be comparable to or even higher than TaC depending on the conditions.[4][9]

Experimental Insights into Oxidation Resistance

A critical factor for high-temperature applications is a material's resistance to oxidation. Extensive research has been conducted to characterize and improve the oxidation behavior of both TaC and HfC.

Key Findings:
  • Pure Carbides: In pure form, both TaC and HfC exhibit limitations in their oxidation resistance. The oxidation of TaC leads to the formation of Ta₂O₅, which has a relatively low melting point (~1900°C) and can lead to catastrophic failure at higher temperatures.[9] HfC oxidizes to form HfO₂, which is more refractory.

  • Solid Solutions: Research has shown that solid solutions of TaC and HfC can offer significantly improved oxidation resistance compared to the individual carbides.[9][10] A composition of 50% TaC and 50% HfC (T50H50) has demonstrated the best performance, with a delayed onset of oxidation to around 940°C.[9] This enhanced resistance is attributed to the formation of a stable ternary oxide phase, Hf₆Ta₂O₁₇, which acts as a protective barrier.[10][11]

Experimental Protocols

To ensure the reproducibility and validation of these findings, it is crucial to understand the methodologies employed in these studies. Below are summaries of key experimental protocols.

Spark Plasma Sintering (SPS) for Sample Fabrication

A common technique for producing dense TaC, HfC, and their solid solution samples is Spark Plasma Sintering (SPS).

  • Procedure:

    • Starting powders of TaC and HfC are mixed in desired proportions.

    • The powder mixture is loaded into a graphite die.

    • The assembly is placed in an SPS furnace.

    • A pulsed DC current is passed through the die and powder, while uniaxial pressure is applied.

    • Typical sintering conditions are a temperature of around 2173 K (1900°C) and a pressure of 50 MPa, with a holding time of 10 minutes.[11] This process allows for rapid heating and densification, minimizing grain growth.

High-Temperature Oxidation Testing

The oxidation behavior of these materials is evaluated under extreme conditions to simulate their operational environment.

  • Plasma Jet Testing:

    • Sintered samples are exposed to a high-temperature plasma jet.

    • The plasma torch can generate temperatures of approximately 2800°C with gas flow speeds exceeding 300 m/s.[10][12]

    • Samples are exposed for specific durations (e.g., 60s, 180s, 300s).[10][12]

    • Post-exposure analysis includes measuring the thickness of the oxide scale and characterizing its microstructure and composition using techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).

  • Thermogravimetric Analysis (TGA):

    • A small sample of the material (e.g., ~30 mg) is placed in a TGA analyzer.[9]

    • The sample is heated in air at a controlled rate (e.g., 5°C/min) to a maximum temperature (e.g., 1400°C).[9]

    • The change in mass of the sample is continuously monitored as a function of temperature.

    • The onset of oxidation is identified as the temperature at which a sharp increase in mass is observed.[9]

Logical Workflow for Material Selection

The choice between TaC and HfC, or their solid solutions, is dictated by the specific demands of the application. The following diagram illustrates a decision-making workflow.

MaterialSelection Start Application Requirements Temp Maximum Operating Temperature Start->Temp Oxidation Oxidizing Environment? Temp->Oxidation > 3900°C HfC Select Hafnium Carbide (HfC) Temp->HfC > 3800°C TaC Select this compound (TaC) Temp->TaC < 3800°C Mechanical High Mechanical Stress? Oxidation->Mechanical No SolidSolution Select TaC-HfC Solid Solution (e.g., T50H50) Oxidation->SolidSolution Yes Mechanical->HfC Yes ConsiderTaC Consider TaC for Cost-Effectiveness Mechanical->ConsiderTaC No

References

A Researcher's Guide to Tantalum(IV) Carbide: Supplier Specification Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of high-quality starting materials is a critical determinant of experimental success. Tantalum(IV) carbide (TaC), a refractory ceramic material, is prized for its exceptional hardness, high melting point, and chemical inertness, making it a valuable component in various research and development applications, including catalysis, advanced coatings, and high-temperature structural materials.[1][2] However, the performance of TaC can be significantly influenced by its physical and chemical properties, which vary between suppliers. This guide provides a framework for analyzing supplier specifications of this compound, supported by experimental protocols for in-house validation.

Comparative Analysis of Supplier Specifications

Choosing the right this compound powder requires careful consideration of several key parameters. While supplier specifications provide a starting point, it is crucial for researchers to understand the implications of these properties on their specific application and to have the means to verify them. Below is a table summarizing typical specifications offered by various suppliers, which should be used as a baseline for comparison.

SpecificationSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)Key Considerations for Researchers
Purity (%) 99.0 to 99.5[3]≥99.5[4]99.9%[4]Higher purity is often critical for applications sensitive to metallic or oxide impurities, such as catalysis and electronics.
Particle Size (µm) ≤50.5 - 5 (customizable)[4]1.0 - 1.5[4]Particle size distribution affects sintering behavior, surface area, and reactivity. Finer particles may offer higher reactivity but can be more challenging to handle.
Morphology PowderBrown to black powder[4]Powder[5]The shape and agglomeration of particles can influence powder flowability, packing density, and the microstructure of the final product.
CAS Number 12070-06-312070-06-3[4]12070-06-3[5]Ensures correct material identification.

Experimental Protocols for Material Validation

To ensure the suitability of this compound for a specific application, independent verification of supplier specifications is paramount. The following are detailed methodologies for key characterization experiments.

Phase Purity and Crystal Structure Analysis using X-ray Diffraction (XRD)

Objective: To verify the crystalline phase of the this compound and identify any crystalline impurities.

Methodology:

  • A small amount of the TaC powder is gently pressed into a sample holder to create a flat, smooth surface.

  • The sample is mounted in an X-ray diffractometer.

  • The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) over a 2θ range of 20° to 80°.

  • The resulting diffraction pattern is recorded.

  • The peak positions and intensities are compared to a standard reference pattern for this compound (e.g., from the ICDD database) to confirm the phase and identify any impurity peaks.

Particle Size and Morphology Characterization using Scanning Electron Microscopy (SEM)

Objective: To visually inspect the particle size, shape, and degree of agglomeration of the TaC powder.

Methodology:

  • A small amount of the TaC powder is dispersed onto a carbon adhesive tab mounted on an SEM stub.

  • Any loose powder is removed with a gentle stream of compressed air.

  • The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

  • The stub is loaded into the SEM chamber.

  • The sample is imaged at various magnifications to observe the overall morphology and individual particle characteristics.

  • Image analysis software can be used to measure the size distribution of the particles from the captured micrographs.

Elemental Composition Analysis using Energy-Dispersive X-ray Spectroscopy (EDS)

Objective: To determine the elemental composition of the TaC powder and quantify the level of any impurities.

Methodology:

  • EDS analysis is typically performed in conjunction with SEM.

  • During SEM imaging, the electron beam is focused on a representative area of the sample.

  • The interaction of the electron beam with the sample generates characteristic X-rays.

  • An EDS detector collects these X-rays and generates a spectrum showing the elemental composition of the analyzed area.

  • Quantitative analysis can be performed to determine the atomic or weight percentage of each element present.

Hardness Measurement using Nanoindentation

Objective: To determine the hardness of the consolidated this compound material. This is particularly relevant for applications in wear-resistant coatings and cutting tools.[6]

Methodology:

  • A dense, polished sample of the TaC material is prepared by sintering the powder.

  • The sample is mounted in a nanoindenter.

  • A sharp indenter tip (e.g., a Berkovich diamond tip) is pressed into the surface of the material with a controlled load.[6]

  • The load and displacement of the indenter are continuously monitored during indentation and withdrawal.

  • The hardness is calculated from the load-displacement data.[6]

Logical Workflow for Supplier Selection

The process of selecting a suitable this compound supplier can be streamlined by following a logical workflow. The diagram below illustrates the key steps involved in this process.

Supplier_Selection_Workflow A Define Application Requirements (Purity, Particle Size, etc.) B Identify Potential Suppliers A->B C Request Supplier Specifications (Data Sheets, CoA) B->C D Initial Screening of Suppliers (Compare Specifications) C->D E Request Material Samples from Shortlisted Suppliers D->E F Perform In-House Characterization (XRD, SEM, EDS) E->F G Evaluate Performance in Application-Specific Tests F->G H Select Optimal Supplier Based on Data and Cost G->H

Caption: Workflow for this compound Supplier Selection.

References

Interlaboratory comparison of Tantalum(IV) carbide property measurements

Author: BenchChem Technical Support Team. Date: November 2025

An Interlaboratory Guide to Tantalum(IV) Carbide Property Measurements

This guide provides a comparative overview of key property measurements for this compound (TaC), a material of significant interest to researchers and drug development professionals for its potential applications in advanced biocompatible coatings and medical devices. Due to the absence of direct interlaboratory round-robin studies on TaC, this document focuses on standardized testing methodologies and presents a compilation of data from various scientific publications. This approach offers a framework for understanding the expected range of properties and the experimental factors influencing measurement outcomes.

Data Presentation

The following tables summarize the quantitative data for key mechanical and thermal properties of this compound. The data is collated from multiple sources to provide a comparative perspective.

Table 1: Comparison of Mechanical Properties of this compound

PropertyReported Value(s)Test Method/StandardNotes
Microhardness 1600 - 2000 kg/mm ²[1]Vickers (ASTM C1327), Knoop (ASTM C1326)[2]Hardness is highly dependent on stoichiometry and grain size.
20.9 GPa[3][4][5]Vickers IndentationHigh-pressure/high-temperature (HPHT) synthesized TaC.
18.635 GPa[6]NanoindentationTaC coating on graphite.
Elastic Modulus 285 GPa[1]Not Specified
288.7 GPa[6]NanoindentationTaC coating on graphite.
457 GPa[5]Not SpecifiedHPHT synthesized TaC.
Flexural Strength 340 - 400 MPa[7]ASTM C1161[8][9]
Compressive Strength Not specified in searchesASTM C1424[10]
Fracture Toughness 7.4 MPa·m¹ᐟ²[5]Not SpecifiedHPHT synthesized TaC.

Table 2: Comparison of Thermal Properties of this compound

PropertyReported Value(s)Test Method/StandardNotes
Melting Point ~3880 °C[1][7]Not SpecifiedOne of the highest melting points for binary compounds.[1]
3768 °C[1]Not SpecifiedRecent studies suggest a slightly lower melting point.[1]
Thermal Conductivity 21 W/(m·K)[1]Not Specified
22 W/(m·K)[7]ISO/TS 5770 (for coatings)[11][12]
Coefficient of Thermal Expansion (CTE) 6.6 x 10⁻⁶ K⁻¹[7]Dilatometry
6.04 - 6.96 x 10⁻⁶ K⁻¹[13][14]X-ray DiffractionValue increases with carbon content.[13][14]
7.0 - 7.8 x 10⁻⁶ /°C[15]Dilatometry (DIL 402C)For TaC coatings.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on established ASTM and ISO standards, which are crucial for ensuring data comparability across different laboratories.

Hardness Testing

Standard: ASTM C1327 - Standard Test Method for Vickers Indentation Hardness of Advanced Ceramics.[2]

Methodology:

  • Specimen Preparation: The surface of the TaC sample must be polished to a mirror-like finish to ensure a clear indentation. The specimen should be mounted securely on the tester stage.

  • Indentation: A calibrated Vickers diamond indenter is pressed into the surface of the specimen with a specific test force.

  • Measurement: After the force is removed, the lengths of the two diagonals of the resulting indentation are measured using a microscope.

  • Calculation: The Vickers hardness (HV) is calculated using the formula: HV = 1.8544 * (F/d²), where F is the applied force in kilograms-force and d is the average length of the diagonals in millimeters.

Standard: ASTM C1326 - Standard Test Method for Knoop Indentation Hardness of Advanced Ceramics.[2]

Methodology:

  • Specimen Preparation: Similar to Vickers hardness testing, the surface must be highly polished.

  • Indentation: A Knoop diamond indenter, which has an elongated pyramidal shape, is used to create an indentation.

  • Measurement: The length of the longer diagonal of the indentation is measured.

  • Calculation: The Knoop hardness (HK) is calculated using the formula: HK = 14.229 * (F/d²), where F is the applied force in kilograms-force and d is the length of the long diagonal in millimeters.

Thermal Expansion Measurement

Standard: Based on general principles of dilatometry as referenced in a patent for TaC coatings.[15]

Methodology:

  • Specimen Preparation: A TaC specimen of a defined length is prepared.

  • Apparatus: A dilatometer, which measures the change in length of the specimen as a function of temperature, is used.

  • Heating: The specimen is heated in a controlled atmosphere (e.g., inert gas) at a constant rate over the desired temperature range.

  • Measurement: The change in length of the specimen is continuously recorded by a displacement sensor.

  • Calculation: The coefficient of thermal expansion (α) is calculated from the slope of the length change versus temperature curve (ΔL/L₀ΔT), where ΔL is the change in length, L₀ is the initial length, and ΔT is the change in temperature.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for this compound property characterization and a conceptual representation of factors influencing property measurements.

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Analysis & Reporting Synthesis TaC Synthesis (e.g., Powder Metallurgy, CVD) Sintering Sintering / Consolidation (e.g., Hot Pressing, SPS) Synthesis->Sintering Machining Machining & Polishing Sintering->Machining Hardness Hardness Testing (Vickers/Knoop) Machining->Hardness Thermal_Expansion Thermal Expansion (Dilatometry) Machining->Thermal_Expansion Thermal_Conductivity Thermal Conductivity (Laser Flash/Hot Wire) Machining->Thermal_Conductivity Data_Analysis Data Analysis Hardness->Data_Analysis Thermal_Expansion->Data_Analysis Thermal_Conductivity->Data_Analysis Reporting Reporting according to Standardized Protocols Data_Analysis->Reporting G cluster_0 Material Factors cluster_1 Measurement Factors center_node Measured TaC Property Value Stoichiometry Stoichiometry (C/Ta ratio) Stoichiometry->center_node Grain_Size Grain Size Grain_Size->center_node Porosity Porosity Porosity->center_node Impurities Impurities Impurities->center_node Test_Method Test Method Used Test_Method->center_node Equipment_Calibration Equipment Calibration Equipment_Calibration->center_node Operator_Skill Operator Skill Operator_Skill->center_node Environmental_Conditions Environmental Conditions Environmental_Conditions->center_node

References

Safety Operating Guide

Proper Disposal of Tantalum(IV) Carbide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Tantalum(IV) carbide is paramount for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE): A summary of recommended PPE for handling this compound is provided in the table below.

Protective EquipmentSpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo prevent inhalation of dust particles, which can cause respiratory irritation.[1][2]
Eye Protection Splash-resistant safety goggles or chemical safety gogglesTo protect eyes from dust and potential splashes.[1][3]
Hand Protection Protective glovesTo prevent skin contact.[1][2]
Skin and Body Protection Protective clothingTo prevent skin exposure.[1]

Engineering Controls: Whenever possible, handle this compound in a controlled, enclosed environment with local exhaust ventilation to minimize the generation of airborne dust.[4] Good housekeeping and sanitation practices are essential to prevent the accumulation of dust.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[1][4] The following steps provide a general guideline for proper disposal:

  • Waste Identification and Classification: Chemical waste generators are responsible for determining if the this compound waste is classified as hazardous.[1] This classification will depend on the specific characteristics of the waste, including any contaminants.

  • Containment: Carefully collect the this compound waste, avoiding dust formation.[1][2][4] For spills, sweep or vacuum the material using a vacuum equipped with a HEPA filter.[4]

  • Packaging and Labeling: Place the waste in a suitable, sealed, and properly labeled container for disposal.[1][2][4] The label should clearly identify the contents as "this compound Waste."

  • Storage: Store the sealed container in a cool, dry area away from incompatible materials, such as oxidizing agents.[4]

  • Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[2] Do not dispose of this compound in the regular trash or pour it down the drain.[1][4] It is crucial to prevent the material from entering the environment, including drains, surface water, or the groundwater system.[1][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TantalumCarbideDisposal cluster_preparation Preparation & Collection cluster_packaging Packaging & Labeling cluster_disposal Final Disposal A Assess Waste & Identify Hazards B Wear Appropriate PPE A->B Safety First C Collect Waste & Minimize Dust B->C D Place in a Sealed Container C->D E Label Container Clearly D->E F Store in a Designated Area E->F G Contact Licensed Disposal Service F->G Compliance H Arrange for Pickup/Transport G->H

Caption: Logical workflow for the safe disposal of this compound.

Environmental and Regulatory Considerations

This compound should not be released into the environment.[1][4] While some safety data sheets indicate it is not regulated as dangerous goods for transport, this does not exempt it from proper waste disposal regulations.[4][5] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

For certain forms of tantalum waste, recycling may be a viable and environmentally preferred option.[6][7] Facilities that specialize in recycling industrial metals can process tantalum-containing materials.[7] If considering this route, it is important to work with a reputable recycling facility to ensure proper handling and processing.[7]

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tantalum(IV) Carbide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Tantalum(IV) carbide, ensuring the well-being of laboratory personnel and compliance with safety standards. The following information is critical for all researchers, scientists, and drug development professionals working with this compound.

This compound, while not classified as hazardous under GHS, requires careful handling to mitigate risks associated with its powdered form.[1] Inhalation of dust can cause irritation to the respiratory tract, and the substance may also irritate the skin and eyes.[1][2] Adherence to the prescribed personal protective equipment (PPE) and operational plans is mandatory.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE for handling this compound powder.

PPE CategorySpecificationRationale
Respiratory Protection - Minimum: NIOSH-approved N95, P95, or R95 filtering facepiece respirator. - Higher Concentrations: Full-face respirator with N100, R100, or P100 cartridges. - Emergency/Unknown Concentrations: Self-contained breathing apparatus (SCBA) operated in a pressure-demand or other positive-pressure mode.[2][3][4][5]Prevents inhalation of fine this compound dust, which can cause respiratory irritation.[1][2] The level of protection should be commensurate with the potential for airborne exposure.
Hand Protection - Recommended: Butyl rubber gloves.[4] - Alternative: Other impermeable gloves.Provides a barrier against skin contact with the powder, preventing potential irritation.[1] Butyl rubber is specifically recommended for its chemical resistance.[4]
Eye Protection - Safety glasses with side shields or chemical safety goggles.[2][4]Protects eyes from airborne dust particles that can cause irritation.[1]
Body Protection - Protective work clothing as necessary. - Impervious clothing should be selected based on the concentration and amount of the substance being handled.[3][5]Minimizes skin contact with the powder. It is crucial to avoid accumulating dust on clothing.[3]

Operational Plan: From Receipt to Experiment

A systematic workflow is critical to minimize the risk of exposure and contamination. The following diagram and procedural steps outline the safe handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Designate a well-ventilated work area B Assemble all necessary PPE A->B D Carefully transfer this compound in a fume hood or glove box A->D Proceed to Handling C Inspect PPE for integrity B->C E Avoid creating dust D->E F Use a scoop or spatula for transfer E->F G Keep container tightly closed when not in use F->G H Decontaminate work surfaces G->H Proceed to Post-Handling I Properly doff and dispose of single-use PPE H->I J Wash hands thoroughly with soap and water I->J

Caption: Workflow for the safe handling of this compound.

Experimental Protocols:

  • Preparation:

    • Designate a specific, well-ventilated area for handling this compound, preferably a chemical fume hood or a glove box.

    • Ensure an emergency eye wash station and safety shower are readily accessible.[2]

    • Assemble all required PPE as detailed in the table above.

    • Inspect all PPE for any signs of damage before use.

  • Handling:

    • When handling the powder, always work within the designated ventilated area to minimize dust dispersion.

    • Avoid actions that can generate dust, such as shaking or pouring from a height.[1]

    • Use a scoop or spatula for transferring the material.

    • Keep the container of this compound tightly sealed when not in immediate use.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • After handling, decontaminate all work surfaces.

    • Carefully remove and dispose of single-use PPE in a designated waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

    • Do not use compressed air to clean clothing or surfaces, as this will disperse the dust.[4]

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.

Disposal Procedure:

  • Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[1]

  • It is recommended to contact a licensed professional waste disposal service for proper disposal.[3]

  • Do not dispose of this compound down the drain or in general waste streams.[1][3]

By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.